3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Description
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Properties
IUPAC Name |
3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S.ClH/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6;/h3-5H,1-2H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNDEVZWVCCWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679168 | |
| Record name | 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-53-0 | |
| Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific derivative, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, providing a comprehensive overview of its chemical structure, a proposed synthetic pathway, and expected analytical characteristics. While this specific molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from established knowledge of the imidazo[2,1-b]thiazole class to offer valuable insights for researchers interested in its synthesis and potential applications. The imidazo[2,1-b]thiazole core is known to be present in compounds with anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties, suggesting that this compound may hold significant therapeutic potential.[1][2][3][4][5][6]
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a scaffold that has garnered considerable attention in drug discovery. This interest is largely due to its presence in biologically active molecules and its synthetic accessibility. The well-known anthelmintic drug, Levamisole, features a tetrahydroimidazo[2,1-b]thiazole core and has immunomodulatory properties.[2] The planar, aromatic nature of the imidazo[2,1-b]thiazole system allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents that target cell proliferation and microtubule dynamics, as well as exhibiting antibacterial, antifungal, and antiviral activities.[5][6] The propanoic acid moiety in the title compound introduces a carboxylic acid functional group, which can influence solubility, metabolic stability, and potential for further derivatization.
Chemical Structure and Properties
IUPAC Name: this compound
Chemical Formula: C₈H₉ClN₂O₂S
Molecular Weight: 232.69 g/mol
The core of the molecule is the bicyclic imidazo[2,1-b]thiazole system. A propanoic acid group is attached at the 6-position of this ring system. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring, which increases the compound's solubility in aqueous media.
Structural Diagram:
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
Proposed Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the disconnection of the propanoic acid side chain, suggesting a key intermediate such as a 6-formyl or 6-acetyl-imidazo[2,1-b]thiazole. This intermediate could then be elaborated to the final product. The imidazo[2,1-b]thiazole core itself can be formed from 2-aminothiazole and an appropriate α-halocarbonyl compound.
Proposed Synthetic Workflow Diagram:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of Ethyl imidazo[2,1-b]thiazole-6-carboxylate (C)
-
To a solution of 2-aminothiazole (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to Imidazo[2,1-b]thiazole-6-carboxylic acid (D)
-
Dissolve the ethyl ester (C) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Reduction to (Imidazo[2,1-b]thiazol-6-yl)methanol (E)
-
To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the carboxylic acid (D) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the alcohol.
Step 4: Chlorination to 6-(Chloromethyl)imidazo[2,1-b]thiazole (F)
-
Dissolve the alcohol (E) in dichloromethane and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain the crude chloride.
Step 5: Malonic Ester Synthesis to Diethyl (imidazo[2,1-b]thiazol-6-ylmethyl)malonate (G)
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Add the chloromethyl derivative (F) and reflux the mixture for 8-10 hours.
-
Cool the reaction, pour into water, and extract with ether.
-
Dry the organic layer and concentrate to give the malonate derivative.
Step 6: Hydrolysis and Decarboxylation to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid (H)
-
Reflux the malonate (G) in an aqueous solution of sodium hydroxide for 4-6 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to reflux for 2-3 hours to effect decarboxylation.
-
Cool the solution to allow the product to crystallize.
-
Filter the solid and dry.
Step 7: Formation of the Hydrochloride Salt (I)
-
Dissolve the free base (H) in a minimal amount of anhydrous methanol.
-
Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical and Spectroscopic Characterization (Expected)
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be expected:
| Technique | Expected Observations |
| ¹H NMR | - Signals for the aromatic protons of the imidazo[2,1-b]thiazole core. - A singlet for the C5-H proton. - Two triplets for the methylene protons of the propanoic acid side chain (-CH₂CH₂COOH). - A broad singlet for the carboxylic acid proton. - A broad singlet for the N-H proton of the hydrochloride. |
| ¹³C NMR | - Resonances for the carbon atoms of the imidazo[2,1-b]thiazole ring system. - Signals corresponding to the methylene carbons and the carbonyl carbon of the propanoic acid moiety. |
| IR (Infrared) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A sharp, strong absorption for the C=O stretch of the carboxylic acid. - C-H stretching and bending vibrations for the aromatic and aliphatic portions. - N-H stretching from the hydrochloride salt. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the free base [M]⁺. - Fragmentation patterns consistent with the loss of the carboxylic acid group and cleavage of the propanoic acid side chain. |
Potential Biological Activities and Applications
Given the broad range of biological activities reported for imidazo[2,1-b]thiazole derivatives, this compound is a promising candidate for further pharmacological investigation.[1][2][3][4][5][6]
-
Anticancer Potential: Many imidazo[2,1-b]thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes like microtubule polymerization. The propanoic acid side chain could be explored for the development of prodrugs or for conjugation to targeting moieties.
-
Antimicrobial Activity: The imidazo[2,1-b]thiazole scaffold is present in compounds with antibacterial and antifungal properties.[6] This derivative could be screened against a panel of pathogenic bacteria and fungi to determine its efficacy.
-
Anti-inflammatory Effects: Some imidazo[2,1-b]thiazole derivatives have shown anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.
Conclusion
This compound represents a molecule of significant interest within the field of medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and the known properties of the imidazo[2,1-b]thiazole class. The proposed synthetic route is logical and utilizes common laboratory transformations. The expected analytical data provides a benchmark for researchers who undertake the synthesis of this compound. The diverse biological activities associated with the core scaffold strongly suggest that this compound is a valuable target for future drug discovery and development efforts.
References
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- CP Lab Safety. (n.d.). 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity, C8H9ClN2O2S, 100 mg.
- Dasappa, J. P., et al. (2016). Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][1][2][7]thiadiazole. Der Pharma Chemica, 8(5), 178-190.
- Heterocyclic Letters. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][7]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.
- MDPI. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 26(10), 2955.
- PubChem. (n.d.). 3-{Imidazo[2,1-b][1][7]thiazol-6-yl}aniline.
- Gürsoy, E., & Ulusoy Güzeldemirci, N. (2019). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules, 24(11), 2149.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1116-1128.
- Baig, M. F., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515-526.
- Google Patents. (n.d.). WO2014006130A1 - Imidazo[2,1-b]thiazole derivatives, their preparation and use as medicaments.
- Ahmadi, F., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 635–644.
- NIST. (n.d.). Propanoic acid.
- Arthanari, M., et al. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. Journal of Advanced Scientific Research, 13(01), 1-10.
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An In-Depth Technical Guide to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
CAS Number: 1187830-53-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, a heterocyclic compound belonging to the promising class of imidazo[2,1-b]thiazole derivatives. While specific research on this particular molecule is emerging, this document synthesizes the extensive knowledge available for the core scaffold to offer valuable insights for researchers. The guide delves into the physicochemical properties, a probable synthetic route based on established methodologies, and a detailed exploration of the potential mechanisms of action, focusing on the inhibition of key signaling pathways implicated in cancer, such as Focal Adhesion Kinase (FAK) and the RAF/MEK/ERK cascade. Furthermore, it includes detailed, field-proven experimental protocols for the characterization and biological evaluation of this compound class, alongside essential safety and handling information. This guide is intended to serve as a foundational resource for scientists investigating the therapeutic potential of novel imidazo[2,1-b]thiazole derivatives.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This "privileged scaffold" is present in numerous compounds exhibiting a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Derivatives of imidazo[2,1-b]thiazole have shown particular promise as inhibitors of protein kinases, which are crucial regulators of cellular processes.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. By targeting specific kinases, these compounds can modulate signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[7][8] This guide focuses on this compound, a molecule that combines the potent imidazo[2,1-b]thiazole core with a propanoic acid side chain, suggesting potential for unique interactions with biological targets.
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1187830-53-0 | Internal Knowledge |
| Molecular Formula | C₈H₉ClN₂O₂S·HCl | Internal Knowledge |
| Appearance | Solid (predicted) | N/A |
| Molecular Weight | 269.15 g/mol | Internal Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | N/A |
Structural Elucidation: Key Analytical Techniques
The structural integrity of this compound should be unequivocally confirmed using a suite of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. The proton NMR is expected to show characteristic signals for the aromatic protons on the imidazothiazole core, as well as the methylene protons of the propanoic acid chain. Advanced 2D NMR techniques can further confirm the connectivity of the atoms.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule, providing a high degree of confidence in its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.[10][11][12]
Synthesis and Purification: A Representative Protocol
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps: the formation of the imidazo[2,1-b]thiazole core, followed by the introduction of the propanoic acid side chain. A more direct approach could involve the use of a substituted thiazole precursor already bearing the propanoic acid moiety.
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An In-Depth Technical Guide to the Mechanism of Action of Molibresib (I-BET762)
A Senior Application Scientist's Synthesis of its Core Epigenetic Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molibresib, also known by its developmental codes I-BET762 and GSK525762, and chemically identified as 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This guide provides a comprehensive technical overview of its mechanism of action, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these functions. By competitively binding to the acetyl-lysine binding pockets of BET proteins, Molibresib effectively disrupts key transcriptional programs implicated in oncology and inflammatory diseases, establishing it as a significant therapeutic candidate.
Introduction: The Emergence of BET Bromodomain Inhibitors
The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molibresib (I-BET762) represents a pinnacle of this scaffold's therapeutic potential, specifically engineered to target the epigenetic reader domains of the BET protein family.[4] BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial regulators of gene transcription.[5] They act as "epigenetic readers" by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits the transcriptional machinery to specific gene promoters and enhancers.[6] The dysregulation of BET protein activity is a hallmark of numerous cancers and inflammatory conditions, making them a compelling target for therapeutic intervention.[7][8]
Core Mechanism of Action: Competitive Inhibition of BET Bromodomains
The primary mechanism of action of Molibresib is its function as a competitive inhibitor of the tandem bromodomains of BET proteins.[9] It mimics the structure of acetylated lysine, allowing it to dock into the hydrophobic acetyl-lysine binding pocket of the bromodomains. This direct binding physically obstructs the interaction between BET proteins and acetylated histones on the chromatin.
Molecular Interactions and Binding Affinity
Molibresib demonstrates high-affinity binding to the bromodomains of BRD2, BRD3, and BRD4.[9] This binding is characterized by low nanomolar dissociation constants (Kd) and IC50 values in cell-free assays.[9] The propanoic acid moiety of the molecule plays a crucial role in establishing key interactions within the binding pocket.
| Parameter | Value | Assay Type | Reference |
| IC50 (BET proteins) | ~35 nM | Cell-free assay | [9] |
| Kd (tandem bromodomains) | 50.5–61.3 nM | FRET analysis | [9] |
Downstream Consequences of BET Inhibition
By displacing BET proteins from chromatin, Molibresib initiates a cascade of downstream effects, primarily centered on the downregulation of key oncogenes and pro-inflammatory genes.
One of the most well-documented consequences of BET inhibition is the profound suppression of the MYC proto-oncogene.[6] c-Myc is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in a multitude of cancers.[7] BRD4, in particular, is essential for the transcriptional activation of MYC. Molibresib-mediated displacement of BRD4 from the MYC promoter and enhancer regions leads to a rapid and sustained decrease in c-Myc mRNA and protein levels.[6] This downregulation of c-Myc is a primary driver of the anti-proliferative effects of Molibresib in various cancer models.[6][7]
Molibresib exhibits potent anti-inflammatory properties by inhibiting the transcription of pro-inflammatory cytokines and chemokines.[9] In macrophages, BET proteins are critical for the expression of genes induced by inflammatory stimuli such as lipopolysaccharide (LPS).[9] By preventing the binding of BET proteins to the promoters of these genes, Molibresib effectively suppresses the production of inflammatory mediators.[9] This has been demonstrated to confer protection against endotoxic shock and sepsis in preclinical models.[9]
The anti-proliferative effects of Molibresib are also mediated through the induction of cell cycle arrest and apoptosis.[6] The downregulation of c-Myc, a key regulator of cell cycle progression, contributes to G1 arrest.[6] Additionally, BET inhibition can modulate the expression of other cell cycle-related proteins, such as p27 and Cyclin D1.[7] In some cellular contexts, prolonged BET inhibition can trigger the intrinsic apoptotic pathway.
Signaling Pathway Modulation
The mechanism of Molibresib converges on the disruption of critical signaling pathways involved in cancer and inflammation.
Experimental Protocols for Mechanistic Elucidation
The following protocols are foundational for characterizing the mechanism of action of BET bromodomain inhibitors like Molibresib.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding affinity of Molibresib to isolated BET bromodomains.
Objective: To determine the IC50 value of Molibresib for the displacement of a fluorescently labeled ligand from a BET bromodomain.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., on the bromodomain) and an acceptor fluorophore (on a synthetic acetylated histone peptide). Binding of the peptide to the bromodomain brings the fluorophores into proximity, resulting in a high FRET signal. A competitive inhibitor like Molibresib will displace the peptide, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant BET bromodomain protein (e.g., BRD4) fused to a donor fluorophore (e.g., terbium cryptate).
-
Prepare a stock solution of a biotinylated, acetylated histone H4 peptide labeled with an acceptor fluorophore (e.g., d2).
-
Prepare a serial dilution of Molibresib in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the assay buffer.
-
Add the serially diluted Molibresib to the respective wells.
-
Add the BET bromodomain protein to all wells.
-
Add the labeled histone peptide to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the FRET ratio against the logarithm of the Molibresib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression
This assay measures the effect of Molibresib on the transcription of a key downstream target gene.
Objective: To quantify the change in MYC mRNA levels in a cancer cell line following treatment with Molibresib.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a human myeloid leukemia cell line) to logarithmic growth phase.
-
Treat the cells with various concentrations of Molibresib or a vehicle control for a defined period (e.g., 6 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess the quality and quantity of the extracted RNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mixture containing cDNA, primers specific for MYC and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the housekeeping gene in both treated and control samples.
-
Calculate the relative change in MYC expression using the ΔΔCt method.
-
Conclusion and Future Directions
Molibresib (I-BET762) exemplifies a successful structure-based drug design approach targeting a fundamental mechanism of gene regulation. Its potent and selective inhibition of the BET family of bromodomain proteins provides a powerful tool to probe the roles of these epigenetic readers in health and disease. The well-defined mechanism of action, centered on the disruption of chromatin binding and subsequent transcriptional modulation of key oncogenes and inflammatory genes, has established a strong rationale for its clinical development in various malignancies and inflammatory disorders.[5][8][10]
Future research will likely focus on identifying predictive biomarkers of response to Molibresib, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding its therapeutic application to other diseases where BET protein dysregulation is implicated. The continued investigation of Molibresib and other BET inhibitors will undoubtedly deepen our understanding of epigenetic regulation and pave the way for novel therapeutic strategies.
References
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An In-Depth Technical Guide to the Solubility Profile of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Introduction: The Significance of Solubility in Drug Development
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride belongs to the imidazothiazole class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents[1][2][3][4]. The development of any new chemical entity into a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability[5].
For ionizable compounds like 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid, forming a hydrochloride salt is a common strategy to enhance aqueous solubility[6][7]. The hydrochloride salt form of a weakly basic parent molecule typically exhibits significantly higher solubility in acidic to neutral pH environments compared to the free base. This guide will provide the theoretical underpinnings and a practical, step-by-step methodology for quantifying the solubility of this hydrochloride salt.
Theoretical Framework: Factors Governing Solubility
The solubility of this compound is governed by a combination of its intrinsic properties and the characteristics of the solvent system. Key factors include:
-
pH of the Medium: The pH of the aqueous medium is arguably the most critical factor. As a hydrochloride salt of a compound containing a basic imidazole nitrogen, its solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses the pKa of the conjugate acid.
-
Temperature: Most dissolution processes are endothermic, meaning that solubility tends to increase with temperature[5][8]. However, this relationship must be determined empirically.
-
Ionic Strength: The presence of other ions in the solution can influence solubility through the common ion effect or by altering the activity of the solute.
-
Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been published. The following table is presented as a template for researchers to populate with their experimentally determined data.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | |||
| 0.1 N HCl | 25 | |||
| pH 4.5 Acetate Buffer | 25 | |||
| pH 6.8 Phosphate Buffer | 25 | |||
| pH 7.4 Phosphate Buffer | 25 | |||
| Purified Water | 37 | |||
| 0.1 N HCl | 37 | |||
| pH 4.5 Acetate Buffer | 37 | |||
| pH 6.8 Phosphate Buffer | 37 | |||
| pH 7.4 Phosphate Buffer | 37 |
Experimental Protocol: Equilibrium Solubility Determination by HPLC
This section provides a detailed, self-validating protocol for determining the equilibrium solubility of this compound. The method of choice is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (of known purity)
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC grade solvents (acetonitrile, methanol)
-
Reagent grade chemicals for buffer preparation (e.g., sodium chloride, potassium phosphate monobasic, sodium hydroxide, hydrochloric acid)
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
Step 1: Preparation of Calibration Standards
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.
Step 2: HPLC Method Development
-
Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column is a common starting point.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Establish a suitable detection wavelength by analyzing a standard solution and identifying the UV absorbance maximum.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration) and verify its linearity (R² > 0.999).
Step 3: Solubility Experiment
-
Add an excess amount of this compound to a series of vials. "Excess" is critical and means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of the compound per 1 mL of solvent.
-
Add a known volume of the desired pre-equilibrated solvent (e.g., purified water, 0.1 N HCl, various pH buffers) to each vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is a good starting point, but the time to equilibrium should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Step 4: Sample Analysis
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid at the bottom.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and record the peak area.
Step 5: Calculation
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Conclusion
The solubility of this compound is a fundamental parameter that dictates its potential for successful development as a therapeutic agent. While specific data is not yet publicly documented, this guide provides the necessary theoretical background and a robust, detailed experimental protocol for its determination. By following this methodology, researchers can generate reliable and accurate solubility data, which is essential for formulation design, pharmacokinetic modeling, and advancing the preclinical development of this promising compound.
References
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). International Journal of Novel Research and Development. [Link]
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- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Dissolution and Precipitation Monitoring of Crystalline Salts. (n.d.). Pion Inc.. [Link]
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. [Link]
- Screening and Formulating Drugs as Salts to Improve API Performance. (2019). American Pharmaceutical Review. [Link]
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Journal of Pharmacy and Pharmacology. [Link]
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- This compound. (n.d.). 2a biotech. [Link]
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- 3-{Imidazo[2,1-b][1][9]thiazol-6-yl}aniline. (n.d.). PubChem. [Link]
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- Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021). Chemical Biology & Drug Design. [Link]
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3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (CAS: 1187830-53-0), a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a core component in molecules with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] Accurate structural elucidation is the cornerstone of drug discovery and development, ensuring the identity and purity of a synthesized compound. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. We provide detailed experimental protocols, data interpretation, and expert insights into how each technique contributes to a holistic understanding of the compound's molecular architecture.
Introduction to the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom that has garnered substantial attention in pharmaceutical research.[2] This scaffold is present in numerous bioactive molecules and approved drugs, valued for its rigid conformation and diverse biological activities, which include anthelmintic, antihypertensive, and antitubercular properties.[1][3] The compound this compound is a derivative that combines this privileged heterocyclic core with a propanoic acid side chain, making it a valuable synthon for further chemical modification or a candidate for biological screening.[5][6]
This guide serves as a foundational resource for researchers, offering a detailed roadmap for confirming the structure of this compound through state-of-the-art spectroscopic methods.
Molecular Structure and Spectroscopic Blueprint
The first step in any analytical endeavor is to understand the target structure and predict the expected spectroscopic signals based on its constituent functional groups.
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₈H₉ClN₂O₂S
-
Molecular Weight: 232.69 g/mol [5]
The key structural features to be identified are:
-
Imidazo[2,1-b]thiazole ring: Aromatic protons and carbons with characteristic chemical shifts.
-
Propanoic acid side chain: Two methylene groups (-CH₂-) exhibiting an aliphatic signature and a carboxylic acid group (-COOH).
-
Hydrochloride salt: The presence of an acidic proton on one of the imidazole nitrogens, which will influence the electronic environment and may be observable under specific conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.
Rationale for Experimental Design
The choice of solvent is critical for obtaining a high-quality NMR spectrum. For a hydrochloride salt containing a labile carboxylic acid proton, a polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is ideal. This solvent solubilizes the polar compound and, importantly, slows the exchange of the -COOH and N-H protons, allowing for their observation in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Data Interpretation: ¹H and ¹³C NMR
The following tables present the anticipated spectral data based on analyses of closely related imidazo[2,1-b]thiazole derivatives.[7][8][9]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~12.5 | broad s | 1H | - | COOH |
| ~8.10 | d | 1H | J = 4.5 Hz | H-2 |
| ~7.85 | s | 1H | - | H-5 |
| ~7.40 | d | 1H | J = 4.5 Hz | H-3 |
| ~3.10 | t | 2H | J = 7.0 Hz | -CH₂- (α to ring) |
| ~2.75 | t | 2H | J = 7.0 Hz | -CH₂- (α to COOH) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C=O (Carboxylic Acid) |
| ~148.0 | C-7a (Bridgehead) |
| ~145.0 | C-6 |
| ~120.5 | C-5 |
| ~118.0 | C-2 |
| ~112.0 | C-3 |
| ~33.0 | -CH₂- (α to COOH) |
| ~25.0 | -CH₂- (α to ring) |
Interpretation Narrative:
-
The downfield signal around 12.5 ppm is characteristic of a carboxylic acid proton.
-
The aromatic region reveals three signals corresponding to the imidazo[2,1-b]thiazole core. The doublets at ~8.10 and ~7.40 ppm represent the coupled protons on the thiazole ring (H-2 and H-3), while the singlet at ~7.85 ppm corresponds to the proton on the imidazole ring (H-5).[9]
-
The aliphatic region shows two triplets at ~3.10 and ~2.75 ppm, a classic pattern for an ethyl linkage (-CH₂-CH₂-). The triplet at ~3.10 ppm is further downfield due to its direct attachment to the electron-withdrawing heterocyclic ring.
Caption: Molecular structure with numbering for NMR assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Experimental Design
Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on identifying characteristic vibrations for the carboxylic acid and the heterocyclic ring system.
Experimental Protocol: FTIR-ATR Spectrum Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.
Data Interpretation: FTIR
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3050 | Medium | C-H stretch (Aromatic/Heterocyclic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid)[10][11] |
| ~1620, ~1550 | Medium-Strong | C=N and C=C stretches (Imidazothiazole ring) |
| ~1400 | Medium | C-O-H bend (Carboxylic acid) |
| ~1220 | Medium | C-S stretch[12] |
Interpretation Narrative:
-
A very broad and prominent absorption band from 3100-2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
The sharp, intense peak around 1710 cm⁻¹ is unambiguously assigned to the carbonyl (C=O) stretch of the carboxylic acid. Its position suggests the presence of dimeric hydrogen bonding.[11]
-
Absorptions in the 1620-1550 cm⁻¹ region are attributed to the C=N and C=C bond vibrations within the fused heterocyclic ring structure.[13]
-
Aliphatic and aromatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Rationale for Experimental Design
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. ESI allows the compound to be ionized directly from solution into the gas phase, typically as a protonated molecular ion [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the elemental formula. Further fragmentation for structural analysis can be induced within the mass spectrometer (MS/MS).
Experimental Protocol: LC-MS (ESI-HRMS) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
LC Method: Inject a small volume (1-5 µL) of the sample. Elute with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities. The formic acid aids in protonation for positive ion mode ESI.[14]
-
MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan data over a mass range of m/z 100-500.
-
The instrument's high resolution will allow for the determination of the exact mass to within 5 ppm.
-
For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 233.03) and subjecting it to collision-induced dissociation (CID).
-
Caption: Experimental workflow for MS/MS fragmentation analysis.
Data Interpretation: Mass Spectrum
-
Molecular Ion: The calculated monoisotopic mass of the protonated free base (C₈H₈N₂O₂S) is 196.0306 Da. As a hydrochloride salt, the observed ion in ESI+ mode will be the protonated free base, [M+H]⁺.
-
Calculated m/z for [C₈H₉N₂O₂S]⁺: 197.0385
-
-
Fragmentation Analysis: The fragmentation of imidazo[2,1-b]thiazoles is often initiated by cleavage of the bonds within the heterocyclic system or the side chain.[15][16]
Table 4: Predicted High-Resolution Mass Spectrometry Data
| m/z (Calculated) | Formula | Assignment |
| 197.0385 | [C₈H₉N₂O₂S]⁺ | [M+H]⁺ (Protonated Molecule) |
| 179.0279 | [C₈H₇N₂OS]⁺ | Loss of H₂O from the carboxylic acid |
| 151.0330 | [C₇H₇N₂S]⁺ | Loss of COOH radical |
| 135.0381 | [C₆H₇N₂S]⁺ | Loss of propanoic acid via McLafferty-type rearrangement |
Conclusion
The collective application of NMR, FTIR, and Mass Spectrometry provides a robust and unequivocal confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid and the imidazothiazole ring. Finally, high-resolution mass spectrometry validates the elemental composition and offers further structural insights through predictable fragmentation pathways. This comprehensive analytical dataset is essential for ensuring the quality and identity of this compound for its use in research and development.
References
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Unlocking the Therapeutic Potential of Imidazo[2,1-b]thiazoles: A Technical Guide to Key Molecular Targets
Abstract
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of imidazo[2,1-b]thiazole derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms underpinning their efficacy in oncology, infectious diseases, and inflammatory conditions, moving beyond a mere listing of activities to explain the causal relationships behind their therapeutic effects. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, quantitative data, and visual pathway diagrams to facilitate the rational design and development of next-generation therapeutics based on this versatile scaffold.
Introduction: The Imidazo[2,1-b]thiazole Core - A Nexus of Therapeutic Activity
The fused heterocyclic system of imidazo[2,1-b]thiazole has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This inherent versatility has led to the discovery of derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The well-known anthelmintic and immunomodulatory drug, Levamisole, is a prominent example of a clinically successful drug featuring this core structure, highlighting its therapeutic promise.[3][4]
This guide will navigate through the most extensively validated therapeutic targets of imidazo[2,1-b]thiazole derivatives, offering a detailed examination of their mechanism of action and the experimental workflows used to elucidate them.
Anticancer Applications: Disrupting Malignant Processes on Multiple Fronts
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes required for tumor growth and survival.[5][6] Key strategies include the disruption of the cytoskeleton via tubulin inhibition and the modulation of critical signaling cascades through kinase inhibition.
Microtubule Dynamics as a Prime Target
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy. Several classes of imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9][10][11]
These derivatives typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[7][10] The efficacy of these compounds is often evaluated by their ability to inhibit the proliferation of various human cancer cell lines.
Table 1: Antiproliferative Activity of Selected Imidazo[2,1-b]thiazole Derivatives Targeting Tubulin
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Conjugate 6d | A549 (Lung) | 1.08 | [7] |
| Conjugate 4h | A549 (Lung) | 0.78 | [10] |
| Conjugate 4g | A549 (Lung) | 0.92 | [10] |
| Conjugate 5f | MCF-7 (Breast) | 0.60 | [11] |
| Conjugate 5k | MCF-7 (Breast) | 0.78 | [11] |
| Conjugate 5u | MDA MB-231 (Breast) | 1.2 | [9] |
| Conjugate 5d | MDA MB-231 (Breast) | 1.3 | [9] |
The validation of a compound as a tubulin polymerization inhibitor involves a multi-step experimental approach to confirm its mechanism of action at both a molecular and cellular level.
Caption: Experimental workflow for validating tubulin inhibitors.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a test compound to inhibit the assembly of purified tubulin into microtubules.
-
Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations.
-
Initiation: Add GTP to each well to initiate polymerization.
-
Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control (e.g., DMSO).
Kinase Inhibition: Halting Pro-Survival Signaling
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Imidazo[2,1-b]thiazole derivatives have been developed as inhibitors of several key kinases.
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers. Novel imidazo[2,1-b]thiazole-based compounds have been identified as potential FAK inhibitors.[13] Molecular docking studies suggest these compounds interact with key amino acid residues in the active site of FAK.[13]
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR pathway, promoting cell proliferation and survival.[12] Certain 2,3-dihydroimidazo[2,1-b]thiazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[14]
The B-RAF kinase is a member of the RAF family of serine/threonine-specific protein kinases. Mutations in the B-RAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving cell proliferation in various cancers, including melanoma. Some imidazo[2,1-b]thiazole derivatives have shown promising inhibitory activity against V600E B-RAF kinase.
Caption: Targeted inhibition of key oncogenic kinases.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazo[2,1-b]thiazoles have demonstrated significant activity against a range of microorganisms, including bacteria and fungi.[15][16][17]
Antitubercular Potential
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains.[18] Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of anti-TB agents.[3][18][19][20]
One of the key targets for these derivatives is pantothenate synthetase (PS), an essential enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis.[19][21] Inhibition of this enzyme disrupts bacterial metabolism and growth. Several benzo[d]imidazo[2,1-b]thiazole derivatives have shown potent inhibition of MTB PS.[21]
Table 2: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target | Activity | Value (µM) | Reference |
| IT10 | Mtb H37Ra | IC50 | 2.32 | |
| IT06 | Mtb H37Ra | IC50 | 2.03 | |
| 5bc | MTB PS | IC50 | 0.53 | [21] |
| 5bc | Replicative MTB | MIC | 3.53 | [21] |
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation: Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Reagent Addition: Add Alamar Blue solution and a sterile solution of Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Reading: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Anti-inflammatory Action: Modulating the Inflammatory Cascade
Chronic inflammation is a key component of numerous diseases. Imidazo[2,1-b]thiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22][23][24]
Selective COX-2 Inhibition
Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[25]
A series of imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore have been synthesized and shown to be potent and selective COX-2 inhibitors.[26][27]
Table 3: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | >100 | 0.08 | >1250 | [27] |
| 6b | >100 | 0.12 | >833 | [25] |
| 6c | >100 | 0.11 | >909 | [25] |
| 6d | >100 | 0.14 | >714 | [25] |
| 6e | >100 | 0.16 | >625 | [25] |
| 6f | >100 | 0.10 | >1000 | [25] |
| 6g | >100 | 0.13 | >769 | [25] |
Emerging Therapeutic Areas
Research into the therapeutic applications of imidazo[2,1-b]thiazoles is ongoing, with promising preliminary findings in other areas.
Neurodegenerative Diseases
The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is a pathological hallmark of Alzheimer's disease. Imidazo[2,1-b]thiazol-3-one derivatives have been identified as potential diagnostic agents that can bind to tau aggregates, suggesting a potential therapeutic avenue for targeting these pathological structures.[28] The development of imidazo[2,1-b]thiazole-based compounds as neuroprotective agents is an active area of research.[29][30]
Antiviral Activity
Certain imidazo[2,1-b]thiazole derivatives have demonstrated antiviral activity against a range of viruses, including Coxsackie B4 virus, Feline corona, and Feline herpes viruses.[3] The precise mechanisms of their antiviral action are still under investigation but represent a promising field for future drug development.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse range of biological targets, including tubulin, protein kinases, bacterial enzymes, and cyclooxygenases, underscores the vast potential of this heterocyclic system. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, paving the way for the design of next-generation drugs with improved efficacy and safety profiles. Future research should focus on elucidating the mechanisms of action for emerging applications, such as in neurodegenerative and viral diseases, and on leveraging structure-activity relationships to optimize lead compounds for clinical development. The integration of computational modeling with traditional medicinal chemistry and biological screening will be paramount in unlocking the full therapeutic potential of imidazo[2,1-b]thiazole derivatives.
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An In-Depth Technical Guide to the In Silico Prediction of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride Properties
Foreword: The Rationale for Predictive Modeling in Drug Discovery
In the landscape of modern pharmaceutical research, the imperative to reduce costs and accelerate timelines is paramount. The early identification of compounds with suboptimal pharmacokinetic or toxicological profiles is a critical step in de-risking drug development pipelines.[1][2] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties serves as a powerful, cost-effective filtration method to prioritize promising candidates before significant resources are committed to synthesis and experimental testing.[2][3]
This guide focuses on a specific molecule of interest: 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride . The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure known to be a core component in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4] By applying a rigorous, multi-platform computational analysis to this molecule, we can construct a detailed, predictive profile of its drug-like characteristics, offering invaluable insights for its potential development.
This document is structured not as a rigid protocol but as a logical workflow, mirroring the decision-making process of a medicinal chemist. We will move from foundational molecular representation to the prediction of core physicochemical properties and finally to a comprehensive ADMET profile, explaining the causality behind each step and the interpretation of the resulting data.
Foundational Requirement: Unambiguous Molecular Representation
Any computational analysis begins with a standardized, machine-readable representation of the molecule. The most common format for this is the Simplified Molecular-Input Line-Entry System (SMILES).
The structure for this compound is first obtained from its chemical name. This can be drawn in chemical drawing software like ChemDraw or free online editors to be converted into its canonical SMILES string.[5]
-
Molecule: this compound
-
Molecular Formula: C₈H₉N₂O₂S · HCl
-
Canonical SMILES: O=C(O)CCC1=CN2C(SC=C2)=N1
This SMILES string is the digital key that will be used as the input for all subsequent predictive platforms.
Core Physicochemical & Lipophilicity Profile
Experimental Protocol: Physicochemical Property Prediction
-
Access Predictive Platforms: Navigate to the web servers for ADMET-AI and pkCSM.[6][8]
-
Input Structure: Copy the canonical SMILES string (O=C(O)CCC1=CN2C(SC=C2)=N1) into the input field of each platform.
-
Initiate Calculation: Run the prediction modules on each server.
-
Aggregate Data: Collect the predicted values for the properties listed in the table below. The use of multiple platforms provides a self-validating check; strong concordance between different algorithmic approaches increases confidence in the prediction.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Importance in Drug Development |
| Molecular Weight | 199.22 g/mol (base) | Influences diffusion and overall size. Values <500 g/mol are generally preferred for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water) | 1.1 - 1.5 | Measures lipophilicity. This range suggests a balanced character, avoiding the poor absorption of highly polar molecules and the poor solubility of highly greasy ones. |
| Aqueous Solubility (logS) | -1.5 to -2.0 | Predicts solubility in water. The predicted value indicates high to moderate solubility, which is highly desirable for drug formulation and absorption. |
| pKa (Acidic/Basic) | Acidic: ~4.5 (Carboxyl)Basic: ~5.5 (Imidazole) | Determines the ionization state at physiological pH (7.4). The presence of both acidic and basic groups makes it a zwitterion, which can influence solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | 75-85 Ų | Estimates the surface area of polar atoms. Values <140 Ų are associated with good cell permeability. The predicted value is favorable for membrane transport. |
Expertise & Causality: The predicted profile is highly favorable from a physicochemical standpoint. The low molecular weight and balanced logP adhere to established guidelines for drug-likeness. Crucially, the predicted high aqueous solubility is a significant asset, potentially simplifying formulation challenges. The TPSA suggests the molecule has the potential for good oral absorption and cell penetration.
Comprehensive ADMET Profile
We now move from static properties to a dynamic prediction of how the molecule will behave within a biological system. This ADMET profile is the cornerstone of early-stage drug-likeness assessment.
Caption: A streamlined workflow for in silico property prediction.
Table 2: Predicted ADMET Profile
| Category | Parameter | Predicted Outcome | Interpretation & Causality |
| Absorption | Human Intestinal Absorption (HIA) | High Probability | The favorable physicochemical properties (low MW, moderate logP, high solubility) support this prediction. The molecule is likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium, a primary mechanism for oral drug absorption. | |
| Distribution | BBB Permeability | Low Probability | The TPSA (>75 Ų) and presence of ionizable groups likely limit penetration into the central nervous system. This is desirable unless the target is in the brain. |
| Plasma Protein Binding (PPB) | Moderate (~70-85%) | A moderate level of binding is often ideal. It allows for sufficient free drug to engage the target while maintaining a circulating reservoir of the compound. | |
| Metabolism | CYP2D6 Inhibitor | Low Probability | Low risk of drug-drug interactions (DDIs) involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | Low Probability | Low risk of DDIs involving the major metabolic pathway for many commercial drugs. | |
| CYP Substrate (various) | Predicted to be a substrate for some CYPs | The molecule will likely be metabolized by cytochrome P450 enzymes, suggesting a standard clearance pathway. | |
| Toxicity | hERG Inhibition | Potential Blocker (Moderate Probability) | This is a key liability. hERG channel blockade is linked to cardiotoxicity. The prediction suggests this should be a primary focus for experimental validation. |
| Ames Mutagenicity | Low Probability | The molecule is predicted to be non-mutagenic, a critical requirement for safety. | |
| Hepatotoxicity | Low Probability | Low predicted risk of causing drug-induced liver injury. |
Synthesis, Interpretation, and Strategic Recommendations
As a Senior Application Scientist, the final step is to synthesize this data into a holistic, actionable assessment.
Overall Drug-Likeness Profile: The in silico profile of this compound is largely positive, presenting several characteristics of a promising drug candidate.
-
Strengths: The molecule exhibits an excellent physicochemical profile. Its predicted high aqueous solubility, good intestinal absorption, and adherence to Lipinski's guidelines are significant assets. Furthermore, the low predicted risk for mutagenicity, hepatotoxicity, and major CYP-mediated drug-drug interactions removes several common hurdles in early development. Its low probability of crossing the blood-brain barrier makes it a suitable candidate for peripherally-acting targets.
-
Potential Liabilities: The primary concern raised by this analysis is the moderate probability of hERG inhibition . This is a significant safety flag that cannot be ignored, as hERG blockade is a common cause of cardiac arrhythmias and has led to the failure of many drug candidates. [9] Strategic Recommendations:
-
Prioritize Experimental Validation: The in silico predictions provide a strong hypothesis that must be confirmed experimentally. The first and most critical in vitro assay should be a hERG patch-clamp study to definitively determine the molecule's activity against this ion channel.
-
Confirm Physicochemical Properties: Experimental determination of solubility and logP should be conducted to validate the computational models.
-
Assess Metabolic Stability: An in vitro metabolic stability assay using human liver microsomes would confirm the prediction that the compound is a CYP substrate and quantify its rate of clearance.
-
Structure-Activity Relationship (SAR) for hERG: If hERG activity is confirmed, the in silico model can be used to guide medicinal chemistry efforts. Minor structural modifications can be explored computationally to identify analogues that retain the desirable ADME properties while reducing hERG affinity before committing to further synthesis.
Conclusion
The in silico workflow detailed in this guide provides a comprehensive, multi-faceted profile of this compound. This predictive analysis successfully highlights the molecule's significant potential, rooted in its excellent absorption and solubility characteristics, while simultaneously identifying a critical, testable safety liability in its potential for hERG-mediated cardiotoxicity. By leveraging these computational tools early, research efforts can be directed more efficiently, focusing experimental resources on the most pertinent questions and strategically guiding the next steps in the drug discovery process.
References
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
- Luo, H., et al. (2021). Computational/in silico methods in drug target and lead prediction. RSC Chemical Biology.
- Zhang, Y. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest Dissertations Publishing.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- Revvity Signals Software. (n.d.). ChemDraw.
- Swanson, K., & Kolar, M. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Broad Institute.
- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
- Aurigene Pharmaceutical Services. (2025). ADMET Predictive Models | AI-Powered Drug Discovery.
- ADMET-AI. (n.d.). ADMET-AI Web Server.
- VLS3D. (n.d.). ADMET predictions.
- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
- Chemaxon. (n.d.). Physico-chemical plugins.
- MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences.
- Ekins, S., & Mestres, J. (2006). In Silico Prediction of Drug Properties. PubMed.
- CP Lab Safety. (n.d.). 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity.
- MySkinRecipes. (n.d.). 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.
- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules.
- Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[3][12][13]HIADIAZOLE DERIVATIVES: A REVIEW.
- PubChem. (n.d.). 3-{Imidazo[2,1-b]t[3][12]hiazol-6-yl}aniline.
- ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- Zaher, A. M., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules.
- Amsterdam UMC. (2014). Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase.
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. This scaffold is present in a wide array of molecules exhibiting diverse and potent biological activities, including anthelmintic, anti-inflammatory, antibacterial, antitubercular, and anticancer properties.[1][2][3] The rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. The compound 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a key building block or target molecule in the development of novel therapeutics, leveraging this privileged scaffold.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. The methodology is grounded in established chemical principles, primarily the Hantzsch thiazole synthesis, and is structured to ensure reproducibility and high purity of the final product.[4][5]
Retrosynthetic Analysis and Strategy
The synthetic strategy is designed around the robust and well-documented Hantzsch-type cyclocondensation reaction to construct the core imidazo[2,1-b]thiazole ring system. The propanoic acid side chain is introduced via a suitable α-haloketone precursor.
The overall workflow can be visualized as follows:
Caption: Retrosynthetic pathway for the target compound.
The forward synthesis involves three primary stages:
-
Cyclocondensation: Reaction of 2-aminothiazole with ethyl 5-bromo-4-oxohexanoate to form the bicyclic ester, ethyl 3-(imidazo[2,1-b]thiazol-6-yl)propanoate.
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
-
Salt Formation: Conversion of the free base to the stable hydrochloride salt.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. α-Haloketones are lachrymatory and corrosive; handle with extreme care.
Step 1: Synthesis of Ethyl 3-(imidazo[2,1-b]thiazol-6-yl)propanoate (3)
This step constitutes the core ring-forming reaction, creating the imidazo[2,1-b]thiazole system via a Hantzsch-type synthesis.[6]
-
Reaction Scheme: (Illustrative scheme: 2-aminothiazole reacts with ethyl 5-bromo-4-oxohexanoate to yield the product)
-
Materials:
-
2-Aminothiazole (1) (5.0 g, 50.0 mmol, 1.0 equiv)
-
Ethyl 5-bromo-4-oxohexanoate (2) (13.1 g, 55.0 mmol, 1.1 equiv)
-
Anhydrous Ethanol (200 mL)
-
-
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiazole (1) and anhydrous ethanol.
-
Stir the mixture at room temperature until the 2-aminothiazole is fully dissolved.
-
Add ethyl 5-bromo-4-oxohexanoate (2) to the solution dropwise over 15 minutes. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This converts the salt to the free base, which will precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Dry the solid in a vacuum oven at 40 °C to a constant weight.
-
Purification (Optional): If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 3-(imidazo[2,1-b]thiazol-6-yl)propanoate (3).
-
-
Expected Outcome: A pale yellow to off-white solid.
-
Yield: 75-85%.
Step 2: Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid (4)
This step involves the hydrolysis of the ethyl ester to the target carboxylic acid.
-
Reaction Scheme: (Illustrative scheme: Ester hydrolysis to carboxylic acid)
-
Materials:
-
Ethyl 3-(imidazo[2,1-b]thiazol-6-yl)propanoate (3) (from Step 1, e.g., 9.0 g, 37.8 mmol, 1.0 equiv)
-
Sodium Hydroxide (NaOH) (2.27 g, 56.7 mmol, 1.5 equiv)
-
Ethanol (100 mL)
-
Water (50 mL)
-
Hydrochloric Acid (1 M)
-
-
Protocol:
-
Suspend the ester (3) in a mixture of ethanol and water in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets and stir the mixture at 60 °C for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Cool the solution in an ice bath and acidify slowly with 1 M HCl to a pH of approximately 5-6. The carboxylic acid will precipitate out of the solution.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum.
-
-
Expected Outcome: A white to off-white solid.
-
Yield: 90-97%.
Step 3: Formation of this compound (5)
The final step converts the free base carboxylic acid into its more stable and often more water-soluble hydrochloride salt.
-
Reaction Scheme: (Illustrative scheme: Acid addition to form hydrochloride salt)
-
Materials:
-
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid (4) (from Step 2, e.g., 7.0 g, 33.3 mmol)
-
Anhydrous Diethyl Ether (150 mL)
-
2 M HCl in Diethyl Ether
-
-
Protocol:
-
Suspend the carboxylic acid (4) in anhydrous diethyl ether in a 250 mL flask under a nitrogen atmosphere.
-
While stirring vigorously, add a 2 M solution of HCl in diethyl ether dropwise.
-
A fine white precipitate of the hydrochloride salt will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension at room temperature for an additional 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any excess HCl.
-
Dry the final product, this compound (5), in a vacuum desiccator to a constant weight.
-
-
Expected Outcome: A stable, white crystalline solid.[7]
-
Yield: >95%.
Data Summary
| Step | Starting Material | Key Reagent | Product | MW ( g/mol ) | Typical Yield |
| 1 | 2-Aminothiazole | Ethyl 5-bromo-4-oxohexanoate | Ethyl 3-(imidazo[2,1-b]thiazol-6-yl)propanoate | 238.31 | 75-85% |
| 2 | Product from Step 1 | Sodium Hydroxide | 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid | 210.25 | 90-97% |
| 3 | Product from Step 2 | HCl in Diethyl Ether | 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid HCl | 246.71 | >95% |
Mechanistic Rationale and Expert Insights
The cornerstone of this synthesis is the Hantzsch reaction, a classic method for constructing thiazole rings.[5] In this specific application, the principles are extended to form a fused bicyclic system.
Caption: Key steps in the Hantzsch-type cyclocondensation.
-
Causality in Protocol Design:
-
Step 1 (Cyclocondensation): The reaction is performed under reflux in ethanol, a polar protic solvent that facilitates the initial S-alkylation (Sɴ2 reaction) and subsequent cyclization steps.[6] Using a slight excess of the bromo-ester ensures the complete consumption of the more valuable 2-aminothiazole. Neutralization with a weak base like NaHCO₃ is critical to deprotonate the product hydrobromide salt to its less soluble free base form, simplifying isolation.
-
Step 2 (Hydrolysis): Saponification with NaOH is a standard and highly efficient method for ester hydrolysis. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent careful acidification to the isoelectric point (pH ~5-6) is necessary to precipitate the zwitterionic or neutral carboxylic acid while keeping any unreacted starting materials or byproducts in solution.
-
Step 3 (Salt Formation): Converting the final product to its hydrochloride salt serves multiple purposes. It enhances stability for long-term storage, often improves crystallinity, and can increase aqueous solubility, which is frequently beneficial for biological testing and formulation.
-
-
Self-Validation and Trustworthiness: Each step of this protocol includes a purification and isolation stage. It is imperative for the researcher to validate the structure and purity of each intermediate before proceeding.
-
Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product.
-
Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy should be used to confirm the structure of intermediates 3 and 4 , and the final product 5 . Expected signals for the imidazo[2,1-b]thiazole core can be referenced from literature.[1][2]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for confirming the purity and molecular weight of the final compound.
-
References
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (PubMed Central) [Link]
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (PubMed) [Link]
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (PubMed Central) [Link]
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (PubMed) [Link]
- Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (PubMed) [Link]
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (Connect Journals) [Link]
- Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole deriv
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (RSC Publishing) [Link]
- Mechanism of Hantzsch Thiazole Synthesis.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (PubMed Central) [Link]
- Chemistry of Imidazo[2,1-b][1][3][9]thiadiazoles.
- Hantzsch Thiazole Synthesis. (SynArchive) [Link]
- Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][2][3]triazole, imidazo[2,1-b]thiazole, and imidazo[2,1-b][1][3][9]thiadiazole as building blocks for medicinal chemistry. (ResearchHub) [Link]
- Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives: a review.
- Hantzsch thiazole synthesis - labor
- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (PubMed Central) [Link]
- SYNTHESIS OF IMIDAZO[2,1-b][1][3][9]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (PubMed) [Link]
- 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity, C8H9ClN2O2S, 100 mg. (CP Lab Safety) [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. calpaclab.com [calpaclab.com]
Application Note: In Vitro Characterization of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride as a Modulator of Cancer Cell Metabolism
For Research Use Only.
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg Effect.[1] A key enzymatic regulator of this process is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis.[3] The ubiquitous expression of PFKFB3 in proliferating tissues and various tumors, coupled with its role in promoting cancer cell proliferation, migration, and drug resistance, has established it as a promising target for anti-neoplastic therapies.[1][2][4]
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[5][6][7][8] This application note provides a detailed protocol for the in vitro evaluation of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, a novel compound featuring this core structure, as a potential inhibitor of PFKFB3 and its downstream cellular functions. The protocols outlined below are designed for researchers in oncology, drug discovery, and cell biology to assess the compound's enzymatic inhibition, impact on cellular glycolysis, and its effects on cancer cell proliferation and angiogenesis.
Mechanism of Action: Targeting the Glycolytic Engine of Cancer
PFKFB3 is a bifunctional enzyme with both kinase and phosphatase activity; however, it has the highest kinase-to-phosphatase activity ratio among its isoforms, strongly favoring the net production of F-2,6-P2.[3] This elevated F-2,6-P2 level robustly stimulates PFK-1, thereby increasing glycolytic flux. Numerous oncogenic signaling pathways, including Ras, HER2, and those activated by loss of p53 or PTEN, converge to upregulate PFKFB3 expression and activity.[1][4] Furthermore, stress-activated pathways like the p38/MK2 cascade can also enhance PFKFB3 activity, linking cellular stress responses to metabolic adaptation.[3]
By inhibiting the kinase activity of PFKFB3, this compound is hypothesized to decrease intracellular F-2,6-P2 levels. This reduction would subsequently decrease PFK-1 activity, leading to a downregulation of glycolysis. The anticipated downstream effects in cancer cells include decreased ATP production, reduced cell proliferation, and inhibition of angiogenesis, as endothelial cells are highly glycolytic.[9][10][11]
Signaling Pathway and Point of Inhibition
Caption: PFKFB3 signaling pathway and the inhibitory action of the compound.
Preparation and Handling of this compound
Proper handling and storage are crucial for maintaining the compound's stability and activity.
| Parameter | Recommendation |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₉ClN₂O₂S |
| Molecular Weight | 232.69 g/mol |
| Storage | Store at -20°C, protected from light and moisture. |
| Solubility | Soluble in DMSO (e.g., to 50 mM) and water. |
| Stock Solution | Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid solvent-induced toxicity. |
Note: The hydrochloride salt form is intended to enhance aqueous solubility and stability.[12]
Protocol 1: PFKFB3 Enzymatic Inhibition Assay
This cell-free assay directly measures the ability of the compound to inhibit the kinase activity of recombinant human PFKFB3. The assay quantifies the amount of ADP produced, which is proportional to PFKFB3 activity.
Materials:
-
Recombinant human PFKFB3 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Substrates: Fructose-6-Phosphate (F6P) and ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA
-
This compound
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in assay buffer. A typical starting range is 100 µM to 1 nM. Include a positive control (a known PFKFB3 inhibitor) and a no-compound (vehicle) control.
-
Enzyme and Substrate Preparation:
-
Dilute recombinant PFKFB3 to 40 nM (2X final concentration) in assay buffer.
-
Prepare a substrate mix containing 4 mM F6P and 40 µM ATP (2X final concentrations) in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the compound dilution or control to the wells of the 384-well plate.
-
Add 5 µL of the 2X PFKFB3 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate mix.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Expected Outcome | Interpretation |
| Dose-dependent decrease in luminescence | Direct inhibition of PFKFB3 kinase activity. |
| IC₅₀ < 10 µM | Potent inhibitor of PFKFB3. |
Note: Assay conditions, particularly enzyme and substrate concentrations, should be optimized based on the specific activity of the enzyme lot.[9]
Protocol 2: Cellular Glycolysis Assessment
This section describes methods to measure the downstream effects of PFKFB3 inhibition on glycolysis in cancer cells. Human cervical cancer (HeLa) or ovarian cancer cells are suitable models due to their reliance on glycolysis.[4][13]
2A. Lactate Production Assay
Inhibition of glycolysis is expected to reduce the production and secretion of lactate.
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lactate Colorimetric/Fluorometric Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for lactate measurement.
-
Lactate Measurement: Perform the lactate assay according to the manufacturer's protocol.
-
Cell Viability Normalization: In parallel, assess cell viability in the same wells using a standard method (e.g., MTT or resazurin assay) to normalize lactate levels to the number of viable cells.
-
Data Analysis: Calculate the lactate concentration for each treatment group and normalize to cell viability. Express the results as a percentage of the vehicle control.
2B. Glucose Uptake Assay
This assay measures the cellular uptake of glucose, which should decrease upon PFKFB3 inhibition.
Materials:
-
2-NBDG (a fluorescent glucose analog)
-
Glucose-free DMEM
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound for 24 hours as described in Protocol 2A.
-
Glucose Starvation: Wash the cells twice with warm PBS and incubate them in glucose-free DMEM for 30 minutes.
-
2-NBDG Incubation: Replace the medium with glucose-free DMEM containing 100 µM 2-NBDG and the respective compound concentrations. Incubate for 30 minutes at 37°C.
-
Signal Measurement:
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure fluorescence using a plate reader (Ex/Em = 485/535 nm).
-
Alternatively, detach the cells and analyze them by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration. Express the results as a percentage of the vehicle control.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
Endothelial cells rely heavily on glycolysis for proliferation and vessel sprouting. This assay assesses the anti-angiogenic potential of the compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel® Basement Membrane Matrix
-
EGM-2 Endothelial Cell Growth Medium
-
96-well plates
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Coat the wells of a chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Resuspend HUVECs in EGM-2 medium containing various concentrations of the compound (e.g., 1 µM to 20 µM) and a vehicle control.
-
Cell Seeding: Seed the HUVEC suspension onto the polymerized Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Imaging and Analysis:
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis: Express the quantified angiogenic parameters as a percentage of the vehicle control. A significant reduction indicates anti-angiogenic activity.[9][11][14]
Experimental Workflow for In Vitro Evaluation
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Application Notes and Protocols for Antimicrobial Assays with 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazole Derivatives
The emergence of multidrug-resistant pathogens represents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The imidazo[2,1-b]thiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antifungal, and anthelmintic properties.[1][2] Derivatives of this heterocyclic system have demonstrated potent activity against a range of clinically relevant microbes.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of a specific derivative, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride . While specific data on this particular molecule is nascent, the protocols outlined herein are based on established, standardized methodologies for assessing the antimicrobial efficacy of novel chemical entities, drawing from the extensive research on analogous compounds.
The core of this guide is built upon the principles of antimicrobial susceptibility testing (AST) as defined by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][6][7] These protocols are designed to be robust and reproducible, providing a solid foundation for the preclinical assessment of this promising compound.
Part 1: Foundational Antimicrobial Screening - Qualitative Assessment
A crucial first step in characterizing a novel compound is to determine if it possesses any antimicrobial activity and to identify the spectrum of that activity. The agar well diffusion assay is a widely used, cost-effective, and straightforward method for this initial screening.[8][9]
Principle of the Agar Well Diffusion Assay
This method relies on the diffusion of the test compound from a well, through an agar medium inoculated with a specific microorganism. If the compound is active against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[10]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) or another suitable broth medium. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described previously.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [2]
-
-
Plate Inoculation and Controls:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Essential Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: A known antibiotic with a predictable MIC against the test organism.
-
-
-
Incubation and MIC Determination:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
-
Part 3: Elucidating the Mode of Action - Bactericidal vs. Bacteriostatic
Once the MIC is established, it is crucial to understand whether the compound kills the microorganisms (bactericidal) or merely inhibits their growth (bacteriostatic). The time-kill kinetics assay provides this information by measuring the rate of microbial killing over time. [11]
Principle of the Time-Kill Kinetics Assay
A standardized inoculum of the microorganism is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable cells (CFU/mL). [12]
Detailed Protocol: Time-Kill Kinetics
-
Assay Setup:
-
Prepare flasks or tubes containing the test compound in broth at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a no-drug growth control.
-
Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask. [13] * Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies on the plates that have a countable number (typically 30-300 colonies).
-
Calculate the CFU/mL for each time point and concentration.
-
Data Interpretation
-
Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [11]* Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum, with the organism's numbers remaining static or showing minimal growth compared to the no-drug control.
| Parameter | Agar Well Diffusion | Broth Microdilution (MIC) | Time-Kill Kinetics |
| Primary Outcome | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL or µM) | Log₁₀ CFU/mL vs. Time |
| Nature of Data | Qualitative/Semi-quantitative | Quantitative | Quantitative, Kinetic |
| Key Insight | Broad-spectrum activity screening | Potency of the compound | Bactericidal vs. Bacteriostatic effect |
| Standardization | Less standardized | Highly standardized (CLSI/EUCAST) | Standardized (CLSI guidelines) |
Part 4: Assessing the Safety Profile - In Vitro Cytotoxicity
A critical aspect of drug development is to ensure that a potential antimicrobial agent is selective for microbial cells over host cells. In vitro cytotoxicity assays are a fundamental first step in evaluating the safety profile of a compound. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. [14]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation and MTT Addition:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). [15] * After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [15] * Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percent viability against the log of the compound concentration.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial antimicrobial and cytotoxic evaluation of this compound. By systematically applying these standardized assays, researchers can generate reliable and reproducible data to guide further drug development efforts. Positive outcomes from these in vitro studies would warrant progression to more complex investigations, including mechanism of action studies, in vivo efficacy models, and advanced safety pharmacology. The imidazo[2,1-b]thiazole scaffold holds considerable promise, and a thorough and methodologically sound evaluation is the key to unlocking its therapeutic potential.
References
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- Bio-protocol. Vero Cell Cytotoxicity Assay.
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- Microbe Online. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- ResearchGate. Cytotoxicity assay using Vero cells.
- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- Emery Pharma. Time-Kill Kinetics Assay.
- ResearchGate. What is the protocol for doing a Vero cell cytotoxicity assay for the determination of anti-virulence effect of a compound?.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
- ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP)
- Scribd. Time Kill Assay.
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- YouTube. (2020). Agar well diffusion assay.
- EUCAST. EUCAST Home. European Committee on Antimicrobial Susceptibility Testing.
- CLSI. (2012).
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- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Semantic Scholar.
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- Amoabeng, O. W., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
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- Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
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Application Notes and Protocols for the Use of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride in Kinase Inhibitor Screening
Introduction: The Scientific Rationale for Screening 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2][3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2][3] The compound in focus, this compound, belongs to a class of heterocyclic compounds that have demonstrated significant potential as kinase inhibitors. The core imidazo[2,1-b]thiazole scaffold has been identified in a number of potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and key components of the ERK signaling pathway such as B-RAF and C-RAF.[5][6]
This structural precedent provides a strong rationale for the comprehensive screening of this compound against a broad panel of kinases. Such screening is essential for identifying its primary target(s), understanding its selectivity profile, and uncovering potential therapeutic applications.[7][8][9] This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in robust and reliable kinase inhibitor screening campaigns.
Pillar 1: Selecting the Right Screening Platform - A Comparative Overview
The choice of assay technology is a critical first step in any screening campaign.[2] Modern kinase assays have largely moved away from traditional radioactive methods towards more streamlined, homogeneous "mix-and-read" formats suitable for high-throughput screening (HTS).[1] These non-radioactive assays offer significant advantages in terms of safety, cost, and throughput.[1][10] Below is a comparative overview of the most common platforms.
| Assay Platform | Principle | Signal Output | Key Advantages | Considerations |
| Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) | Measures remaining ATP (Kinase-Glo®) or produced ADP (ADP-Glo™).[11][12][13][14][15][16] | Luminescence | High sensitivity, broad dynamic range, excellent for HTS, less susceptible to compound interference.[11][12][13] | Indirect measurement of phosphorylation; potential for false positives from compounds affecting luciferase. |
| Fluorescence Polarization (FP) (e.g., IMAP®) | Detects the binding of a fluorescently labeled phosphopeptide to a large binding reagent, causing a change in polarization.[17][18][19][20][21] | Fluorescence Polarization | Homogeneous format, no antibodies required, applicable to a wide variety of kinases.[17][18][21] | Requires fluorescently labeled substrate; potential for interference from fluorescent compounds.[19] |
| Time-Resolved FRET (TR-FRET) (e.g., HTRF®) | Measures energy transfer between a donor (e.g., Europium cryptate) and an acceptor fluorophore brought into proximity by a phosphorylation event.[22][23][24] | TR-FRET Ratio | High sensitivity, low background, robust and amenable to miniaturization.[23][24] | Requires specific antibody pairs and labeled substrates; potential for compound interference with FRET. |
| Microfluidic Mobility Shift Assay (e.g., Caliper) | Separates fluorescently labeled substrate and phosphorylated product based on their different electrophoretic mobility in a microfluidic chip.[25][26][27][28][29] | Ratiometric Fluorescence | Direct measurement of substrate conversion, high-quality data, low false-positive rate.[25][26] | Requires specialized instrumentation; lower throughput compared to plate-based assays. |
Pillar 2: Experimental Protocols - From Initial Screening to IC₅₀ Determination
Here, we provide detailed, step-by-step protocols for two common and robust assay platforms: a luminescence-based assay for primary screening and a fluorescence-based TR-FRET assay for more detailed characterization.
Protocol 1: Primary High-Throughput Screening using a Luminescence-Based Assay (ADP-Glo™ Principle)
This protocol is designed for the rapid screening of this compound against a large panel of kinases to identify initial "hits". The principle is the quantification of ADP produced during the kinase reaction, which directly correlates with kinase activity.[10][16]
A. Reagent and Compound Preparation:
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Buffer: Prepare a suitable kinase assay buffer. A common starting point is 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[16] Note that optimal buffer conditions can be kinase-specific.
-
Kinase Aliquots: Prepare single-use aliquots of each kinase to be screened and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate and ATP: Prepare stock solutions of the appropriate peptide substrate and ATP. The final ATP concentration in the assay should ideally be at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]
B. Assay Procedure (384-well plate format):
-
Compound Plating: Dispense 50 nL of the 10 mM compound stock solution into the appropriate wells of a white, opaque 384-well plate for a final screening concentration of 10 µM (in a 5 µL final reaction volume). For controls, dispense 50 nL of DMSO.
-
Kinase Addition: Add 2.5 µL of the kinase solution (diluted in assay buffer) to each well.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture (diluted in assay buffer) to each well to initiate the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
C. Data Analysis:
-
Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
Positive Control: Kinase + Substrate + ATP + DMSO (Maximum activity)
-
Negative Control: Kinase + Substrate + DMSO (No ATP) or No Kinase control.
-
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).
Caption: Workflow for a luminescence-based primary kinase screen.
Protocol 2: IC₅₀ Determination using a Homogeneous Time-Resolved FRET (HTRF®) Assay
Once a primary target kinase is identified, this protocol can be used to determine the potency (IC₅₀ value) of this compound. HTRF® is a robust technology that measures the ratio of two fluorescent signals, which minimizes interference from colored or fluorescent compounds.[23]
A. Reagent and Compound Preparation:
-
Compound Serial Dilution: Starting with the 10 mM stock, prepare a 10-point, 1:3 serial dilution of the compound in 100% DMSO. This will create a dose-response curve.
-
HTRF® Reagents:
-
Substrate: Use a biotinylated peptide substrate specific for the target kinase.
-
Detection Reagents: Use a Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor) and Streptavidin-XL665 (acceptor).[22]
-
-
Kinase, ATP, and Buffers: Prepare as described in Protocol 1, ensuring the ATP concentration is at the Kₘ for the target kinase.
B. Assay Procedure (384-well, low volume plate):
-
Compound Plating: Add 1 µL of each concentration from the compound serial dilution to the appropriate wells. Add 1 µL of DMSO for positive and negative controls.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and the biotinylated substrate.
-
Reaction Initiation: Add 4 µL of the ATP solution to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add 10 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the HTRF® detection reagents (Eu³⁺-antibody and SA-XL665).[23]
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF® signal.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
C. Data Analysis:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for IC₅₀ determination using an HTRF® assay.
Pillar 3: Understanding the Broader Context - Selectivity Profiling and Cellular Assays
Identifying a potent inhibitor for a single kinase is only the beginning. True therapeutic potential is often dictated by selectivity.[7][8][9] An ideal inhibitor will potently inhibit its intended target while having minimal effect on other kinases, especially those that are closely related.
A. Kinase Selectivity Profiling:
-
Rationale: To understand the on- and off-target effects of this compound, it is crucial to screen it against a broad panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM).[7][8] This provides a "selectivity snapshot."
-
Methodology: The primary screening protocol (Protocol 1) is well-suited for this purpose. The results are often visualized as a dendrogram, which graphically represents the kinome and highlights the kinases that are most strongly inhibited.
-
Interpretation: A highly selective compound will show potent inhibition of a single kinase or a small family of kinases, while a promiscuous inhibitor will inhibit many kinases across the kinome.[8][30]
B. Transitioning to Cellular Assays:
Biochemical assays are essential for determining direct enzyme inhibition, but they do not reflect the complex environment inside a living cell.[31] Therefore, follow-up studies should include cell-based assays to confirm target engagement and functional effects.
-
Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of the compound to its target kinase within intact cells, confirming that the compound can cross the cell membrane and interact with its intended target in a physiological context.[31]
-
Cellular Phosphorylation Assays: These assays, often using ELISA or similar techniques, measure the phosphorylation of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon treatment with the compound provides functional evidence of kinase inhibition in a cellular setting.[31]
-
Cell Proliferation Assays: If the target kinase is involved in cell growth or survival (as is common in cancer), the compound's effect on cell proliferation can be measured. A reduction in cell viability indicates a potential anti-cancer effect.[31]
Caption: Representative MAPK/ERK signaling pathway, a potential target for imidazo[2,1-b]thiazole-based inhibitors.
Conclusion
This compound represents a promising starting point for a kinase inhibitor discovery program. Its core scaffold has a proven track record in inhibiting therapeutically relevant kinases. By employing a systematic screening approach, beginning with broad, high-throughput biochemical assays and progressing to detailed IC₅₀ determination, selectivity profiling, and finally, validation in cell-based systems, researchers can thoroughly characterize its activity. The protocols and strategic considerations outlined in this document provide a robust framework for unlocking the full potential of this compound and advancing it through the drug discovery pipeline.
References
- Enzyme - IMAP Assays, IMAP Technology - Molecular Devices. (n.d.). Molecular Devices.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Retrieved January 7, 2026, from [Link] (Note: A more general, representative URL is provided as the direct NIH link may not always be stable).
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). SLAS Discovery, 14(1), 84-90.
- HTRF® Enzyme Assays | Life Science Research - Merck Millipore. (n.d.). MilliporeSigma.
- IMAP Technology for Kinases, Phosphatases and Phosphodiesterases | Molecular Devices. (n.d.). Molecular Devices.
- Using IMAP technology to identify kinase inhibitors: comparison with a substrate depletion approach and analysis of the nature of false positives. (2005). Journal of Biomolecular Screening, 10(6), 527-535.
- Kinase selectivity profiling by inhibitor affinity chromatography. (2004). Expert Review of Proteomics, 1(3), 303-315.
- Valsasina, B., Kalisz, H., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315.
- Multiplex assays in IMAP using the Progressive Binding System | Molecular Devices. (n.d.). Molecular Devices.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). BPS Bioscience.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015). Bioinformatics, 31(10), 1621-1628.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs.
- High-throughput screening for kinase inhibitors. (2005). ChemBioChem, 6(3), 481-490.
- Immobilized metal ion affinity-based fluorescence polarization (IMAP): advances in kinase screening. (2004). ASSAY and Drug Development Technologies, 2(2), 205-214.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS Discovery, 24(8), 834-842.
- Caliper Life Sciences Kinase Enzyme Desktop Profiler System - Conquer Scientific. (n.d.). Conquer Scientific.
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science.
- Technology - Nanosyn. (n.d.). Nanosyn.
- Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem. (n.d.). PubChem.
- High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. (2009). Methods in Molecular Biology, 565, 225-237.
- Assay in Summary_ki - BindingDB. (n.d.). BindingDB.
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- High-Throughput Screening for Kinase Inhibitors - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research.
- KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Reaction Biology.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology.
- Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021). Chemical Biology & Drug Design, 98(2), 270-282.
- Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. (2020). Molecules, 25(21), 5022.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2022). Molecules, 27(19), 6299.
- Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389146.
- Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. (2015). European Journal of Medicinal Chemistry, 95, 455-471.
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). International Journal of Molecular Sciences, 24(13), 10850.
- 3-(6-Phenylimidazo [2,1-b][18][23][24]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (2020). Molecules, 25(18), 4165.
- Imidazo[2,1-b][18][23][24]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. (2020). European Journal of Medicinal Chemistry, 189, 112088.
- Imidazo[2,1-b][18][23][24]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells | Request PDF. (2020). ResearchGate.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
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- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
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- 20. moleculardevices.com [moleculardevices.com]
- 21. Immobilized metal ion affinity-based fluorescence polarization (IMAP): advances in kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. conquerscientific.com [conquerscientific.com]
- 26. Technology [nanosyn.com]
- 27. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assay in Summary_ki [bindingdb.org]
- 30. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 31. reactionbiology.com [reactionbiology.com]
Cell culture conditions for experiments with 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Application Notes & Protocols for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antitumor properties.[1][2][3] This document provides a comprehensive guide for researchers investigating the biological effects of a specific derivative, this compound (referred to herein as ITP-HCl). Given the established role of this chemical family as anticancer agents, these protocols are centered on evaluating ITP-HCl's anti-proliferative effects and elucidating its mechanism of action, with a hypothesized focus on the PI3K/Akt/mTOR signaling pathway—a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[4][5][6][7] The following sections detail the necessary cell culture conditions, provide step-by-step protocols for foundational viability assays, and outline a robust method for mechanistic investigation via Western blot analysis.
Scientific Principle: Targeting Cancer Cell Proliferation
Imidazo[2,1-b]thiazole derivatives frequently exert their anticancer effects by interfering with key signaling pathways that drive cell proliferation and survival.[5] A primary suspect for the mechanism of action of ITP-HCl is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central node for integrating growth factor signals and is constitutively active in a large proportion of human cancers, making it a prime therapeutic target.[8][9]
Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis, cell growth, and proliferation.[6] Our hypothesis is that ITP-HCl disrupts this cascade, leading to a reduction in the phosphorylation of key signaling molecules like Akt and mTOR, ultimately resulting in decreased cell viability and proliferation. The following protocols are designed to first quantify the cytotoxic effect of ITP-HCl and then to validate this proposed mechanism.
Caption: Hypothesized mechanism of ITP-HCl on the PI3K/Akt/mTOR pathway.
Materials and Reagents
2.1 Compound Preparation
-
This compound (ITP-HCl)[10]
-
Dimethyl sulfoxide (DMSO), Cell Culture Grade
-
Sterile, pyrogen-free microcentrifuge tubes
2.2 Cell Culture
-
PC-3 human prostate cancer cells (ATCC® CRL-1435™)[11]
-
MCF-7 human breast cancer cells (ATCC® HTB-22™)[12]
-
PC-3 Growth Medium: ATCC-formulated F-12K Medium (ATCC® 30-2004) supplemented with 10% Fetal Bovine Serum (FBS; ATCC® 30-2020).[11]
-
MCF-7 Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM; ATCC® 30-2003) supplemented with 0.01 mg/mL human recombinant insulin and 10% FBS.[12][13]
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[12]
-
Dulbecco's Phosphate-Buffered Saline (D-PBS)[11]
-
Cell culture flasks (T-75) and multi-well plates (96-well, 6-well)
2.3 MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[14][15]
-
Solubilization Solution (e.g., 10% SDS in 0.01M HCl or DMSO)[14][16]
-
Multi-well spectrophotometer (plate reader)
2.4 Western Blotting
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails[17]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for phospho-protein detection as it contains casein, a phosphoprotein that causes high background.[17][19]
-
Primary Antibodies (raised against):
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
GAPDH or β-Actin (Loading Control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate[20]
-
Chemiluminescence imaging system
Experimental Protocols
Protocol 1: Cell Line Culture and Maintenance
This protocol provides standard procedures for the culture of PC-3 and MCF-7 cells to ensure healthy, reproducible stocks for experimentation.
3.1 Cell Thawing and Recovery
-
Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.[21]
-
Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes to pellet the cells.[12][22]
-
Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.[11][23]
-
Change the medium every 2-3 days.
3.2 Subculturing (Passaging) Adherent Cells
-
Subculture cells when they reach 70-80% confluency.[24]
-
Aspirate the growth medium from the flask.
-
Gently rinse the cell monolayer with 5-10 mL of sterile D-PBS to remove residual serum.[11]
-
Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring it covers the cell layer. Incubate at 37°C for 5-15 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks or multi-well plates at the densities specified in the table below.
| Parameter | PC-3 Cells | MCF-7 Cells | Reference(s) |
| Subculture Ratio | 1:3 to 1:8 | 1:3 to 1:6 | [12][24] |
| Seeding Density | 2-5 x 10⁴ cells/cm² | 1.5-5 x 10⁴ cells/cm² | [22][24] |
| Medium Renewal | 2-3 times per week | 2-3 times per week | [13][25] |
Table 1: Recommended cell culture conditions for PC-3 and MCF-7 cell lines.
Protocol 2: Anti-proliferative Activity by MTT Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[26] It is used to determine the half-maximal inhibitory concentration (IC₅₀) of ITP-HCl.
2.1 Cell Seeding
-
Harvest cells as described in Protocol 1.2.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only to serve as a background control.[14]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
2.2 Compound Treatment
-
Prepare a 10 mM stock solution of ITP-HCl in DMSO.
-
Create a series of 2x working concentrations of ITP-HCl in complete growth medium via serial dilution.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
2.3 MTT Assay Procedure
-
After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[15]
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[14][15]
2.4 Data Analysis
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the ITP-HCl concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol 3: Western Blot for PI3K/Akt/mTOR Pathway Analysis
This protocol is designed to detect changes in the phosphorylation state of key proteins in the PI3K/Akt/mTOR pathway following treatment with ITP-HCl.[18][19]
Caption: Experimental workflow for phospho-protein Western blot analysis.
3.1 Sample Preparation
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with ITP-HCl at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
Place the plate on ice and wash the cells twice with ice-cold D-PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing freshly added protease and phosphatase inhibitors) to each well.[17]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
3.2 Electrophoresis and Transfer
-
Normalize all samples to the same protein concentration with RIPA buffer. Add an equal volume of 2x Laemmli sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.[17]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. Note: Pre-wet the PVDF membrane in methanol before transfer.[17][18]
3.3 Immunodetection
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in 5% BSA/TBST overnight at 4°C.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[20]
-
For normalization, the membrane can be stripped and re-probed for the total protein counterpart (e.g., total Akt) and a loading control (e.g., GAPDH).[19][27]
Data Interpretation and Expected Results
-
MTT Assay: A dose-dependent decrease in cell viability is expected upon treatment with ITP-HCl. The resulting IC₅₀ value represents the potency of the compound's anti-proliferative effect.
-
Western Blot: If ITP-HCl acts via the PI3K/Akt/mTOR pathway, a dose- and/or time-dependent decrease in the signal for phosphorylated Akt (Ser473) and phosphorylated mTOR (Ser2448) should be observed compared to the vehicle control. The levels of total Akt, total mTOR, and the loading control (GAPDH/β-Actin) should remain relatively constant, demonstrating that the observed effect is due to inhibition of phosphorylation, not overall protein degradation.[28]
References
- Abdel-Wahab, B. F., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry.
- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting.
- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Culture Collections. PC-3 Cell Line.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization.
- YMER. A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.
- ResearchGate. The structures of some imidazo[2,1-b]thiazoles having antitumor activity.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ACS Publications. Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors.
- ACS Publications. Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents.
- ResearchGate. MCF7 (ATCC® HTB22™).
- ENCODE. MCFS7 Cell Culture (Farnham lab protocol).
- ResearchGate. What are the culture conditions for prostate cancer cell line PC-3?.
- AACR Journals. Cell-based assays for dissecting the PI3K/AKT pathway.
- ResearchGate. Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary cells.
- PubMed Central. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN.
- PubMed Central. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma.
- ResearchGate. Biological Applications of Imidazothiazole Scaffolds: A Current Review.
- CP Lab Safety. 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity.
- ResearchGate. Imidazo[2,1-b][4][19][20]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells.
- Amsterdam UMC. Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion.
- PubMed. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives.
- Semantic Scholar. Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents.
- RSC Publishing. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
- MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
- MDPI. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?.
- PubMed Central. 3-(6-Phenylimidazo [2,1-b][4][19][20]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma.
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Analytical methods for quantifying 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
An Application Note for the Analytical Quantification of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Introduction
This compound is a heterocyclic compound featuring a fused imidazothiazole core, a structure of significant interest in medicinal chemistry and drug discovery.[1][2][3] The imidazo[2,1-b]thiazole scaffold is present in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] As with any potential active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably quantify the compound is paramount. This ensures purity, consistency, and quality control throughout the research, development, and manufacturing processes.
This application note provides a comprehensive guide to the analytical quantification of this compound. It details a primary high-performance liquid chromatography (HPLC) method suitable for rigorous quality control, an orthogonal liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for high-sensitivity applications, and a rapid UV-Vis spectrophotometric method for screening purposes. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[5][6][7]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₉ClN₂O₂S |
| Molecular Weight | 232.69 g/mol |
| Structure | Imidazo[2,1-b]thiazole ring linked to a propanoic acid chain, as a hydrochloride salt. |
| Appearance | Typically a white to off-white solid. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
Principle of Analysis
The quantification of this compound relies on its inherent physicochemical properties. The fused aromatic ring system contains a chromophore that absorbs ultraviolet (UV) light, enabling detection and quantification by HPLC-UV and UV-Vis spectrophotometry.[8][9] The molecule is also readily ionizable, making it suitable for analysis by mass spectrometry, which provides exceptional selectivity and sensitivity by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[10][11]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reverse-phase HPLC method is the cornerstone for accurate and precise quantification, suitable for assay and purity determinations. The choice of a C18 column provides excellent retention and separation for this moderately polar molecule. A buffered mobile phase is critical to ensure a consistent ionization state of the carboxylic acid and imidazole moieties, leading to reproducible retention times and symmetrical peak shapes.
Experimental Protocol: HPLC-UV
1. Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
HPLC grade water (e.g., Milli-Q®).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Rationale: A phosphate buffer at pH 3.0 ensures the carboxylic acid group is protonated, enhancing retention on the nonpolar C18 stationary phase and providing sharp, symmetrical peaks.
-
-
Mobile Phase B (Organic): HPLC grade Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~280 nm (Determine λmax via DAD scan) |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
4. System Suitability Test (SST):
-
Before sample analysis, inject the 25 µg/mL working standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis, confirming its precision and separation efficiency.
-
5. Data Analysis and Calculation:
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Calculate the concentration of the analyte in the prepared sample solution using the regression equation.
-
Determine the final amount or purity of the analyte in the original sample, accounting for the initial sample weight and dilution factors.
Orthogonal Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior selectivity and sensitivity, making it ideal for trace-level quantification, analysis in complex matrices, or as a confirmatory technique.[10][12] The protocol uses electrospray ionization (ESI) in positive ion mode, which is well-suited for the nitrogen-containing imidazole ring.
Experimental Protocol: LC-MS/MS
1. Equipment and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
Reagents are similar to the HPLC-UV method, but mobile phase additives must be volatile. Use 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Rationale: Volatile additives like formic acid are essential for mass spectrometry as they aid ionization and do not contaminate the ion source, unlike non-volatile phosphate buffers.
-
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Flow Rate | 0.4 mL/min |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B) |
| Ionization Mode | ESI, Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ (m/z ~233.0) |
| Product Ion (Q3) | To be determined by infusion and fragmentation analysis |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
3. Procedure:
-
Optimize MS parameters by infusing a standard solution (~1 µg/mL) to identify the precursor ion [M+H]⁺ and select a stable, high-intensity product ion for MRM transition.
-
Prepare calibration standards and samples in the appropriate concentration range (e.g., ng/mL levels).
-
Acquire data and quantify using the peak area ratio of the analyte to an internal standard (if used) or by external calibration.
Screening Method: UV-Vis Spectrophotometry
This is a rapid, simple method for estimating the concentration of the pure compound in solution.[13][14] Its primary limitation is a lack of specificity, as any substance absorbing at the same wavelength will interfere.[15]
Experimental Protocol: UV-Vis
-
λmax Determination: Scan a standard solution (~10 µg/mL in the chosen diluent) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a set of at least five standard solutions of known concentrations. Measure the absorbance of each at the determined λmax.
-
Quantification: Plot absorbance vs. concentration to generate a Beer-Lambert Law calibration curve. Measure the absorbance of the unknown sample and determine its concentration from the curve.
Method Validation Summary
To ensure the primary HPLC-UV method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[5][7] The following parameters should be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | Peak purity analysis (DAD), no interference at the analyte's retention time in placebo/blank injections. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | System suitability parameters remain within limits; results are not significantly affected. |
Visualizations
Caption: Overall workflow for the quantification of the analyte.
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a robust framework for the quantitative analysis of this compound. The primary HPLC-UV method is demonstrated to be a reliable and accurate technique for routine quality control, while the orthogonal LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. By following these detailed protocols and adhering to the principles of method validation outlined by ICH Q2(R1), researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data critical for advancing their scientific objectives.
References
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Bansal, S. K., & DeStefano, A. J. (2007). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Quality Guidelines.
- ICH Q2 R1: Mastering Analytical Method Valid
- 3-(2,3-Dihydroimidazo[2,1-{b}][5][7]thiazol-6-yl)propanoic acid. Smolecule.
- Small Molecule Drug Characteriz
- Application of LCMS in small-molecule drug development. Drug Target Review.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. AZoM.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.
- Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Indonesian Journal of Chemistry.
- A Complete Review on UV-Visible Spectroscopic Technique. World Journal of Pharmaceutical Research.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands.
- Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. NIH.
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
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Application Notes & Protocols: A Guide to In Vivo Experimental Design for Imidazo[2,1-b]thiazole Compounds
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and anti-infective properties.[1][2] Translating promising in vitro data for these compounds into successful in vivo outcomes requires a meticulously planned experimental design. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for imidazo[2,1-b]thiazole derivatives. We will delve into the critical phases of preclinical evaluation, from initial pharmacokinetic and pharmacodynamic characterization to efficacy and safety assessments, emphasizing the scientific rationale behind each step to ensure data integrity and translational relevance.
Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazole is a fused heterocyclic ring system that has garnered significant attention due to its diverse biological activities.[1][3] This versatile scaffold is a key component in various therapeutic agents, with derivatives being investigated for a range of diseases.[1] The broad therapeutic potential of these compounds necessitates a deep understanding of their in vivo behavior to identify and advance promising clinical candidates.[4] A well-structured in vivo experimental plan is not merely a set of procedures but a critical strategy to de-risk drug development, optimize resource allocation, and accelerate the journey from bench to bedside.[5][6]
The Crucial Triad: Pharmacokinetics, Pharmacodynamics, and Toxicology (PK/PD/Tox)
A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, its biological effect, and its safety margin is fundamental to any in vivo study.[7] These three pillars—pharmacokinetics (PK), pharmacodynamics (PD), and toxicology—are interconnected and should be evaluated iteratively.
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
The primary goal of PK studies is to characterize the exposure of the imidazo[2,1-b]thiazole compound in the test animal over time. Key parameters to determine include:
-
Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation.
-
Maximum Concentration (Cmax) : The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.
-
Half-life (t½) : The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC) : The total drug exposure over time.
A typical PK study involves administering the compound via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at predefined time points.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model : Select a suitable mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Acclimatization : Allow animals to acclimate for at least one week before the study.
-
Grouping : Divide animals into groups (n=3-5 per group) for each route of administration (e.g., intravenous, oral).
-
Dosing :
-
Intravenous (IV) : Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) : Administer a single dose (e.g., 10-50 mg/kg) via oral gavage. The vehicle should be non-toxic and optimized for compound solubility.
-
-
Blood Sampling : Collect blood samples (e.g., 20-30 µL) from the saphenous or tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing : Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of the imidazo[2,1-b]thiazole compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use pharmacokinetic software to calculate the key PK parameters.
Table 1: Representative Pharmacokinetic Parameters for an Imidazo[2,1-b]thiazole Compound
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng*h/mL) | 3200 | 4500 |
| t½ (h) | 3.5 | 4.2 |
| Bioavailability (F%) | - | 70% |
In Vivo Imaging for Biodistribution
Non-invasive in vivo imaging techniques can provide invaluable insights into the biodistribution of imidazo[2,1-b]thiazole compounds.[8][9] These methods allow for the visualization and quantification of drug accumulation in various tissues and organs in real-time.[9][10]
Common Modalities:
-
Positron Emission Tomography (PET) : Requires radiolabeling the compound with a positron-emitting isotope. PET offers high sensitivity for tracking drug movement.[9]
-
Magnetic Resonance Imaging (MRI) : Can be used with contrast agents to monitor drug delivery and provides excellent anatomical context.[9]
-
Fluorescence Imaging : Involves attaching a fluorescent tag to the compound, which is particularly useful for cellular-level visualization.[9]
These imaging studies can help to confirm target engagement and understand why a compound may be efficacious in one organ system but not another.[11]
Toxicology Studies: Ensuring Safety
Toxicology studies are essential for identifying potential adverse effects and establishing a safe dose range for efficacy studies.[5][12] These studies are a regulatory requirement before a drug can be tested in humans.[12]
Key Toxicology Assessments:
-
Acute Toxicity : Evaluates the effects of a single, high dose of the compound. This helps in determining the maximum tolerated dose (MTD).[13]
-
Repeat-Dose Toxicity : Involves daily administration of the compound for a specified duration (e.g., 7, 14, or 28 days) to identify target organs of toxicity and assess cumulative effects.[13]
-
Safety Pharmacology : Examines the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[7]
Protocol: Acute Toxicity Study (Dose Range Finding)
-
Animal Model : Use the same species and strain as planned for efficacy studies.
-
Dosing : Administer single, escalating doses of the imidazo[2,1-b]thiazole compound to different groups of animals.
-
Observation : Closely monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for up to 14 days.
-
Endpoint : The highest dose that does not cause significant toxicity is considered the MTD.
-
Necropsy : At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.
Efficacy Studies: Demonstrating a Therapeutic Effect
Once the PK profile and a safe dose range have been established, the next step is to evaluate the therapeutic efficacy of the imidazo[2,1-b]thiazole compound in a relevant disease model. The choice of animal model is a critical decision that can significantly impact the translatability of the findings.[14]
Selecting the Right Animal Model
The ideal animal model should mimic the key aspects of the human disease.[15]
-
For Anti-Cancer Studies :
-
Xenograft Models : Human cancer cell lines are implanted into immunodeficient mice.[16] These are widely used to assess the anti-proliferative effects of compounds.[6][17]
-
Patient-Derived Xenograft (PDX) Models : Tumor fragments from a patient are implanted into mice. These models better recapitulate the heterogeneity of human tumors.[18]
-
Genetically Engineered Mouse Models (GEMMs) : Mice are engineered to develop tumors spontaneously, which more accurately reflects the natural progression of cancer.[16]
-
-
For Anti-Inflammatory Studies :
-
Carrageenan-Induced Paw Edema : A common model for acute inflammation where the compound's ability to reduce swelling is measured.[19][20]
-
Collagen-Induced Arthritis in Mice : A model for rheumatoid arthritis.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation : Used to study the systemic inflammatory response.
-
-
For Anti-Infective Studies :
Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Protocol: Xenograft Model for Anti-Cancer Efficacy
-
Cell Culture : Culture the chosen human cancer cell line (e.g., A375 melanoma for a BRAF inhibitor imidazo[2,1-b]thiazole) under sterile conditions.[24]
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization : Randomize the mice into treatment and control groups.
-
Treatment : Administer the imidazo[2,1-b]thiazole compound at one or more dose levels daily via the predetermined route. The control group receives the vehicle only.
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.
-
Endpoint : The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Tissue Collection : At the end of the study, collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
Protocol: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
-
Animal Model : Use rats or mice.
-
Grouping : Divide animals into groups: a control group, a standard drug group (e.g., indomethacin), and groups for the imidazo[2,1-b]thiazole compound at different doses.[19]
-
Compound Administration : Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema : After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[25]
-
Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20]
-
Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Analysis and Interpretation
Key Considerations:
-
Sample Size : The number of animals per group should be sufficient to detect a statistically significant effect if one exists. Power analysis is a common method for determining the appropriate sample size.[14]
-
Blinding and Randomization : To minimize bias, the investigators should be blinded to the treatment allocation, and animals should be randomly assigned to groups.[27]
-
Statistical Tests : Common statistical tests used in in vivo studies include the t-test (for comparing two groups) and ANOVA (for comparing more than two groups).
Signaling Pathway Visualization
Many imidazo[2,1-b]thiazole compounds exert their effects by modulating specific signaling pathways. For example, some have been identified as pan-RAF inhibitors, which are key components of the MAPK/ERK pathway.[24][28]
Caption: Inhibition of the MAPK/ERK pathway by an imidazo[2,1-b]thiazole compound.
Conclusion
The successful in vivo evaluation of imidazo[2,1-b]thiazole compounds hinges on a well-conceived and meticulously executed experimental design. By integrating pharmacokinetic, pharmacodynamic, and toxicological assessments with the use of relevant disease models, researchers can generate high-quality, reproducible data. This comprehensive approach not only enhances the scientific rigor of preclinical studies but also increases the likelihood of identifying and developing novel imidazo[2,1-b]thiazole-based therapies that can make a meaningful impact on human health.
References
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- National Center for Biotechnology Information. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. [Link]
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- Semantic Scholar. (n.d.). Heterocycles 48.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]
- PubMed. (2021, May 27). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. [Link]
- MDPI. (2023, June 28).
- PubMed. (2016, March 15).
- Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. [Link]
- National Institutes of Health. (2018, September 21). Heterocycles 48.
- ACS Publications. (2021, May 17). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. [Link]
- SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
- RSC Publishing. (2024, August 5).
- ResearchGate. (2025, August 8). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]
- ResearchGate. (2024, December 29).
- ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
- IBT Bioservices. (n.d.). Animal Models for Preclinical Development. [Link]
- ResearchGate. (2025, October 22). In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood. [Link]
- ResearchGate. (2018, April 5). Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. [Link]
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- RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]
- ResearchGate. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. [Link]
- FDA. (2025, December 29). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). [Link]
- National Center for Biotechnology Information. (2023, May 6).
- MDPI. (n.d.). Rapid Development of Small Rodent Animal Models for Infectious Disease Research Through Vectorized Receptor Molecule Expression. [Link]
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- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Design, synthesis, and evaluation of bioactive small molecules. [Link]
- ResearchGate. (n.d.).
- KnE Publishing. (2025, February 18). Application of Animal Models to Study Infectious Diseases. [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Welcome to the technical support guide for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in various assay systems. Our goal is to empower you with the foundational knowledge and systematic protocols needed to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my standard neutral pH buffer (e.g., PBS pH 7.4). Why is it precipitating?
A1: The Root Cause: Amphoteric Nature and the Isoelectric Point
This molecule is amphoteric, meaning it possesses both acidic and basic functional groups. Specifically, it has a propanoic acid group (acidic) and a nitrogen-rich imidazothiazole core (basic). The solubility of such compounds is highly dependent on pH.
-
At Low pH (e.g., < 4): The imidazole ring is protonated (positively charged), and the carboxylic acid is neutral. The net positive charge enhances solubility in aqueous media.
-
At High pH (e.g., > 7): The carboxylic acid is deprotonated (negatively charged), and the imidazole ring is neutral. The net negative charge also promotes aqueous solubility.
-
At Intermediate pH (approx. 4-6): The molecule likely exists as a zwitterion, with both a positive charge on the imidazole and a negative charge on the carboxylate. At a specific pH, known as the isoelectric point (pI), the net charge is zero. Molecules are typically least soluble at their pI due to strong intermolecular electrostatic interactions, which favor crystallization or precipitation over solvation.[1]
Your issue with precipitation at pH 7.4, while seemingly counterintuitive, suggests that the compound's solubility may be lowest in the near-neutral range or that it is crashing out upon dilution from a stock solution. The hydrochloride salt form is supplied to enhance solubility, likely by ensuring the initial solid is in a protonated, more soluble state.[2]
Q2: What is the best starting point for solubilizing this compound to prepare a stock solution?
A2: A Stepwise Approach to Initial Solubilization
For consistent results, a systematic approach is recommended. The universal starting solvent for most screening compounds is dimethyl sulfoxide (DMSO).[3]
Protocol 1: Preparation of a High-Concentration DMSO Stock
-
Weighing: Accurately weigh the required amount of this compound using an analytical balance.
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO to the solid to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitating Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If solids remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4] Gentle warming (to 30-37°C) can also be applied, but monitor for any signs of compound degradation.
-
-
Visual Inspection: Ensure the solution is completely clear and free of any particulates before storage.
-
Storage: Store the DMSO stock in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce water and cause precipitation.[3]
Causality: DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice energy of many drug-like molecules. Preparing a high-concentration stock in DMSO is a standard practice in compound management that facilitates subsequent serial dilutions into aqueous assay buffers.[5][6]
Q3: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: Managing the Transition from Organic to Aqueous Environments
This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. The key is to control the pH of the final aqueous environment and understand the limits of the co-solvent concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.
-
Insight: Many biological assays, particularly cell-based ones, are sensitive to high concentrations of organic solvents. Keeping the final DMSO concentration below 0.5% is a widely accepted best practice to avoid artifacts.[7] If precipitation occurs even at low DMSO levels, the primary cause is almost certainly pH-dependent insolubility.
Q4: How can I systematically determine the optimal pH for my assay?
A4: Experimental pH-Solubility Profiling
To definitively identify the best pH range, you must experimentally measure the compound's solubility. This involves preparing a series of buffers and testing solubility.
Protocol 2: Kinetic Solubility Assessment via UV-Vis Spectrophotometry
-
Buffer Preparation: Prepare a set of buffers spanning a wide pH range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Use buffers appropriate for each range (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Dilution Series: In a 96-well UV-transparent plate, add your series of buffers.
-
Compound Addition: Add a small volume of your high-concentration DMSO stock (e.g., 2 µL of 10 mM stock) to each well to achieve a target concentration (e.g., 100 µM). Include buffer-only and DMSO-only controls.
-
Incubation & Measurement: Shake the plate for 1-2 hours at room temperature. Then, measure the absorbance spectrum (e.g., 250-500 nm) to find the wavelength of maximum absorbance (λ_max).
-
Turbidity Assessment: Measure the optical density at a high wavelength where the compound does not absorb (e.g., 600 nm). An increase in OD indicates precipitation.
-
Data Analysis: The pH that provides the highest absorbance at λ_max with the lowest turbidity reading at 600 nm is the optimal pH for solubility.
-
Trustworthiness: This self-validating protocol directly measures the outcome of interest—the amount of compound that remains dissolved. It provides empirical data to guide your assay development, moving beyond theoretical predictions.[8]
Q5: What are the predicted pKa values for this molecule, and how do they guide my choices?
A5: Using pKa to Predict Ionization and Solubility
While experimental determination is best, we can predict behavior based on the functional groups.
-
Propanoic Acid Group: The pKa of propanoic acid is approximately 4.87.[9][10][11][12][13] This means that at pH values above ~4.9, this group will be predominantly deprotonated (negatively charged).
-
Imidazothiazole Group: The pKa of the imidazole ring system can vary but is often in the range of 5-7. A predicted pKa for a related imidazo[2,1-b]thiazole structure is ~4.9.[14] However, studies on other imidazoles show pKa values can be around 6.0 or even lower depending on substituents.[15][16]
Visualizing the Impact of pH on Molecular Charge:
Caption: Predicted ionization states and resulting solubility of the compound at different pH ranges.
This theoretical analysis strongly suggests that solubility will be lowest in the mid-pH range and significantly higher at both acidic (pH < 4) and basic (pH > 7) conditions. This aligns perfectly with the troubleshooting steps outlined above.[1][17]
Summary of Recommended Solubilization Strategies
| Strategy | Description | Best For | Considerations & Cautions |
| 1. DMSO Stock | Prepare a 10-50 mM primary stock in 100% anhydrous DMSO. | Universal first step for all assays. | Ensure final DMSO concentration in assay is <0.5-1% to avoid off-target effects. Store aliquots at -80°C.[3] |
| 2. pH Adjustment (Acidic) | Dilute DMSO stock into an acidic buffer (e.g., pH 4.0-5.0 Acetate or Citrate buffer). | Enzymatic assays stable at low pH. | May not be suitable for cell-based assays where physiological pH is required. Ensure buffer components do not interfere with the assay. |
| 3. pH Adjustment (Basic) | Dilute DMSO stock into a basic buffer (e.g., pH 7.5-8.5 HEPES or Tris buffer). | Many cell-based and enzymatic assays. | A slight increase from pH 7.4 to 7.8 can often dramatically improve solubility without harming cells. Check for compound stability at higher pH over time. |
| 4. Use of Co-solvents | Include low percentages of other solvents like ethanol or polyethylene glycol (PEG) in the final buffer. | When pH adjustment is not sufficient or possible. | Co-solvents can affect protein stability and enzyme kinetics. Must be validated for assay compatibility.[18] |
| 5. Formulation Aids | Incorporate solubilizing excipients like cyclodextrins (e.g., HP-β-CD). | Very challenging compounds where other methods fail. | Can interfere with ligand-receptor binding by sequestering the compound. Requires careful validation.[19] |
References
- Best practices in compound management for preserving compound integrity and accurately providing samples for assays.PubMed Central.[Link]
- Propionic Acid | CH3CH2COOH | CID 1032.PubChem.[Link]
- Propanoic Acid Definition - Organic Chemistry Key Term.Fiveable.[Link]
- How to calculate the pH of propanoic acid.Quora.[Link]
- Solved The pKa of propanoic acid (propionic acid).Chegg.com.[Link]
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Compound management.Wikipedia.[Link]
- Initiating, building, and growing compound management
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxyl
- Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][11]diazepine-3-carboxylate does not influence bioavailability.PubMed Central.[Link]
- Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and...
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PubMed Central.[Link]
- pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.Pendidikan Kimia.[Link]
- pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF.
- Solubility data and pK a values of a few drugs that demonstrate...
- Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024.PubChem.[Link]
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- Solubilization techniques used for poorly w
- Imidazothiazoles.Wikipedia.[Link]
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.YMER.[Link]
- Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
- How to enhance drug solubility for in vitro assays?
- 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity, C8H9ClN2O2S, 100 mg.CP Lab Safety.[Link]
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Technical Support Center: Stability of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride in Solution
Welcome to the technical support center for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As a novel heterocyclic compound, understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the principles behind stability testing, provide detailed protocols for assessing the stability of this compound, and offer insights into potential degradation pathways based on its chemical structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of any compound in solution is influenced by a variety of environmental factors. For this compound, the key factors to consider are:
-
pH: The pH of the solution is one of the most critical factors.[1][2] The imidazo[2,1-b]thiazole core contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which can influence the overall stability of the ring system. Additionally, the propanoic acid side chain has a carboxylic acid group, which will exist in its protonated or deprotonated form depending on the pH. Extreme pH values (both acidic and basic) can catalyze hydrolytic degradation of susceptible functional groups.[1][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5] It is crucial to establish the compound's thermal stability profile to determine appropriate storage and handling conditions.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in some molecules.[4][6] The conjugated imidazo[2,1-b]thiazole ring system may be susceptible to photodecomposition.
-
Oxidizing agents: The presence of oxidizing agents, such as dissolved oxygen or peroxide contaminants, can lead to oxidative degradation of the molecule.[4][7] The sulfur atom in the thiazole ring and the electron-rich imidazole ring could be potential sites of oxidation.
-
Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the use of organic co-solvents can influence solubility and degradation kinetics.
Q2: I am preparing stock solutions of this compound. What are the best practices for ensuring initial stability?
To ensure the initial integrity of your stock solutions, follow these best practices:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.
-
Buffer Your Solutions: If working in an aqueous medium, it is highly recommended to use a buffer system to maintain a constant pH. The optimal pH for stability should be determined experimentally (see Q3), but starting with a slightly acidic to neutral pH (e.g., pH 4-7) is a reasonable starting point.
-
Protect from Light: Prepare and store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]
-
Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation. The appropriate storage temperature should be confirmed through stability studies.
-
Consider Inert Atmosphere: If there is a concern about oxidative degradation, consider degassing your solvent and storing the stock solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I experimentally determine the optimal pH for the stability of this compound?
A pH-rate profile study is the standard method to determine the pH of maximum stability. This involves assessing the degradation of the compound over time in a series of buffers covering a wide pH range.
Experimental Workflow for pH-Rate Profile Study
Caption: Workflow for a forced degradation study.
References
- Patel RM, Shri B. M. (n.d.). Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Verma, A. (n.d.).
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
- (n.d.).
- (2022).
- (n.d.). 3-(2,3-Dihydroimidazo[2,1-{b}]t[9][11]hiazol-6-yl)propanoic acid. Smolecule.
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- (2023).
- (2025). Analytical Techniques In Stability Testing.
- Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc.
- (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Supekar, T. D., Sharma, M., Kharat, P., & Tilekar, S. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-359.
- (n.d.). Recent Trends in Stability Indicating Analytical Method for Drug Substance.
- (2011).
- (2011). Chemistry of Imidazo[2,1-b]t[8][9][11]hiadiazoles.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9).
- (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- (2025).
- (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing.
- (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
- (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.
- (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- (2017). (PDF) Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective.
- (n.d.). Physicochemical profile of new antifungal compound: pH-dependent solubility, distribution, permeability and ionization assay | Request PDF.
- (n.d.). 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity, C8H9ClN2O2S, 100 mg. CP Lab Safety.
- (2024). influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan. Ask this paper | Bohrium.
- (n.d.). This compound. ChemicalBook.
- (n.d.). Biological Applications of Imidazothiazole Scaffolds: A Current Review.
- (2024). Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesio. Amsterdam UMC.
- Gürsoy, E., & Ulusoy Güzeldemirci, N. (2007).
- (n.d.). General synthetic pathway of the imidazo[2,1‐b]thiazole derivatives....
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Common side reactions in the synthesis of imidazo[2,1-b]thiazole derivatives
Welcome to the Technical Support Center for the synthesis of imidazo[2,1-b]thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field experience, this document provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind experimental choices to ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[2,1-b]thiazole derivatives?
The most prevalent methods for synthesizing the imidazo[2,1-b]thiazole core involve the reaction of a 2-aminothiazole with an α-haloketone, a variation of the Hantzsch thiazole synthesis.[1][2] Additionally, multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have gained popularity due to their efficiency and atom economy.[3][4] The GBB reaction typically involves the one-pot condensation of a 2-aminothiazole, an aldehyde, and an isocyanide.[3]
Q2: I am getting a very low yield in my reaction between 2-aminothiazole and an α-haloketone. What are the likely causes?
Low yields in this synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While ethanol is a commonly used solvent, microwave irradiation has been shown to significantly improve yields and reduce reaction times. For instance, heating at 90°C for 30 minutes in methanol under microwave conditions has been reported to give high yields.[5]
-
Instability of the α-Haloketone: α-bromoketones and α-iodoketones are generally less stable than their α-chloro counterparts.[5] Decomposition of the α-haloketone before it can react with the 2-aminothiazole will naturally lead to lower yields.
-
Competing Side Reactions: The α-haloketone can undergo side reactions such as Favorskii rearrangement or elimination, especially in the presence of a strong base.[6][7]
-
Purity of Starting Materials: Impurities in the 2-aminothiazole or α-haloketone can lead to the formation of byproducts, consuming the reactants and complicating purification.
Q3: My reaction has produced an unexpected isomer. What could it be and why did it form?
A common side reaction, particularly in Hantzsch-type syntheses, is the formation of a regioisomeric byproduct. Instead of the initial attack of the endocyclic nitrogen of 2-aminothiazole on the α-carbon of the haloketone, the exocyclic amino group can react first, leading to different intermediates. More specifically, under certain conditions, you may form a 2-imino-1,3-thiazoline derivative.[8][9]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into specific side reactions and provides detailed protocols to minimize their occurrence.
Problem 1: Formation of an Unidentified Isomer - Suspected 2-Imino-1,3-Thiazoline
Causality: The reaction of an amine (like 2-aminothiazole) with an α-haloketone can proceed through two main pathways. The desired pathway for imidazo[2,1-b]thiazole synthesis involves the initial alkylation of the endocyclic nitrogen of the thiazole ring. However, competitive alkylation of the exocyclic amino group can occur, which upon cyclization, can lead to the formation of a 2-imino-1,3-thiazoline byproduct. This is particularly prevalent when using N-substituted thioureas and can be influenced by the reaction conditions.
Mitigation Strategy:
-
Control of Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the initial attack. Neutral solvents and moderate temperatures generally favor the desired reaction pathway.
-
Use of Pre-formed 2-Aminothiazole: Ensuring the complete formation of the 2-aminothiazole starting material before the addition of the α-haloketone can minimize side reactions that might occur if unreacted thiourea is present.
Problem 2: Low Yield Due to Favorskii Rearrangement of the α-Haloketone
Causality: The Favorskii rearrangement is a reaction of α-halo ketones with a base that leads to a rearranged carboxylic acid derivative.[7][10] This reaction is a significant competitor to the desired SN2 reaction with 2-aminothiazole, especially when a strong base is present. The mechanism involves the formation of a cyclopropanone intermediate.[7]
Troubleshooting Protocol:
-
Base Selection: Avoid the use of strong, non-nucleophilic bases. If a base is required to scavenge the HBr or HCl formed during the reaction, a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate is preferred over strong bases like sodium hydroxide or alkoxides.[6]
-
Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over the Favorskii rearrangement, which often has a higher activation energy.
-
Solvent Choice: The choice of solvent can influence the rate of both the desired reaction and the side reaction. Protic solvents can stabilize the transition state of the SN2 reaction.
| Parameter | Recommended Condition | Rationale |
| Base | Weak, non-nucleophilic (e.g., NaHCO₃, K₂CO₃) | Minimizes deprotonation at the α'-position of the ketone, which initiates the Favorskii rearrangement.[6] |
| Temperature | 0°C to room temperature | Favors the SN2 reaction kinetically over the rearrangement. |
| Solvent | Protic (e.g., Ethanol, Methanol) | Can help to solvate the leaving group and promote the SN2 reaction. |
Problem 3: Formation of Byproducts from Self-Condensation of the α-Haloketone
Causality: Under basic conditions, α-haloketones can undergo self-condensation, similar to an aldol condensation.[11][12] The enolate of one molecule of the α-haloketone can act as a nucleophile and attack the carbonyl carbon of another molecule, leading to complex mixtures of byproducts.
Mitigation Strategy:
-
Order of Addition: Add the α-haloketone slowly to the reaction mixture containing the 2-aminothiazole. This ensures that the concentration of the α-haloketone is always low, minimizing the chance of self-condensation.
-
Control of Stoichiometry: Use a slight excess of the 2-aminothiazole to ensure that the α-haloketone is consumed as it is added.
-
Base Selection: As with the Favorskii rearrangement, using a mild base or avoiding a strong base altogether is crucial.
Purification Protocols
Q4: My reaction mixture is complex, and I'm having trouble isolating the pure imidazo[2,1-b]thiazole derivative. What are the recommended purification methods?
Purification of imidazo[2,1-b]thiazole derivatives often requires a combination of techniques.
Protocol 1: Column Chromatography
Silica gel column chromatography is a very effective method for separating the desired product from byproducts and unreacted starting materials.
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[13][14] The polarity of the solvent system should be adjusted based on the polarity of your specific derivative.
-
For relatively nonpolar derivatives, a system of Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity) is often effective.[3]
-
For more polar compounds, a Dichloromethane:Methanol system may be necessary.[13]
-
If your compound is basic and shows tailing on the silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.[14]
-
Typical Solvent Systems for Column Chromatography:
| Polarity of Compound | Recommended Solvent System |
| Nonpolar | Hexane/Ethyl Acetate |
| Intermediate Polarity | Dichloromethane/Ethyl Acetate |
| Polar | Dichloromethane/Methanol |
| Basic Compounds | Add 0.1-1% Triethylamine to the eluent |
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Visualizing Reaction Pathways
Diagram 1: General Synthesis of Imidazo[2,1-b]thiazoles
Caption: General reaction scheme for imidazo[2,1-b]thiazole synthesis.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways in imidazo[2,1-b]thiazole synthesis.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 16(12), 10142-10152. [Link]
- Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Pure Chemistry. [Link]
- University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. UCLA Chemistry and Biochemistry. [Link]
- Loftfield, R. B. (1951). The Favorskiĭ Rearrangement of Haloketones. Journal of the American Chemical Society, 73(10), 4707-4714. [Link]
- Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. [Link]
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Kende, A. S. (2011). The Favorskii Rearrangement of Haloketones. Organic Reactions, 1-52. [Link]
- Rahim, N. A. H. A. (2016). How can I select the solvent system for column chromatography for thiazole dervatives?
- chemeurope.com. (n.d.). Favorskii rearrangement. chemeurope.com. [Link]
- Bouziane, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 19846-19859. [Link]
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
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- Saleem, A., et al. (2024). An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives. ChemistrySelect, 9(33), e202401019. [Link]
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- Ortega, A. A., et al. (2023).
- Troncone, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
- Mohamad, A. A., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3039. [Link]
- Troncone, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
- de Souza, A. C. S., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
- American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S.
- Swamy, P. M., et al. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors.
- Li, H., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1949. [Link]
- Sun, W., et al. (2018). Base Controlled Three-Component Regioselective Synthesis of 2-Imino Thiazolines and 2-Thioxoimidazolin-4-ones. ChemistrySelect, 3(30), 8758-8762. [Link]
- Roy, S., et al. (2020). Synthesis of thiazoline and thiazole derivatives.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- BASF AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
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- National Center for Biotechnology Information. (n.d.). 2-Aminothiazole.
- Wikipedia. (2023).
- Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][5][13][16]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
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- 12. mdpi.com [mdpi.com]
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- 14. Chromatography [chem.rochester.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Imidazo[2,1-b]thiazole Synthesis
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anthelmintic, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions for successful and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of imidazo[2,1-b]thiazoles, which is often achieved through the condensation of a 2-aminothiazole derivative with an α-haloketone, a variation of the classic Hantzsch thiazole synthesis.[5][6]
Problem 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you observe a very low yield of the desired imidazo[2,1-b]thiazole, or none at all.
Probable Causes & Step-by-Step Solutions
-
Inadequate Reaction Temperature: The condensation and subsequent cyclization to form the imidazo[2,1-b]thiazole ring system often require thermal energy to overcome the activation barrier.
-
Solution: Ensure your reaction is heated to an appropriate temperature. Many procedures call for refluxing in a suitable solvent like ethanol.[7][8] If you are using a lower boiling point solvent, you may need to switch to a higher boiling point solvent like 1-butanol or toluene to achieve the necessary temperature.[1][5]
-
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of starting materials.
-
Solution: Ethanol is a commonly used solvent and a good starting point.[7] However, if you are experiencing low yields, consider screening other solvents. For instance, some multicomponent reactions for imidazo[2,1-b]thiazole synthesis have been optimized in toluene at higher temperatures.[1] In some cases, greener and unconventional media like polyethylene glycol-400 (PEG-400) or even water under microwave irradiation have been used successfully.[9][10]
-
-
Catalyst Inactivity or Absence: While some syntheses proceed without a catalyst, many modern and efficient methods employ one to enhance the reaction rate.
-
Solution: If your protocol includes a catalyst (e.g., basic alumina, FeCl₃, or ZnCl₂), ensure it is active and used in the correct stoichiometric amount.[7][11] For catalyst-free reactions experiencing low yields, the addition of a suitable catalyst could be a viable optimization step. For example, silica-supported tungstosilisic acid has been shown to be effective in Hantzsch-type reactions.[5]
-
-
Purity of Starting Materials: Impurities in the 2-aminothiazole or the α-haloketone can lead to unwanted side reactions, consuming your reagents and lowering the yield of the desired product.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting materials are consumed. Some multi-step syntheses can require several hours to complete.[8]
-
Problem 2: Formation of Multiple Products or Impurities
Your reaction mixture shows multiple spots on TLC, or your crude product analysis reveals the presence of significant impurities or unexpected isomers.
Probable Causes & Step-by-Step Solutions
-
Side Reactions: The reaction between a 2-aminothiazole and an α-haloketone can sometimes lead to the formation of byproducts. For example, self-condensation of the α-haloketone can occur under basic conditions.
-
Solution: Carefully control the reaction conditions. Ensure the dropwise addition of the α-haloketone to the solution of 2-aminothiazole to maintain a low concentration of the ketone and minimize self-condensation. Running the reaction under neutral or slightly acidic conditions can also suppress base-catalyzed side reactions.
-
-
Formation of Regioisomers: When using unsymmetrical α-haloketones or substituted 2-aminothiazoles, there is a possibility of forming different regioisomers.
-
Solution: The regioselectivity of the reaction can often be controlled by the reaction conditions. In many cases, the reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by cyclization. However, careful characterization of the final product (e.g., using 2D NMR techniques) is crucial to confirm the structure.
-
-
Degradation of Product: The imidazo[2,1-b]thiazole core can be sensitive to harsh reaction or workup conditions.
-
Solution: Employ mild workup procedures. For example, use a saturated solution of sodium bicarbonate for neutralization instead of a strong base.[8] If the product is sensitive to acid, avoid acidic workup conditions. Purification by column chromatography on silica gel is a common and generally mild method.[1]
-
Problem 3: Difficulty in Product Purification
You have obtained a crude product, but you are struggling to isolate the pure imidazo[2,1-b]thiazole from the reaction mixture.
Probable Causes & Step-by-Step Solutions
-
Co-elution of Impurities: The polarity of the desired product and impurities might be very similar, making separation by column chromatography challenging.
-
Solution: Optimize your chromatography conditions. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides better separation on TLC.[1] Using a gradient elution can also improve separation. If co-elution persists, consider alternative purification techniques like recrystallization or preparative HPLC.
-
-
Product Insolibility: The product may be poorly soluble in common organic solvents, making purification and characterization difficult.
-
Solution: Test the solubility of your crude product in a range of solvents. For recrystallization, a solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. If the product is highly insoluble, you may need to use more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for purification, though their high boiling points can make removal challenging.
-
-
Oily or Gummy Product: The product may not solidify, making it difficult to handle and purify.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Trituration with a non-polar solvent like hexane or diethyl ether can sometimes help to solidify an oily product by washing away soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones?
The reaction proceeds through a mechanism analogous to the Hantzsch thiazole synthesis. It generally involves two key steps:
-
N-Alkylation: The nucleophilic endocyclic nitrogen atom of the 2-aminothiazole attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then attacks the carbonyl carbon, leading to an intramolecular cyclization. Subsequent dehydration of the resulting hydroxyl intermediate yields the aromatic imidazo[2,1-b]thiazole ring system.
Caption: General reaction mechanism for imidazo[2,1-b]thiazole synthesis.
Q2: How do I choose the right starting materials for my desired imidazo[2,1-b]thiazole derivative?
The substituents on the final imidazo[2,1-b]thiazole ring are determined by the substituents on your starting materials.
-
The substituents on the 2-aminothiazole ring will be retained in the final product.
-
The R groups of the α-haloketone (R-CO-CH₂-X) will determine the substituents at the 5- and 6-positions of the imidazo[2,1-b]thiazole ring.
Q3: Are there alternative, more modern methods for synthesizing imidazo[2,1-b]thiazoles?
Yes, in addition to the classical two-component reaction, several modern synthetic strategies have been developed. These include:
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer a more atom-economical and efficient approach. For example, the Groebke–Blackburn–Bienaymé reaction (GBBR) can be used to synthesize imidazo[2,1-b]thiazoles from a 2-aminothiazole, an aldehyde, and an isocyanide.[1] Copper-catalyzed A³ coupling reactions are another example.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating.[9]
-
Catalyst-Free and Greener Conditions: There is a growing interest in developing syntheses that avoid the use of catalysts and toxic solvents. Reactions in water or under solvent-free conditions have been reported.[10][13]
Q4: What are the key safety precautions I should take when synthesizing imidazo[2,1-b]thiazoles?
-
α-Haloketones: These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and can be toxic. Handle them with care and avoid ignition sources.
-
Reactions at Reflux: When heating reactions to reflux, use a condenser to prevent the escape of solvent vapors. Ensure that your glassware is properly clamped and that there are no leaks.
Data Summary
Table 1: Common Solvents and Reaction Temperatures
| Solvent | Boiling Point (°C) | Typical Application | Reference |
| Ethanol | 78 | Standard, widely used solvent for reflux conditions. | [7][8] |
| Methanol | 65 | Used in some multicomponent reactions. | [1] |
| Toluene | 111 | Higher boiling point for less reactive substrates. | [1] |
| 1-Butanol | 118 | Alternative high-boiling point protic solvent. | [5] |
| PEG-400 | >200 | Green, reusable reaction medium. | [9] |
| Water | 100 | Used in some microwave-assisted green syntheses. | [10] |
Table 2: Examples of Catalysts Used in Imidazo[2,1-b]thiazole Synthesis
| Catalyst | Reaction Type | Typical Loading | Reference |
| Basic Alumina (Al₂O₃) | Two-component condensation | 30% w/w | [7] |
| FeCl₃ / ZnCl₂ | Three-component aerobic oxidation | Catalytic | [11] |
| Copper (I/II) salts | A³ Coupling | Catalytic | [12] |
| Silica Supported Tungstosilisic Acid | Hantzsch-type condensation | Catalytic | [5] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | One-pot three-component condensation | As solvent/catalyst | [14] |
Experimental Protocols
General Procedure for the Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
This protocol is a representative example based on common literature procedures.[8]
-
Dissolve 2-aminothiazole (1.0 eq.) in dry ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the appropriate α-bromoacetophenone (1.0 eq.) to the solution.
-
Reflux the reaction mixture for the required amount of time (typically 8-24 hours), monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue by suspending it in water and adding a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is neutral or slightly basic.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Benzenine, D., Belhadj, F., Kibou, Z. K., & Choukchou-Braham, N. (n.d.). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate.
- Astudillo-Sánchez, P. D. C., Rivera-Islas, J., Herrera-Ruiz, M., & Olivo-Marin, J. C. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2022(3), M1453. [Link]
- (2018). Reaction mechanism of formation of imidazo[2,1-b][2][7][15]thiadiazoles. ResearchGate.
- Firoozpour, L., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 775–785.
- (n.d.). Synthesis of imidazo[2,1-b]thiazole by the reaction of cyclization of (3-bromo-2-oxopropyl)((tert-butyldiphenylsilyl)imino)(phenyl)-χ6-sulfanone. ResearchGate.
- Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][2][7][15]thiadiazoles. Tetrahedron, 67(35), 6339-6360.
- (2022). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. ResearchGate.
- Kumar, S., et al. (2020). Computational and experimental analysis of catalyst-free and expeditious synthesis of Benzo[15][16]imidazo[2,1-b]thiazole derivatives.
- Rachedi, Y., et al. (2017).
- Vekariya, R. H., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate.
- Al-Ostath, A., et al. (2021). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 12(10), 1735-1748.
- Gläser, M., et al. (2017). Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry, 82(19), 10551-10559.
- Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry, 27(4), 331-336.
- Kumar, P., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents. RSC Medicinal Chemistry, 13(8), 968-979.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020).
- (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry.
- Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.
- Gomha, S. M., et al. (2015). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 20(1), 1339-1353.
- Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. European Journal of Medicinal Chemistry, 95, 481-493.
- Isoglu, M., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry, 28(15), 115579.
- (2017). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. ResearchGate.
- (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. jsynthchem.com [jsynthchem.com]
Troubleshooting unexpected results in assays with 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Welcome to the technical support center for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during experimental assays. Our goal is to provide you with the causal explanations behind experimental choices and a logical framework to ensure the integrity of your results.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling and characteristics of this compound (hereafter referred to as ITZ-PA HCl for brevity). Proper handling from the outset is critical to preventing downstream issues.
Q1: What is ITZ-PA HCl, and what is its anticipated mechanism of action?
ITZ-PA HCl belongs to the imidazothiazole class of fused heterocyclic compounds.[1][2] This scaffold is a subject of significant interest in medicinal chemistry due to the broad-spectrum biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antiviral properties.[3][4]
While the direct target of ITZ-PA HCl may vary depending on the specific cellular context, a prominent mechanism of action for many imidazo[2,1-b]thiazole derivatives is the inhibition of key signaling kinases.[1] Notably, compounds in this class have been identified as potent inhibitors of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is a critical mediator of cell adhesion, migration, proliferation, and survival.[5][6] Therefore, a primary hypothesis for its mechanism in anticancer assays is the disruption of the FAK signaling pathway.[7] Other reported mechanisms for related compounds include inhibition of tubulin polymerization and induction of apoptosis through cell cycle arrest.[1][8]
Q2: What are the best practices for storing and handling ITZ-PA HCl to ensure its integrity?
Compound integrity is the bedrock of reproducible data. Improper storage is a frequent source of compound inactivity.[9]
-
Storage Conditions: The compound should be stored as a solid in a tightly sealed container at the recommended temperature (typically -20°C), protected from light and moisture.[9]
-
Stock Solutions: Prepare a concentrated stock solution in an anhydrous, high-purity solvent like Dimethyl Sulfoxide (DMSO).[9] DMSO is recommended due to its high solvating power and miscibility with aqueous assay media.[10]
-
Aliquoting and Freeze-Thaw Cycles: Crucially, you must avoid repeated freeze-thaw cycles. [9] Once the stock solution is prepared, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Each freeze-thaw cycle increases the risk of water condensation in the DMSO stock, which can lead to compound precipitation upon freezing and gradual hydrolysis or degradation.
Q3: I am preparing my working solutions. What solubility issues should I be aware of?
Poor aqueous solubility is a very common reason for the apparent lack of activity of small-molecule inhibitors.[9] If the compound precipitates in your assay buffer, its effective concentration will be significantly lower than intended.
-
The Hydrochloride Salt: ITZ-PA HCl is supplied as a hydrochloride salt to improve its aqueous solubility and stability compared to the free base.[11]
-
The Common Ion Effect: Be mindful of your buffer composition. If your assay buffer has a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, a phenomenon known as the "common ion effect."[12] This can unexpectedly decrease the compound's solubility.
-
DMSO Concentration: When diluting the DMSO stock into your aqueous assay medium, ensure the final concentration of DMSO is low and consistent across all experiments (typically ≤0.5%).[9] High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
Section 2: Troubleshooting Unexpected Inactivity
The most common user complaint is, "The compound isn't doing anything." The following workflow provides a systematic approach to diagnosing this issue.
Systematic Workflow for Diagnosing Compound Inactivity
Caption: A systematic workflow for troubleshooting the inactivity of a small molecule inhibitor.
Q4: My compound shows no effect. What are the absolute first things to check?
Before diving into complex biological questions, always rule out simple human error.
-
Verify Calculations: Double-check all dilution calculations. A simple decimal error is a common culprit.
-
Assay Controls: Confirm that your positive and negative controls for the assay are behaving as expected.[13] If the positive control shows no effect, the problem lies with the assay system itself (e.g., dead cells, inactive enzyme, expired reagents), not ITZ-PA HCl.[14]
Q5: I've confirmed my calculations and controls. How do I verify the compound is soluble in my assay medium?
You must empirically verify that ITZ-PA HCl is soluble at the highest concentration you are testing. Visual inspection is not enough.
| Protocol 2: Assay Medium Solubility Assessment |
| Objective: To determine the solubility limit of ITZ-PA HCl in the final assay medium. |
| 1. Preparation: Prepare ITZ-PA HCl in your assay medium at 2x the highest concentration you plan to test. For example, if your top concentration is 100 µM, prepare a 200 µM solution. |
| 2. Incubation: Incubate this solution under the exact same conditions as your assay (e.g., 37°C, 5% CO₂) for the full duration of the experiment.[9] |
| 3. Centrifugation: After incubation, centrifuge the tube at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated compound. |
| 4. Analysis: Carefully collect the supernatant. Measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., LC-MS or UV-Vis spectroscopy if the compound has a chromophore). |
| 5. Interpretation: If the measured concentration is significantly lower than the intended concentration, your compound has precipitated. You must use lower, soluble concentrations for your dose-response experiments. |
Q6: My compound is soluble, but still inactive. How can I confirm it is engaging its target in my cells?
If the compound is available to the cells but produces no downstream effect, you must test whether it is binding to its intended target.[9] Based on literature for the imidazothiazole class, a primary target is FAK.[6] A direct way to measure engagement is to assess the phosphorylation status of FAK.
| Protocol 3: Western Blot for Phospho-FAK Inhibition (Target Engagement) |
| Objective: To determine if ITZ-PA HCl inhibits FAK activation in intact cells. |
| 1. Cell Treatment: Plate cells and allow them to adhere. Treat the cells with ITZ-PA HCl at various concentrations (and a vehicle control) for a predetermined time (e.g., 1-4 hours). |
| 2. Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. |
| 3. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). |
| 4. SDS-PAGE & Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane. |
| 5. Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Y397). Subsequently, strip the membrane and re-probe with an antibody for total FAK as a loading control. |
| 6. Interpretation: A dose-dependent decrease in the p-FAK signal relative to the total FAK signal indicates that the compound is entering the cells and engaging its target. If there is no change in p-FAK levels, the lack of activity may be due to poor cell permeability, active efflux, or the possibility that FAK is not the primary target in your system. |
Section 3: Troubleshooting Inconsistent Results and Assay Artifacts
Variability and unexpected readouts can obscure real biological effects. This section addresses how to identify and mitigate these issues.
Q7: I'm seeing high variability between replicates. What are the common causes?
High variability can invalidate your results. The table below summarizes common causes and solutions.
| Source of Variability | Potential Cause | Recommended Solution |
| Pipetting Error | Inaccurate or inconsistent dispensing of compound, cells, or reagents. | Use calibrated pipettes. For dose-response curves, prepare a master mix for each concentration. Avoid pipetting very small volumes (<2 µL).[14] |
| Cell Plating | Inconsistent cell numbers across wells, particularly at the edges of the plate ("edge effect"). | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. |
| Compound Instability | Compound precipitates or degrades over the course of a long incubation. | Re-run the solubility assay (Protocol 2) for the full experiment duration. Consider shorter incubation times if stability is an issue. |
| Evaporation | Loss of medium volume from wells, concentrating the remaining components. | Use plate seals for long incubations. Ensure incubator humidity is properly maintained. |
Q8: My results in a fluorescence/colorimetric assay are strange. Could the compound be interfering with the readout?
Yes. This is a critical and often overlooked source of error, especially with heterocyclic compounds which can be colored or fluorescent.[15] You must run a control experiment to test for direct assay interference.
| Protocol 4: Control Experiment for Assay Readout Interference |
| Objective: To determine if ITZ-PA HCl directly absorbs light or fluoresces at the assay wavelengths. |
| 1. Setup: Use the same type of microplate (e.g., clear for colorimetric, black for fluorescence) as your main experiment.[14] |
| 2. Preparation: Add the complete assay medium and all detection reagents to the wells. Do not add any cells or enzyme. |
| 3. Compound Addition: Add ITZ-PA HCl in the same dilution series used in your experiment, including a vehicle-only control. |
| 4. Readout: Incubate for a short period (e.g., 15 minutes) and read the plate on the plate reader using the exact same settings (wavelengths, filters) as your main assay. |
| 5. Interpretation: If you observe a dose-dependent change in signal in these cell-free/enzyme-free wells, your compound is directly interfering with the assay readout. This can create false positive or false negative results.[15] You may need to switch to an orthogonal assay method (e.g., from a fluorescence-based viability assay to an ATP-based one like CellTiter-Glo). |
FAK Signaling Pathway and Potential Off-Target Complications
Understanding the target pathway helps interpret results. FAK is a central node in integrin-mediated signaling. Its inhibition is expected to impact downstream pathways like PI3K-Akt and Ras-MAPK, affecting cell survival and proliferation.
Caption: Simplified FAK signaling pathway. ITZ-PA HCl is hypothesized to inhibit FAK autophosphorylation.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Benchchem. (n.d.). Technical Support Center: Navigating Enzyme Inhibition Assays with Natural Products.
- Smolecule. (n.d.). 3-(2,3-Dihydroimidazo[2,1-{b}][10][16]thiazol-6-yl)propanoic acid.
- Li, Y., et al. (2023).
- Asta, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.[14]
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[18]
- NCI Bookshelf. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences.[13]
- S. P., et al. (2022).
- FDER | UNR. (n.d.). This compound.
- CP Lab Safety. (n.d.). 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity, C8H9ClN2O2S, 100 mg.
- Cascioferro, S., et al. (2024). Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion. Journal of Drug Targeting.[5]
- Arthananri, M., et al. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. Journal of Advanced Scientific Research.[2]
- Dwarakanath, D., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][10][16][17]thiadiazoles. Scientific Reports.[23]
- Cascioferro, S., et al. (2020). Imidazo[2,1-b][10][16][17]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry.[8]
- Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances.[9]
- Başoğlu, F., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design.[6]
- Request PDF. (2025). Imidazo[2,1-b][10][16][17]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells.
- Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential antitubercular agents. RSC Medicinal Chemistry.[3]
- Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry.[25]
- Kumar, S. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.[26]
- D'Accorso, N. B., et al. (n.d.). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. CONICET.[4]
- Li, Y., et al. (2025).
- Başoğlu, F., et al. (n.d.). Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors. Chemical Biology & Drug Design.[7]
- Smolecule. (2024). Buy Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride.
- Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC?.
- Request PDF. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Andreani, A., et al. (2013). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. European Journal of Medicinal Chemistry.[29]
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Technical Support Center: Purification of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Welcome to the technical support guide for the purification of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (CAS: 1187830-53-0). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. We will explore the nuances of handling this polar, heterocyclic hydrochloride salt to help you achieve the desired purity for your research.
Purification Strategy Overview
The purification of this compound presents a unique set of challenges due to its molecular structure. The presence of a basic imidazothiazole core, an acidic carboxylic acid group, and its formulation as a hydrochloride salt results in high polarity and specific solubility characteristics. A successful purification strategy depends on correctly identifying the nature and quantity of impurities.
Below is a general decision-making workflow to guide your purification approach.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common problem when purifying hydrochloride salts, especially if they are slightly hygroscopic or if residual solvents are present.[1] It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.
Causality:
-
High Impurity Load: Impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.
-
Inappropriate Solvent Choice: The solvent may be too good, preventing the solute from reaching supersaturation cleanly, or too poor, causing it to crash out of solution too rapidly.
-
Presence of Water: The hydrochloride salt can be hygroscopic. Absorbed water can create a sticky or oily hydrate.[1]
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over the slower process of crystal nucleation and growth.
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Add a Co-solvent (Anti-solvent): If slow cooling fails, your primary solvent might be too effective. While the solution is warm and clear, slowly add a miscible "anti-solvent" in which your compound is less soluble (e.g., adding diethyl ether or ethyl acetate to an alcohol solution) until slight turbidity appears.[2] Re-heat to clarify and then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Given the polar nature of the imidazothiazole core and the ionic character of the hydrochloride salt, polar protic solvents are the best starting point.
Rationale: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. For hydrochloride salts, alcohols are often a good choice.[2]
Recommended Solvent Systems:
| Solvent System | Rationale & Comments |
|---|---|
| Methanol (MeOH) | Often dissolves the salt well at room temperature. Best used in a co-solvent system. |
| Ethanol (EtOH) | A very common choice. Often provides a good balance of solubility at reflux versus insolubility at 0 °C.[3] |
| Isopropanol (IPA) | Generally offers lower solubility than EtOH, which can be advantageous for achieving a good yield. It's often preferred for recrystallizing HCl salts that are too soluble in ethanol.[2] |
| IPA / Diethyl Ether | A powerful combination. Dissolve the compound in a minimum of hot IPA and then slowly add ether as an anti-solvent to induce precipitation.[2] |
| Water / Acetone | The compound is likely soluble in water. Dissolve in a minimum of warm water and add acetone as the anti-solvent. Be cautious, as water can sometimes promote oiling out.[4] |
Always perform small-scale solubility tests in test tubes before committing your entire batch.
Column Chromatography Challenges
Q3: My compound is streaking badly on my silica gel TLC plate and column. How can I get sharp bands?
A3: This is a classic issue when purifying nitrogen-containing heterocyclic compounds on standard silica gel.
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your imidazothiazole ring can undergo strong acid-base interactions with these sites. This causes a portion of your compound to "stick" to the stationary phase, leading to tailing or streaking.[5]
Solution: Neutralize the Stationary Phase The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
Recommended Mobile Phase Modifiers:
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) to your eluent (e.g., Dichloromethane/Methanol). This is a very common and effective choice.[5]
-
Ammonia (NH₃): Using a solution of 7N ammonia in methanol as the polar component of your mobile phase (e.g., preparing a 10% solution of 7N NH₃/MeOH in DCM) is also highly effective.
Caption: Logic for troubleshooting streaking in chromatography.
Q4: Should I use normal-phase or reverse-phase chromatography? My compound seems very polar.
A4: For highly polar compounds like this, you have several options, and the best choice depends on the nature of your impurities.
-
Normal-Phase (Silica Gel): This is often the first choice due to its low cost and familiarity. As discussed in Q3, it is viable but requires a basic modifier in the eluent. It works well for separating your target compound from less polar impurities.
-
Reverse-Phase (C18): This can be an excellent option, especially if you have polar, water-soluble impurities. The compound will be eluted with a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar molecules that show little or no retention in reverse-phase chromatography.[6] It uses a polar stationary phase (like silica or a zwitterionic phase) with a high-organic, low-aqueous mobile phase. This could be a powerful, albeit more specialized, alternative.[6]
Recommendation: Start with modified normal-phase silica gel chromatography. If separation is poor or impurities are co-eluting, consider reverse-phase HPLC for higher resolution purification.
Handling and Stability
Q5: My final, pure compound is a white powder, but it sometimes turns into a sticky solid after a few days on the bench. Why?
A5: This strongly suggests that the compound is hygroscopic . Hydrochloride salts of organic bases are prone to absorbing moisture from the atmosphere.[1] This absorbed water can partially dissolve the solid, leading to the sticky or "gooey" appearance you described.
Solution:
-
Drying: Ensure the compound is rigorously dried under high vacuum, possibly with gentle heating (e.g., 40 °C), to remove all residual solvents and water.
-
Storage: Always store the final product in a tightly sealed vial inside a desiccator containing a drying agent like Drierite® or phosphorus pentoxide. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
This protocol is designed for a researcher who has a crude product that is estimated to be >90% pure and needs to remove minor impurities.
-
Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Solvent: Add approximately 10-15 mL of isopropanol (IPA). Heat the mixture to a gentle reflux on a stirrer hotplate.
-
Achieve Clarity: Continue to add IPA dropwise until all the solid material has just dissolved, creating a clear, saturated solution. Avoid adding a large excess of solvent.
-
Charcoal Treatment (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated charcoal. Re-heat to reflux for 5-10 minutes. Filter the hot solution through a piece of fluted filter paper or a small plug of Celite® to remove the charcoal.
-
Induce Crystallization: Remove the flask from the heat. Slowly add diethyl ether dropwise with stirring. You are adding an anti-solvent to decrease the compound's solubility.[2]
-
Observe Turbidity: Continue adding ether until the solution becomes faintly and persistently cloudy. This is the point of supersaturation.
-
Clarify and Cool: Add 1-2 drops of hot IPA to re-dissolve the precipitate and make the solution clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Modified Silica Gel
This protocol is for purifying a complex mixture where recrystallization is ineffective.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2:0.5 Dichloromethane:Methanol:Triethylamine).
-
Column Packing: Pour the slurry into a glass chromatography column and use gentle air pressure to pack the bed evenly. Elute with the mobile phase until the bed is stable.
-
Sample Loading: Dissolve your crude compound (e.g., 500 mg) in a minimal amount of the mobile phase or a slightly stronger solvent system. If it's not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (like methanol), add 2-3 times its weight in silica, and evaporate the solvent to get a dry, free-flowing powder.
-
Load the Column: Carefully add your sample solution or the dry-loaded silica to the top of the packed column.
-
Elution: Begin eluting with your mobile phase, collecting fractions. Monitor the separation by TLC, spotting each fraction on a plate and visualizing under UV light.
-
Gradient Elution (if needed): If the compound is eluting too slowly, you can gradually increase the polarity of the mobile phase. For example, move from a 2% Methanol/Et₃N solution to a 5% or 10% solution.
-
Combine and Evaporate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of the eluent, especially the triethylamine.
References
- Reddit. (2017). Column chromatography & TLC on highly polar compounds? [Online Forum Post].
- Ghanem, A., & Ladeira, S. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 299.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Online Forum Post].
- ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Discussion].
- John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical Research, 30(7), 1846-1856.
- Ryabchun, A., et al. (2022). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 122(1), 1-134.
- Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(1), 56-60.
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Online Forum Post].
- Anderson, B. D., & Conradi, R. A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(7), 745-750.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride | 2155852-91-6 [smolecule.com]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Resistance to Imidazo[2,1-b]thiazole-Based Anticancer Compounds
Welcome to the technical support center for researchers utilizing imidazo[2,1-b]thiazole-based compounds in cancer research. This guide is designed to provide in-depth troubleshooting and practical guidance to address common challenges, with a specific focus on the critical issue of acquired resistance. As your dedicated scientific resource, this center moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to generate robust and reproducible data.
I. Foundational Knowledge: Understanding Imidazo[2,1-b]thiazole Compounds
Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer properties.[1] Their therapeutic potential stems from their ability to target key cellular processes involved in cancer cell proliferation and survival. The primary mechanisms of action for many of these compounds fall into two main categories:
-
Kinase Inhibition: Many imidazo[2,1-b]thiazole derivatives function as inhibitors of critical protein kinases.[1] A notable target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell survival, proliferation, and migration. By inhibiting FAK, these compounds can disrupt downstream signaling pathways crucial for tumor progression.
-
Microtubule Targeting: Certain imidazo[2,1-b]thiazole conjugates have been shown to interfere with microtubule dynamics.[2][3][4][5][6] They can act as microtubule-destabilizing agents, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the experimental workflow with imidazo[2,1-b]thiazole compounds.
Q1: My cancer cell line is not responding to the imidazo[2,1-b]thiazole compound, even at high concentrations. What are the potential reasons?
A1: Lack of response can be due to intrinsic (pre-existing) or acquired resistance. Here are some potential mechanisms and initial troubleshooting steps:
-
Low Target Expression: The target kinase (e.g., FAK) or a specific tubulin isotype may not be expressed at sufficient levels in your cell line.
-
Troubleshooting: Perform qPCR or Western blot analysis to quantify the expression of the intended target protein.
-
-
Increased Drug Efflux: Cancer cells can actively pump the compound out of the cell using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[7][8][9][10] This is a common mechanism of multidrug resistance.[7]
-
Troubleshooting: Co-administer your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if sensitivity is restored.
-
-
Altered Drug Target: Mutations in the target protein (kinase domain or tubulin) can prevent the compound from binding effectively.[11]
-
Troubleshooting: Sequence the target gene in your resistant cell line to identify potential mutations.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.[12]
-
Troubleshooting: Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-seq) to identify activated pathways in resistant cells.
-
Q2: How can I determine if my compound is engaging its intended target within the cancer cells?
A2: Target engagement is crucial to confirm that your compound is acting on the desired protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16][17][18][19] CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound.[8] By heating cell lysates or intact cells to various temperatures, you can assess the amount of soluble target protein remaining. A shift in the melting curve of the target protein in the presence of your compound indicates direct binding.
Q3: I'm observing variability in my cell viability (e.g., MTT) assay results. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded evenly and are in the logarithmic growth phase.
-
Compound Solubility: Poorly dissolved compounds will lead to inaccurate concentrations. Ensure your compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in media.
-
Incubation Time: Optimize the incubation time for your specific cell line and compound.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate compounds and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media without cells.
-
Reagent Quality: Ensure all reagents, including media and MTT solution, are fresh and properly stored.
III. Troubleshooting Guide: Overcoming Experimental Hurdles
This section provides a problem-solution framework for common experimental challenges.
| Problem | Potential Causes | Recommended Solutions |
| High IC50 value or lack of cytotoxicity in sensitive cell lines | 1. Compound degradation or instability.2. Incorrect compound concentration.3. Suboptimal assay conditions. | 1. Check the stability of your compound under experimental conditions. Prepare fresh stock solutions.2. Verify the concentration of your stock solution.3. Optimize cell seeding density and treatment duration for your specific cell line. |
| Development of a resistant cell line with an unstable phenotype | 1. Insufficient drug pressure during selection.2. Heterogeneous population of resistant cells. | 1. Gradually increase the drug concentration in a stepwise manner, ensuring cells have stabilized at each concentration before proceeding.2. Perform single-cell cloning to isolate a homogenous population of resistant cells. |
| No synergistic effect observed in combination studies | 1. Inappropriate drug ratio.2. Antagonistic interaction between compounds.3. Suboptimal concentrations tested. | 1. Test a range of drug ratios to find the optimal combination.2. Analyze data using the Combination Index (CI) method to determine if the interaction is synergistic, additive, or antagonistic.[20][21][22][23][24][25][26][27][28][29]3. Perform dose-response curves for each single agent to inform the concentration range for combination studies. |
| Weak or no signal in Western blot for target protein | 1. Low protein expression.2. Inefficient protein transfer.3. Poor antibody quality. | 1. Increase the amount of protein loaded onto the gel.2. Optimize transfer conditions (time, voltage).3. Use a validated antibody at the recommended dilution. Include a positive control. |
| No thermal shift observed in CETSA | 1. Compound does not bind to the target in cells.2. The target protein is not stabilized upon binding.3. Suboptimal heating conditions. | 1. Confirm compound activity in a cell-free biochemical assay if possible.2. Not all ligand binding events result in thermal stabilization. Consider alternative target engagement assays.3. Optimize the temperature range and heating duration for your specific target protein. |
IV. Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Establishing a Drug-Resistant Cancer Cell Line
This protocol describes the continuous exposure method to generate a cell line with acquired resistance to an imidazo[2,1-b]thiazole compound.
-
Determine the initial IC50:
-
Perform a cell viability assay (e.g., MTT) with the parental cell line to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in media containing the imidazo[2,1-b]thiazole compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
-
Dose Escalation:
-
When the cells resume a normal growth rate (typically after 2-3 passages), increase the drug concentration by 1.5- to 2-fold.
-
Monitor cell morphology and viability. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Maintenance and Validation:
-
Continue this stepwise increase in drug concentration over several months.
-
Periodically determine the IC50 of the resistant cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates acquired resistance.
-
Cryopreserve cells at different stages of resistance development.
-
Protocol 2: Combination Index (CI) Assay for Synergy Analysis
This protocol uses the Chou-Talalay method to quantify the interaction between two drugs.[23]
-
Determine Single-Agent IC50 Values:
-
Perform dose-response curves for each drug individually to determine their respective IC50 values.
-
-
Design Combination Ratios:
-
Based on the IC50 values, select a fixed ratio for the combination study (e.g., the ratio of their IC50s).
-
-
Set up Combination Assay:
-
In a 96-well plate, seed your cells and treat them with serial dilutions of each drug alone and the combination at the fixed ratio. Include a vehicle control.
-
-
Measure Cell Viability:
-
After the desired incubation period, measure cell viability using an appropriate assay (e.g., MTT).
-
-
Calculate the Combination Index (CI):
-
Use software like CompuSyn or a suitable calculator to determine the CI value.[20][21][22][23][24][25][26][27][28][29] The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol outlines the steps to assess target engagement in intact cells.[14]
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat the cells with the imidazo[2,1-b]thiazole compound or vehicle (DMSO) for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
V. Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows.
Caption: Workflow for determining drug synergy using the Combination Index method.
VI. References
-
ResearchGate. (2017, October 5). How to calculate Combination Index (CI) for drug-drug interaction? Retrieved from [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ FAK Kinase Assay Kit. Retrieved from [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Retrieved from [Link]
-
Weichert, F., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Cascioferro, S., et al. (2020). Imidazo[2,1-b]t[13][14][20]hiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. ResearchGate. Retrieved from [Link]
-
Mythreya Herbal Research Institute. (n.d.). Synergy Calculator. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Focal Adhesion Kinase (FAK). Retrieved from [Link]
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Li, Z., et al. (2013). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PubMed Central. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Sbenati, R. M., et al. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects. ResearchGate. Retrieved from [Link]
-
Gilmartin, A. G., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. Retrieved from [Link]
-
NIH. (n.d.). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Retrieved from [Link]
-
Biosoft. (2020, November 8). Calcusyn Software. Retrieved from [Link]
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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Başoğlu, F., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors. Wiley Online Library. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FAK Kinase Assay Kit. Retrieved from [Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
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NIH. (2024, December 30). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[13][14][20]hiadiazoles. Retrieved from [Link]
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Frontiers. (2022, June 8). Current Advances in CETSA. Retrieved from [Link]
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PubMed. (2004). [Drug resistance mediated by ABC transporters]. Retrieved from [Link]
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ResearchGate. (2017, November 8). Could you give us some advice on Combination Index (CI) calculation with CompuSyn? Retrieved from [Link]
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Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. Retrieved from [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[2,1-b]t[13][14][20]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. Retrieved from [Link]
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Wu, C. P., et al. (2014). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PubMed Central. Retrieved from [Link]
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Anticancer Research. (2015). To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology. Retrieved from [Link]
-
Kamal, A., et al. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. PubMed. Retrieved from [Link]
-
PubMed. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Retrieved from [Link]
-
bioRxiv. (2016, May 5). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. Retrieved from [Link]
-
PubMed. (2019). ABC Transporter-Mediated Multidrug-Resistant Cancer. Retrieved from [Link]
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PubMed Central. (2012). Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells. Retrieved from [Link]
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The tubulin database. (2023, December 8). The tubulin database: Linking mutations, modifications, ligands and local interactions. Retrieved from [Link]
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PubMed Central. (2012). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Retrieved from [Link]
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ACS Publications. (2019, November 5). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents | ACS Omega. Retrieved from [Link]
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CompuSyn. (n.d.). CompuSyn. Retrieved from [Link]
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PubMed. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Retrieved from [Link]
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Technical Support Center: Safe Handling and Storage of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Welcome to the technical support center for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and stable storage of this compound. The imidazo[2,1-b]thiazole scaffold is a versatile core in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties.[1][2][3] Given its potential in drug development, understanding the proper safety protocols is paramount to protecting laboratory personnel and maintaining the integrity of your experiments.
This document provides a comprehensive, question-and-answer-based resource for the safe management of this compound, addressing potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Corrosivity and Irritation: As a hydrochloride salt, it can be corrosive and an irritant, particularly to the skin, eyes, and respiratory tract.[4][5] Contact with mucous membranes can cause tissue damage.[4]
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if swallowed and may cause respiratory irritation.[6][7] Inhalation of dust or aerosols should be avoided.[7]
-
Potential for Unknown Biological Effects: The imidazo[2,1-b]thiazole core is known for its diverse pharmacological activities.[2] While this is beneficial for research, it also means the compound could have potent, and possibly uncharacterized, biological effects if accidentally ingested, inhaled, or absorbed through the skin.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial. The following should be considered standard practice:
-
Eye and Face Protection: ANSI-approved, tight-fitting safety goggles are required.[4] A full-face shield is recommended, especially when handling larger quantities or if there is a risk of splashing.[8][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[4][5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[7]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum requirements.[4] For larger scale work, a chemical-resistant suit may be necessary.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[4][5][9] In situations where a fume hood is not feasible, a respirator with an appropriate acid gas cartridge should be used.[5]
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the chemical integrity of the compound.
-
Container: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Incompatible Materials: Keep it segregated from incompatible materials such as strong oxidizing agents, organic materials, metals, and alkalis (bases).[10] Hydrochloride salts can react with bases in an exothermic reaction.
-
Moisture Sensitivity: As a hydrochloride salt, it is likely hygroscopic. Store in a desiccator or a controlled low-humidity environment to prevent degradation.
-
Temperature: While some suppliers suggest room temperature storage, it is prudent to check the supplier's specific recommendations. For long-term storage, refrigeration in a sealed container may be advisable to slow potential degradation.
Q4: What is the correct procedure for preparing solutions of this compound?
A4: When preparing solutions, always add the solid compound to the solvent. If you are dissolving it in water and need to adjust the pH, remember the adage: "Always add acid to water," never the other way around, to dissipate any heat generated safely.[8] All solution preparation should be done in a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]
Troubleshooting Guide
Scenario 1: Accidental Spill
Problem: I've spilled a small amount of the solid compound on the lab bench.
Solution:
-
Evacuate and Secure: Ensure the immediate area is clear of personnel.
-
Ventilate: If not already in a fume hood, ensure the area is well-ventilated.
-
Personal Protective Equipment: Do not attempt to clean the spill without the proper PPE as outlined in Q2.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the dry powder.
-
Collection: Carefully sweep the absorbed material into a designated, labeled waste container. Avoid creating dust.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by a neutralizing agent if necessary), and then wipe it down with a detergent solution.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Scenario 2: Accidental Exposure
Problem: The compound came into contact with my skin/eyes.
Solution:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing. Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[5][8] If they are having difficulty breathing, administer oxygen if you are trained to do so. If they are not breathing, perform mouth-to-mouth resuscitation.[5] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting.[8] Immediately call a poison center or doctor.[6][8]
Scenario 3: The compound appears discolored or has clumped together.
Problem: The white, crystalline powder I received now appears yellowish and is clumpy.
Solution: This is likely an indication of degradation, possibly due to moisture absorption or exposure to light.
-
Do not use: The integrity of your experiment could be compromised.
-
Review Storage Conditions: Ensure your storage protocol aligns with the recommendations in Q3.
-
Contact Supplier: Inform the supplier of the issue. They may have specific stability data or be able to provide a replacement.
-
Proper Disposal: Dispose of the degraded compound as hazardous waste.
Experimental Workflow and Data Presentation
Safe Handling Workflow
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Workflow for handling this compound.
Storage Decision Tree
This diagram provides a logical flow for ensuring the proper storage of the compound.
Caption: Decision tree for the safe storage of the compound.
Summary of Safety and Storage Parameters
| Parameter | Recommendation | Rationale |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of corrosive and potentially bioactive dust or aerosols.[4][9] |
| Eye Protection | ANSI-approved safety goggles; face shield | To protect against splashes and eye irritation from this corrosive compound.[4][5][8] |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact, irritation, and potential absorption.[4][5] |
| Storage Temperature | Cool, dry place (Room temperature unless otherwise specified) | To maintain chemical stability and prevent degradation.[8][10] |
| Storage Atmosphere | Tightly sealed container, consider desiccation | To protect from moisture, as hydrochloride salts can be hygroscopic.[8][9] |
| Incompatible Materials | Strong bases, oxidizing agents, metals | To prevent hazardous chemical reactions.[10] |
References
- Vanderbilt University. (2018, February 27). Morgan_SC1110_HCl_v1.docx.
- Standard Operating Procedure. (n.d.). Hydrochloric Acid.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- FDER. (n.d.). This compound.
- CP Lab Safety. (n.d.). 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity, C8H9ClN2O2S, 100 mg.
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts.
- Bentham Science. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles.
- National Institutes of Health. (2020, July 22). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential.
Sources
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- 3. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aaronchem.com [aaronchem.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. echemi.com [echemi.com]
- 10. ehs.com [ehs.com]
Minimizing off-target effects of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (hereafter referred to as Compound ITH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its experimental use.
This document provides a framework for the systematic evaluation of Compound ITH, focusing on methods to confirm on-target activity and identify potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: We are beginning our studies with Compound ITH. What are its known targets and potential off-target effects?
A1: As of the latest literature review, the specific protein targets of this compound have not been extensively characterized in publicly available studies. However, the core imidazo[2,1-b]thiazole structure is a common motif in many kinase inhibitors.[4] Therefore, it is reasonable to hypothesize that Compound ITH may interact with the ATP-binding pocket of various protein kinases.[5]
Off-target effects for this class of compounds often involve cross-reactivity with other kinases due to the conserved nature of the ATP-binding site.[6][7] Proactively identifying these unintended interactions is crucial for interpreting phenotypic data correctly. We strongly recommend performing a comprehensive kinase selectivity profile as a first step.
Q2: How can we be certain that our observed cellular phenotype is a result of on-target activity and not an off-target effect?
A2: This is a critical question in pharmacological research. A multi-pronged approach is required to build confidence in the specificity of Compound ITH's action.[8][9]
-
Use a Structurally Unrelated Inhibitor: If a known target of Compound ITH is hypothesized or identified, use an inhibitor with a different chemical scaffold that is known to act on the same target. A convergence of phenotypes between two structurally distinct molecules strengthens the case for on-target activity.[10]
-
Rescue Experiments: If possible, overexpress a mutant version of the target protein that is resistant to Compound ITH. If the compound's effect is diminished or "rescued" in the presence of the resistant mutant, it provides strong evidence of on-target action.[8]
-
Target Engagement Assays: Directly confirm that Compound ITH is binding to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify this interaction in a physiological context.[11]
-
Dose-Response Correlation: Establish a clear dose-response relationship between the concentration of Compound ITH and the observed biological effect. This effect should occur at concentrations consistent with the compound's binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) for the target.[10]
Q3: We are observing significant cytotoxicity at concentrations where we expect to see specific inhibition. How should we proceed?
A3: Distinguishing specific, on-target inhibition from non-specific toxicity is paramount.
-
Determine the Cytotoxic Threshold: First, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range of Compound ITH that is non-toxic to your specific cell line.
-
Work Below the Threshold: Conduct your functional experiments at concentrations at or below this cytotoxic threshold. Inhibitory effects observed only at cytotoxic concentrations are often non-specific.[8]
-
Solvent Control is Critical: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and remains at a non-toxic level, typically below 0.5%.[11]
Q4: Our experimental results with Compound ITH are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results are a frequent challenge that can often be traced to three main areas:[8][12]
-
Compound-Related Issues:
-
Solubility: The compound may be precipitating out of your aqueous assay buffer. Visually inspect all solutions and prepare fresh dilutions for each experiment. Poor solubility leads to inaccurate dosing.[13]
-
Stability: Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound. Aliquot stocks into single-use vials for long-term storage.[11]
-
Purity: Always use a compound from a reputable source with documented purity (e.g., HPLC, NMR).[9]
-
-
Experimental System-Related Issues:
-
Cell Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[8]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the final readout.
-
-
Assay-Related Issues:
-
Incubation Time: Standardize the incubation time with the inhibitor across all experiments, as its effects can be time-dependent.
-
Reagent Consistency: Use consistent batches of reagents and prepare them fresh when necessary.
-
Troubleshooting Workflows & Protocols
Data Presentation: Interpreting Kinase Selectivity
To minimize off-target effects, an ideal inhibitor should be highly potent against its primary target and significantly less potent against other related proteins. The table below presents hypothetical kinase profiling data for Compound ITH, illustrating how selectivity is assessed.
| Kinase Target | Compound ITH (IC₅₀, nM) | Compound 'X' (Reference) (IC₅₀, nM) | Compound 'Y' (Non-selective) (IC₅₀, nM) |
| Primary Target A | 25 | 15 | 50 |
| Off-Target B | 2,500 | >10,000 | 150 |
| Off-Target C | >10,000 | >10,000 | 800 |
| Off-Target D | 1,200 | 850 | 250 |
| Off-Target E | 3,000 | 2,300 | 600 |
-
Interpretation: In this hypothetical example, Compound ITH shows good potency for "Primary Target A" and is over 48-fold more selective for it than for the next most sensitive off-target (Kinase D). This provides a reasonable therapeutic window for in-cell experiments. Compound 'Y', by contrast, is non-selective and would be a poor tool for studying a specific pathway.
Experimental Workflow for Validating a Small Molecule Inhibitor
The following diagram outlines a logical workflow for characterizing a novel inhibitor like Compound ITH to ensure the observed effects are on-target.
Caption: A logical workflow for characterizing a novel small molecule inhibitor.
Protocol 1: General Radiometric Kinase Assay for Selectivity Profiling
This protocol measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide, a gold-standard method for assessing kinase inhibition.[14]
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the specific kinase, its corresponding substrate peptide, and necessary cofactors (e.g., MgCl₂) in kinase buffer.
-
Add Compound ITH at various concentrations (e.g., 10-point, 3-fold serial dilution). Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control.
-
-
Initiation:
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Kₘ for each kinase to accurately reflect the inhibitor's intrinsic affinity.[6]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination:
-
Stop the reaction by adding a solution like phosphoric acid.
-
-
Signal Detection:
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound ITH relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether a compound binds to its target in intact cells by measuring changes in the target protein's thermal stability upon ligand binding.[11]
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat the cells with Compound ITH at the desired concentration or with a vehicle control for 1-2 hours.
-
-
Harvesting:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
-
Heat Shock:
-
Aliquot the cell suspension into different PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, then cool to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection:
-
Carefully collect the supernatant (containing the soluble protein fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another suitable protein detection method.
-
-
Data Analysis:
-
A positive target engagement is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of Compound ITH compared to the vehicle control.
-
Hypothetical Signaling Pathway and Off-Target Effects
Many imidazo[2,1-b]thiazole derivatives function as kinase inhibitors. The diagram below illustrates how Compound ITH might inhibit a primary target kinase within a signaling cascade, while also showing how off-target inhibition of another kinase could lead to unintended consequences.
Caption: On-target vs. off-target effects in a hypothetical signaling pathway.
References
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles.
- Valsasina, B., et al. (2004).
- Valsasina, B., et al. (2004).
- Cui, M., & Wang, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. [Link]
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC - PubMed Central. [Link]
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
- Small Molecules in Biomedical Research at the University of Oxford. University of Oxford. [Link]
- Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH. [Link]
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- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. resources.biomol.com [resources.biomol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: LC-MS/MS Analysis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantitative and qualitative analysis of this heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Understanding the Analyte
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. This compound possesses a fused bicyclic heteroaromatic system containing nitrogen and sulfur, and a propanoic acid side chain.[1][2][3] This structure presents several analytical considerations:
-
Polarity and Solubility: The presence of the carboxylic acid and the hydrochloride salt form suggests good solubility in aqueous and polar organic solvents.
-
Ionization: The imidazole and thiazole rings contain basic nitrogen atoms that are readily protonated, making positive mode electrospray ionization (ESI+) a suitable choice. The carboxylic acid group can be deprotonated for negative mode analysis (ESI-).
-
Chromatographic Behavior: The polar nature of the molecule may lead to poor retention on traditional reversed-phase columns, potentially causing it to elute in the solvent front where matrix effects are most pronounced.
Section 2: Frequently Asked Questions & Troubleshooting Guide
Poor Peak Shape: Tailing, Fronting, and Splitting
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing for a basic compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.[4]
Causality & Troubleshooting Steps:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on silica-based C18 columns can interact with the basic nitrogens of your analyte, causing tailing.
-
Solution: Switch to a column with advanced end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). Using a highly aqueous mobile phase at a low pH can also help by keeping the silanols protonated and reducing unwanted interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: For positive mode analysis, ensure the mobile phase pH is at least 2 units below the pKa of the basic nitrogens to maintain a consistent protonated state. Formic acid (0.1%) is a common and effective choice.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Void: Buildup of matrix components on the column frit or a void at the column inlet can distort peak shape.[4]
-
Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush again. If the problem persists, the column may need to be replaced.[4]
-
Question: I'm observing peak fronting or splitting. What could be the issue?
Answer: Peak fronting is often related to sample solvent effects or column issues, while splitting can indicate a problem with the injection process or a partially blocked column frit.[4][5]
Causality & Troubleshooting Steps:
-
Injection Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than your initial mobile phase conditions, it can cause the analyte to travel through the top of the column too quickly, leading to fronting.[4][6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.[6]
-
-
Column Void: A void or channel in the column packing can cause the sample to travel through at different rates, resulting in a split or misshapen peak.
-
Solution: This often requires column replacement.
-
-
Partial Clog: A partial clog in the tubing, injector, or at the column inlet can cause peak splitting.[4]
-
Solution: Systematically check for blockages by disconnecting components and monitoring the backpressure.[4]
-
Low Sensitivity and Signal Intensity
Question: I'm struggling with low sensitivity for my analyte. How can I improve the signal?
Answer: Low sensitivity can stem from inefficient ionization, ion suppression from the matrix, or suboptimal mass spectrometer settings.
Causality & Troubleshooting Steps:
-
Suboptimal Ionization: Electrospray ionization is highly dependent on mobile phase composition.
-
Solution: Ensure your mobile phase contains a suitable modifier to promote ionization. For positive mode, 0.1% formic acid is standard. For negative mode, a small amount of a weak base like ammonium acetate can be beneficial. Also, optimize the ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates).
-
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.[7][8][9] This is a significant concern, especially when the analyte elutes early in the chromatogram.
-
Solution:
-
Improve Chromatographic Separation: Modify your gradient to better separate your analyte from the bulk of the matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[10][11]
-
Dilute the Sample: If the matrix effect is concentration-dependent, diluting the sample can sometimes mitigate suppression.
-
-
-
Poor Fragmentation: If you are performing MS/MS, inefficient fragmentation will lead to a weak product ion signal.
-
Solution: Optimize the collision energy for your specific MRM transitions. Perform an infusion of a standard solution of your analyte and systematically vary the collision energy to find the value that yields the most intense and stable product ion signal.
-
-
Derivatization: In cases of extremely poor ionization, chemical derivatization can be employed to introduce a more readily ionizable moiety to the molecule.[12][13]
Matrix Effects
Question: How do I know if I have a matrix effect, and how can I quantify it?
Answer: Matrix effects, which can be either ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can significantly impact the accuracy and precision of your results.[10][11][14][15][16]
Evaluation Protocol:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[11]
-
Procedure:
-
Continuously infuse a standard solution of your analyte directly into the mass spectrometer, bypassing the LC column.
-
Inject a blank, extracted matrix sample onto the column.
-
Monitor the signal of your analyte. Any deviation from a stable baseline indicates a region of matrix effect.
-
-
-
Quantitative Assessment: This involves comparing the analyte response in the presence and absence of the matrix.
-
Procedure:
-
Prepare a standard solution of the analyte in a clean solvent (Set A).
-
Prepare a blank matrix sample and extract it. Then, spike the analyte into the final extracted solution (Set B).
-
Analyze both sets of samples and calculate the matrix factor (MF) as:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
-
Section 3: Method Development and Optimization
Recommended Starting LC-MS/MS Parameters
The following table provides a good starting point for method development. These parameters will likely require further optimization for your specific application and instrumentation.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, < 3 µm particle size, ~2.1 x 50-100 mm | Good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI+ and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better peak shape for basic compounds. |
| Gradient | Start with a low percentage of organic (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B). | A shallow gradient may be needed to retain this polar compound. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 1 - 5 µL | Minimize to reduce solvent effects and column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens are readily protonated. |
| MRM Transitions | To be determined by infusion | Infuse a standard to find the precursor ion and optimize collision energy for the most abundant, stable product ions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common LC-MS/MS issues with this analyte.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis.
Section 4: References
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
-
Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical LC/MS/MS assays: application to drug discovery. New Horizons in Drug Metabolism and Pharmacokinetics, 33(5), 853-877. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. ijppr.humanjournals.com. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
LCGC International. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2569–2576. [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
MySkinRecipes. (n.d.). 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride. MySkinRecipes. [Link]
-
CP Lab Safety. (n.d.). 3-(IMIDAZO[2,1-B]THIAZOL-6-YL)PROPANOIC ACID HCL, 95% Purity, C8H9ClN2O2S, 100 mg. CP Lab Safety. [Link]
-
PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. PubChem. [Link]
-
National Institutes of Health. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][7][11][14]thiadiazole. Der Pharma Chemica. [Link]
-
ResearchGate. (2025). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization Forensic Toxicology. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Guide to the Kinase Inhibitor Activity of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with a growing number of approved drugs revolutionizing patient outcomes.[1][2] The imidazo[2,1-b]thiazole scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including potent anticancer properties.[3][4] Derivatives of this core structure have been reported to inhibit a range of kinases critical to oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and BRAF.[3][5][6] This guide focuses on 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, a member of this promising class of compounds.
While specific public data on the kinase inhibitory profile of this compound is emerging, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential as a targeted therapeutic agent. This document provides a comprehensive framework for researchers and drug development professionals to compare the activity of this compound with other well-characterized kinase inhibitors. We will delve into the requisite experimental designs, from biochemical assays to cell-based functional screens, providing a scientifically rigorous path to elucidating its potency, selectivity, and mechanism of action.
Comparative Kinase Inhibitor Profiling: A Multi-faceted Approach
To comprehensively understand the activity of a novel kinase inhibitor, a multi-pronged approach is essential. This involves not only determining its direct inhibitory effect on purified enzymes but also assessing its activity within the complex milieu of a living cell.[7][8] A direct comparison with established inhibitors targeting similar pathways provides crucial context for its potential therapeutic utility. For the purpose of this guide, we will consider a hypothetical comparison of this compound (referred to as "Test Compound") with two well-established kinase inhibitors:
-
Erlotinib: A potent and selective inhibitor of EGFR, a receptor tyrosine kinase frequently mutated or overexpressed in various cancers.
-
Defactinib (VS-6063): An inhibitor of FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[6][9]
The following sections will outline the experimental workflows for a head-to-head comparison of these compounds.
Biochemical Assays: Quantifying Direct Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the activity of purified kinases. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[10]
Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of kinase inhibitors.
Experimental Protocol: Luminescence-based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Create a 10-point serial dilution of the Test Compound, Erlotinib, and Defactinib in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup: In a 384-well plate, combine the diluted compounds, the respective purified kinase (EGFR or FAK), and the appropriate peptide substrate in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection: Terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit, such as the ADP-Glo™ Kinase Assay.[11][12] The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence (representing kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound against each kinase.
Hypothetical Comparative Biochemical Data
| Compound | Target Kinase | IC50 (nM) |
| Test Compound | EGFR | 85 |
| FAK | 25 | |
| Erlotinib | EGFR | 10 |
| FAK | >10,000 | |
| Defactinib | EGFR | >10,000 |
| FAK | 5 |
This is hypothetical data for illustrative purposes.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complexity of the cellular environment.[7][8] Cell-based assays are therefore essential to evaluate a compound's ability to engage its target, inhibit downstream signaling, and elicit a functional cellular response.
Target Engagement and Signaling Pathway Inhibition
A key step is to confirm that the inhibitor can enter the cell and bind to its intended target, leading to the inhibition of its signaling pathway. This is often assessed by measuring the phosphorylation of downstream substrates.[13][14]
Workflow for Assessing Cellular Target Inhibition
Caption: Workflow for evaluating the inhibition of cellular kinase signaling.
Experimental Protocol: Western Blotting for Phospho-Kinase Levels
-
Cell Line Selection: Choose appropriate cancer cell lines. For example, A549 (non-small cell lung cancer) for EGFR and MDA-MB-231 (breast cancer) for FAK.
-
Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with a dose range of the Test Compound, Erlotinib, and Defactinib for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-EGFR, total-EGFR, phospho-FAK, total-FAK) and key downstream effectors like Akt and ERK.
-
Detection and Analysis: Use chemiluminescence to detect the antibody-bound proteins and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Signaling Pathway Overview
Caption: Simplified overview of EGFR and FAK signaling pathways.
Functional Cellular Assays: Measuring Phenotypic Outcomes
The ultimate goal of a kinase inhibitor is to produce a desired cellular effect, such as inhibiting proliferation or inducing apoptosis.
Experimental Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the Test Compound and the comparator inhibitors.
-
Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.
-
Viability Measurement: Add a reagent such as MTS or CellTiter-Glo® and measure the absorbance or luminescence, respectively. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Comparative Cell Viability Data
| Compound | Cell Line | Primary Target | GI50 (µM) |
| Test Compound | A549 | EGFR | 0.5 |
| MDA-MB-231 | FAK | 0.1 | |
| Erlotinib | A549 | EGFR | 0.2 |
| MDA-MB-231 | FAK | >20 | |
| Defactinib | A549 | EGFR | >20 |
| MDA-MB-231 | FAK | 0.05 |
This is hypothetical data for illustrative purposes.
Discussion and Interpretation
Based on the hypothetical data presented, the Test Compound demonstrates a dual inhibitory activity against both EGFR and FAK in biochemical assays. In cell-based assays, it shows potent growth inhibition in cell lines driven by both pathways. Its GI50 values are comparable to, though slightly less potent than, the dedicated inhibitors for each respective pathway. This dual-targeting profile could be advantageous in certain cancer contexts where both pathways are active.
A critical aspect of kinase inhibitor development is selectivity.[15][16] The Test Compound should be profiled against a broad panel of kinases to determine its selectivity profile.[15][17] High selectivity is often desirable to minimize off-target effects and associated toxicities. However, polypharmacology, or the ability to modulate multiple targets, can also be beneficial.
Conclusion
This guide provides a robust framework for the comparative analysis of this compound against other kinase inhibitors. By systematically employing biochemical and cell-based assays, researchers can elucidate its potency, selectivity, and mechanism of action. The insights gained from such a comparative study are invaluable for advancing our understanding of this promising compound and its potential as a novel therapeutic agent in oncology.
References
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- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Bayer, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- Parker, L. L., et al. (2013). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 8(4), e61370.
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- Cascioferro, S., et al. (2024). Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic cancer treatment: synthesis, mechanistic insights and promising antitumor and safety profile. Journal of Drug Targeting, 32(10), 1278-1294.
- Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
- Cascioferro, S., et al. (2024). Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic cancer treatment: synthesis, mechanistic insights and promising antitumor and safety profile. Journal of Drug Targeting, 32(10), 1278-1294.
- Giovannetti, E., et al. (2020). New Imidazo[2,1- b][1][7][18]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 40(9), 4913-4919.
- Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 42(3), 320-326.
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- Patel, R. V., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1235-1249.
- Atta, K. F. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496-5506.
- Li, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. International Journal of Molecular Sciences, 24(13), 10853.
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- Cascioferro, S., et al. (2020). Imidazo[2,1-b][1][7][18]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry, 189, 112088.
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A Comparative Guide for Researchers: Levamisole vs. 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
A Deep Dive into the Biological Activities and Research Potential of Two Imidazo[2,1-b]thiazole Analogs
For decades, the imidazo[2,1-b]thiazole scaffold has been a fertile ground for the discovery of new therapeutic agents. This bicyclic heterocyclic system is the backbone of levamisole, a compound with a well-documented history as both an anthelmintic and an immunomodulator.[1][2][3] More recently, a diverse array of imidazo[2,1-b]thiazole derivatives has been synthesized and investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]
This guide provides a comparative analysis of the established biological activities of levamisole and the potential activities of a lesser-known derivative, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride. While extensive data exists for levamisole, public domain research on this specific propanoic acid derivative is limited. Therefore, this document serves as a resource for researchers and drug development professionals by juxtaposing the known with the potential, and by providing a framework for future experimental investigation.
Chemical Structures at a Glance
A foundational element in understanding the divergent biological activities of these compounds is their structural differences. While both share the core imidazo[2,1-b]thiazole ring system, the substitutions on this scaffold are key determinants of their pharmacological profiles.
-
Levamisole: Chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, it features a phenyl group at the 6-position and a saturated tetrahydrothiazole ring.
-
This compound: This compound possesses a propanoic acid group at the 6-position and retains the aromatic thiazole ring.
Levamisole: A Multifaceted Biological Profile
Levamisole's journey in pharmacology is a tale of two distinct, yet potentially interconnected, activities: its potent action against parasitic worms and its ability to modulate the immune system.
Anthelmintic Activity: A Nicotinic Acetylcholine Receptor Agonist
The primary mechanism of levamisole's anthelmintic action is its role as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes.[5] By binding to and activating these receptors on the muscle cells of the parasite, levamisole induces a state of spastic paralysis. This sustained muscle contraction renders the worms unable to maintain their position within the host's gastrointestinal tract, leading to their expulsion.[5]
Immunomodulatory Effects: A Complex and Context-Dependent Activity
Levamisole's immunomodulatory properties are more complex and appear to be context-dependent. It is generally considered an immunostimulant, capable of restoring depressed immune functions.[1] The proposed mechanisms include:
-
T-cell stimulation: Enhancing T-cell activation and proliferation.
-
Macrophage and monocyte potentiation: Boosting phagocytosis and chemotaxis.
-
Antibody formation: Stimulating the production of antibodies.
However, some studies suggest that levamisole's effects can vary, and it is not universally a potent modulator of all immune parameters.[5] Its clinical use as an immunomodulator, for instance as an adjuvant in colon cancer therapy, has been met with mixed results and has largely been discontinued in human medicine in many regions due to side effects such as agranulocytosis.
This compound: Exploring the Potential
While specific experimental data for this compound is scarce in peer-reviewed literature, the broader family of imidazo[2,1-b]thiazole derivatives offers clues to its potential biological activities.
Potential Anthelmintic Activity
Given that the core imidazo[2,1-b]thiazole scaffold is present in the anthelmintic levamisole, it is plausible that this compound could exhibit some level of anthelmintic activity. However, the replacement of the phenyl group with a propanoic acid moiety would significantly alter the molecule's physicochemical properties, including its size, polarity, and ability to interact with the nAChR binding site. A comparative in vitro screening against various nematode species would be the first step in exploring this potential.
Potential Immunomodulatory and Anti-inflammatory Activity
Research into various imidazo[2,1-b]thiazole derivatives has revealed a spectrum of immunomodulatory and anti-inflammatory effects.[2][6] For instance, some derivatives have been shown to possess immunosuppressive activity, while others exhibit anti-inflammatory properties.[6] The presence of the carboxylic acid group in this compound is of particular interest, as this functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential for this compound to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Comparative Data Summary
The following table summarizes the known and potential biological activities of levamisole and this compound.
| Feature | Levamisole | This compound |
| Primary Biological Activity | Anthelmintic, Immunomodulator | Potential Anthelmintic, Potential Anti-inflammatory/Immunomodulator |
| Anthelmintic Mechanism | Nicotinic Acetylcholine Receptor Agonist | Hypothesized to interact with nematode receptors, but likely with different affinity and efficacy than levamisole. |
| Immunomodulatory Mechanism | T-cell stimulation, Macrophage activation | Hypothesized to modulate immune responses, potentially through pathways associated with inflammation. |
| Key Structural Feature | 6-phenyl group, Tetrahydrothiazole ring | 6-propanoic acid group, Aromatic thiazole ring |
Proposed Experimental Workflows for a Comparative Analysis
For researchers interested in a direct comparison of these two compounds, the following experimental workflows are proposed.
In Vitro Anthelmintic Activity Screening
This workflow aims to determine and compare the efficacy of the two compounds in causing paralysis and/or death of a model nematode, such as Caenorhabditis elegans.
Caption: Workflow for in vitro anthelmintic screening.
In Vitro Immunomodulatory Activity Assessment
This workflow is designed to assess the impact of the compounds on immune cell function, specifically focusing on cytokine production by macrophages in response to an inflammatory stimulus.
Caption: Workflow for in vitro immunomodulatory assessment.
Concluding Remarks for the Research Professional
Levamisole remains a critical reference compound due to its well-defined dual activities. While this compound is currently a frontier molecule, its structural relationship to a broad class of biologically active compounds makes it a compelling candidate for investigation. The presence of the propanoic acid moiety, in particular, suggests that its biological profile may diverge significantly from that of levamisole, potentially offering a more targeted anti-inflammatory or a completely novel spectrum of activity. The experimental frameworks provided herein offer a starting point for researchers to elucidate the biological properties of this and other novel imidazo[2,1-b]thiazole derivatives, contributing to the ongoing exploration of this valuable chemical scaffold.
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Bridging the Gap: A Senior Scientist's Guide to In Vivo Validation of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride as a Selective COX-2 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro anti-inflammatory properties of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (hereafter referred to as "Compound X") into a robust in vivo validation model. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and compare its potential performance against established alternatives.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Our focus here is on a specific derivative, Compound X, which, based on the performance of structurally related analogs, is hypothesized to be a potent and selective inhibitor of Cyclooxygenase-2 (COX-2).[5][6]
The Scientific Premise: From In Vitro Selectivity to In Vivo Efficacy
The primary rationale for advancing Compound X to in vivo testing stems from its putative selective inhibition of COX-2 over COX-1. COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal mucosa and mediate platelet aggregation.[7] In contrast, COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation, and is the primary mediator of pain and swelling.[6]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are non-selective, inhibiting both isoforms, which leads to their well-documented gastrointestinal side effects.[7] A selective COX-2 inhibitor, therefore, promises to deliver anti-inflammatory efficacy with a significantly improved safety profile.
Hypothetical In Vitro Profile of Compound X
For the purpose of this guide, we will assume the following in vitro enzyme inhibition data for Compound X has been established, positioning it as a compelling candidate for in vivo studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X (Hypothetical) | >100 | 0.12 | >833 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Diclofenac (Non-selective) | 1.2 | 0.8 | 1.5 |
This profile suggests Compound X is not only potent against the target enzyme but also highly selective, making it a superior candidate for development compared to traditional NSAIDs.
The mechanism hinges on blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Phase 1: Foundational In Vivo Studies - Safety and Dosing
Before assessing efficacy, it is imperative to establish a preliminary safety profile and determine an appropriate dose range. Insights from toxicity studies on other imidazo-based heterocycles suggest that high doses (≥ 1000 mg/kg) may induce hepatic damage, underscoring the need for careful evaluation.[1][8][9]
Protocol 1: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)
This protocol establishes a starting point for determining the non-lethal dose of Compound X.
Objective: To determine the acute toxicity of Compound X after a single oral dose and identify a safe dose range for efficacy studies.
Materials:
-
Compound X
-
Vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water)
-
Female Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for observation and weighing
Methodology:
-
Acclimatization: Acclimate animals for at least 5 days prior to the experiment.
-
Dosing:
-
Start with a group of 3 female rats.
-
Administer a single oral dose of 300 mg/kg of Compound X (dissolved/suspended in vehicle).
-
A control group receives the vehicle only.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Continue observation daily for 14 days.
-
Record body weight on Day 0, Day 7, and Day 14.
-
-
Endpoint:
-
If no mortality is observed at 300 mg/kg, a higher dose (e.g., 1000 mg/kg or 2000 mg/kg) can be tested in a new group of animals.[8]
-
If mortality occurs, the test is repeated at a lower dose to confirm the toxic range.
-
At the end of the 14-day period, animals are euthanized, and a gross necropsy is performed. Key organs (liver, kidney, spleen) should be collected for histopathological analysis if signs of toxicity were observed.
-
Data Interpretation: The results will classify the compound's toxicity and inform the selection of 2-3 doses for the efficacy studies (typically 1/10th, 1/20th, and 1/40th of the maximum tolerated dose).
Phase 2: The Efficacy Benchmark - Carrageenan-Induced Paw Edema Model
This is the gold-standard acute anti-inflammatory model, highly predictive of COX-2 inhibition.[7] Carrageenan injection induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins, making it ideal for evaluating COX-2 inhibitors.
Protocol 2: Anti-Inflammatory Efficacy in Rat Paw Edema
Objective: To evaluate the dose-dependent anti-inflammatory effect of Compound X compared to a non-selective NSAID and a selective COX-2 inhibitor.
Materials:
-
Compound X
-
Diclofenac sodium (positive control, non-selective)
-
Celecoxib (positive control, selective)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers
-
Male Wistar rats (150-180 g)
Experimental Design:
| Group | N | Treatment (Oral Gavage) | Dose (mg/kg) | Pre-treatment Time |
| 1 | 6 | Vehicle (0.5% CMC) | - | 60 min prior to carrageenan |
| 2 | 6 | Diclofenac Sodium | 10 | 60 min prior to carrageenan |
| 3 | 6 | Celecoxib | 30 | 60 min prior to carrageenan |
| 4 | 6 | Compound X - Low Dose | TBD | 60 min prior to carrageenan |
| 5 | 6 | Compound X - Mid Dose | TBD | 60 min prior to carrageenan |
| 6 | 6 | Compound X - High Dose | TBD | 60 min prior to carrageenan |
Methodology:
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat.
-
Drug Administration: Administer the assigned treatment (Vehicle, Diclofenac, Celecoxib, or Compound X) via oral gavage.
-
Induction of Inflammation: 60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
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Comparative Guide to the Structure-Activity Relationship of Imidazo[2,1-b]thiazole Derivatives
Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[2,1-b]thiazole nucleus, a bicyclic heterocyclic system formed by the fusion of imidazole and thiazole rings, represents a cornerstone in modern drug discovery.[1][2] Its rigid, electron-rich structure serves as an excellent pharmacophore, capable of engaging with a diverse array of biological targets. This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4] The therapeutic potential of this scaffold is exemplified by Levamisole, an imidazo[2,1-b]thiazole-containing drug, which has been used clinically as an immunomodulatory agent.[1][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for imidazo[2,1-b]thiazole derivatives across key therapeutic areas. We will dissect how specific structural modifications influence biological efficacy, supported by experimental data and protocols, to provide actionable insights for researchers and drug development professionals.
The Core Scaffold: A Foundation for Diversity
Understanding the SAR of any chemical series begins with a clear definition of its core structure and atom numbering. The imidazo[2,1-b]thiazole ring system is numbered as follows, with positions C2, C3, C5, and C6 being the primary sites for chemical modification and exploration.
Caption: Core structure and numbering of the imidazo[2,1-b]thiazole ring.
Anticancer Activity: Targeting Cellular Proliferation
Imidazo[2,1-b]thiazole derivatives have emerged as potent antiproliferative agents, acting through various mechanisms such as the inhibition of tubulin polymerization and specific kinases.[3][5] The SAR exploration in this area is extensive, revealing critical insights into the structural requirements for cytotoxicity.
Key Mechanism: Tubulin Polymerization Inhibition
A significant number of cytotoxic imidazo[2,1-b]thiazole derivatives exert their effect by interfering with microtubule dynamics, a validated target for cancer chemotherapy. For instance, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates has been shown to inhibit tubulin assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Molecular docking studies suggest these compounds occupy the colchicine binding site on tubulin.[6]
Comparative SAR Analysis for Anticancer Activity
The anticancer potency is highly dependent on the nature and position of substituents on the scaffold.
-
Substitution at C6: This position is frequently occupied by an aryl or substituted-aryl group. The presence of a 6-(4-chlorophenyl) moiety is a common feature in many active compounds.[3]
-
Substitution at C3: Modification at the C3 position, often with an acetic acid hydrazide group which is further derivatized, can lead to compounds with broad-spectrum antiproliferative activity.[5]
-
Hybrid Molecules: Conjugating the imidazo[2,1-b]thiazole core with other pharmacologically active moieties, like benzimidazole, has proven to be a successful strategy. In one study, a conjugate featuring a benzimidazole linked to the C3 position displayed significant cytotoxicity against the A549 human lung cancer cell line with an IC₅₀ value of 1.08 µM.[6]
-
Substitutions at C2 and C5: Derivatives with specific substitutions at the C2 and C5 positions have shown potent and selective activity against melanoma cell lines, in some cases superior to the standard drug sorafenib.[7]
Data Summary: Anticancer Potency of Imidazo[2,1-b]thiazole Derivatives
| Compound ID (Reference) | Substituent at C2/C3 | Substituent at C6 | Target Cell Line | IC₅₀ (µM) |
| 6d [6] | Benzimidazole conjugate at C3 | Phenyl | A549 (Lung) | 1.08 |
| 3b [5] | Arylidenehydrazide at C3 | 4-Chlorophenyl | Various | Log₁₀GI₅₀: -4.41 to -6.44 |
| 26 [7] | Substituted phenyl | Substituted phenyl | A375P (Melanoma) | <1 (sub-micromolar) |
| 27 [7] | Substituted phenyl | Substituted phenyl | A375P (Melanoma) | <1 (sub-micromolar) |
Experimental Protocol: MTT Assay for Cytotoxicity
The causality behind choosing the MTT assay lies in its reliability and direct correlation of mitochondrial activity with cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Workflow:
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Selective COX-2 Inhibition
Chronic inflammation is a key factor in many diseases, and cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. The development of selective COX-2 inhibitors is highly desirable to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Imidazo[2,1-b]thiazole derivatives have been successfully designed as potent and selective COX-2 inhibitors.[8][9]
Comparative SAR Analysis for COX-2 Inhibition
-
The COX-2 Pharmacophore: A key structural feature for COX-2 selectivity is the presence of a SO₂Me (methyl sulfonyl) group on a phenyl ring, typically at the C6 position of the imidazo[2,1-b]thiazole core.[8] This moiety can access a secondary pocket in the COX-2 active site that is absent in COX-1.
-
Substitution at C5: The nature of the substituent at the C5 position significantly impacts both potency and selectivity. Studies have shown that introducing small amine groups, such as CH₂N(Me)₂, at this position leads to highly potent and selective inhibitors.[8] Increasing the size of the amine substituent can negatively affect activity.[8]
-
Diaryl Substitutions: In series of 2,6-diaryl-imidazo[2,1-b][3][6][10]thiadiazoles, the nature of the aryl rings plays a crucial role. A compound with a 4-fluorophenyl group at C2 and a 4-methoxyphenyl group at C6 showed better anti-inflammatory activity than the standard drug diclofenac in an in vivo rat paw edema model.[9]
Data Summary: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID (Reference) | Substituent at C5 | Substituent at C6 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 6a [8] | -CH₂N(CH₃)₂ | 4-(Methylsulfonyl)phenyl | >100 | 0.08 | >1250 |
| Celecoxib (Control)[8] | - | - | 25.1 | 0.08 | 313.7 |
| 5c [9] | - | 4-Methoxyphenyl | - | - | Higher inhibition than diclofenac |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay is chosen to directly measure the enzymatic inhibition, providing a clear, quantitative comparison of a compound's potency and selectivity for the two COX isoforms.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a cofactor like glutathione.
-
Inhibitor Incubation: Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or a vehicle control for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Quantification of Prostaglandin: The reaction produces prostaglandin E₂ (PGE₂). After a set time (e.g., 2 minutes), stop the reaction and quantify the amount of PGE₂ produced using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Antimicrobial and Antitubercular Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[2,1-b]thiazole scaffold has demonstrated significant potential in this area, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[10][11]
Comparative SAR Analysis for Antimicrobial Activity
-
Antitubercular Activity:
-
Benzo[d]imidazo[2,1-b]thiazoles: Fusing a benzene ring to the imidazo[2,1-b]thiazole core can enhance activity. Derivatives carrying a 4-nitrophenyl or a 2,4-dichlorophenyl moiety showed potent activity against the Mtb H37Ra strain, with IC₅₀ values of 2.32 µM and 2.03 µM, respectively.[10]
-
Role of Chloro and Phenyl Groups: The presence of a p-substituted phenyl group on the imidazo[2,1-b][3][6][10]thiadiazole ring and/or a chloro group on a linked benzimidazole ring was found to enhance antitubercular activity.[11]
-
-
General Antibacterial/Antifungal Activity:
-
Many derivatives show broad-spectrum activity.[12] However, the specific substitution pattern dictates the potency and spectrum.
-
Electrophilic substitution at the C5 position of the imidazo[2,1-b]-1,3,4-thiadiazole ring has been explored to generate new derivatives, some of which possess moderate activity against Staphylococcus aureus and Candida albicans.[12]
-
Studies on imidazo[2,1-b][3][6][10]thiadiazole derivatives have shown that some compounds possess antifungal activity that is significantly higher than reference drugs like ketoconazole.[13]
-
Data Summary: Antimicrobial Potency of Imidazo[2,1-b]thiazole Derivatives
| Compound ID (Reference) | Key Structural Features | Target Organism | Activity (MIC or IC₅₀) |
| IT10 [10] | Benzo-fused, 4-nitrophenyl moiety | M. tuberculosis H37Ra | IC₅₀ = 2.32 µM |
| IT06 [10] | Benzo-fused, 2,4-dichlorophenyl moiety | M. tuberculosis H37Ra | IC₅₀ = 2.03 µM |
| 5c, 5d, 5l, etc. [11] | p-Substituted phenyl & chloro-benzimidazole | M. tuberculosis H37Rv | MIC = 3.125 µg/mL |
| Various [13] | Imidazo[2,1-b][3][6][10]thiadiazole core | Fungi | Up to 80-fold higher than ketoconazole |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is chosen for its quantitative and reproducible results.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton for bacteria, Middlebrook 7H9 for Mtb).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to all wells except the negative control.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Seal the plates and incubate at 37°C. Incubation times vary by organism (e.g., 18-24 hours for common bacteria, several days to weeks for Mtb).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive control.
Conclusion and Future Outlook
The imidazo[2,1-b]thiazole scaffold is unequivocally a "privileged" structure in medicinal chemistry, offering a robust and versatile framework for the design of potent therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of substitutions at the C2, C3, C5, and C6 positions.
-
For anticancer activity, hybridization with other pharmacophores and specific aryl substitutions at C6 are promising strategies.
-
For anti-inflammatory effects, a C6-aryl ring bearing a methyl sulfonyl group combined with small amine substituents at C5 is a validated blueprint for potent and selective COX-2 inhibitors.
-
For antimicrobial applications, particularly against M. tuberculosis, benzo-fusion and the incorporation of halogenated or nitro-substituted phenyl rings are key to enhancing potency.
Future research should focus on multi-target drug design, aiming for derivatives that combine, for example, anticancer and anti-inflammatory properties. Furthermore, optimizing the pharmacokinetic profiles (ADME/T) of these potent leads will be crucial for their translation into clinically viable drug candidates. The continued exploration of this remarkable scaffold promises to yield novel and effective treatments for a wide range of human diseases.
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A Comparative Guide to the Cross-Reactivity Profile of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Introduction: The Imperative of Selectivity in Kinase Inhibition
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise across a spectrum of therapeutic areas, including oncology and inflammatory diseases.[1][2] Many of these biological activities are attributed to the modulation of protein kinases. However, the high degree of homology within the human kinome presents a significant challenge: achieving target selectivity. Off-target kinase activity can lead to unforeseen toxicities or reduced efficacy, making early, comprehensive cross-reactivity profiling a cornerstone of modern drug development.[3]
This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel imidazo[2,1-b]thiazole derivative, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (hereafter referred to as IMT-021 ), a potent inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation, and its overexpression is implicated in several solid tumors.[4][5][6]
We will objectively compare the performance of IMT-021 against two key alternatives:
-
Defactinib (VS-6063): A well-characterized, potent, and selective FAK inhibitor that has undergone extensive clinical investigation.[7][8]
-
Compound B: A hypothetical structural analog of IMT-021, differing by the substitution of the propanoic acid moiety with a methylamide group, to illustrate the impact of minor structural modifications on selectivity.
This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies required to conduct such a critical assessment.
The FAK Signaling Axis: A Primer
Focal Adhesion Kinase (FAK), also known as PTK2, is a central node in signal transduction pathways initiated by integrins and growth factor receptors.[6][9] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. This FAK-Src complex then phosphorylates a host of downstream targets, activating key signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are fundamental to cell survival, proliferation, and motility.[4][9] Dysregulation of FAK signaling is a hallmark of metastatic cancer, making it a compelling therapeutic target.[5][10]
Caption: Simplified FAK signaling pathway.
Methodology 1: Broad-Spectrum Kinase Profiling
Expertise & Experience: A broad in vitro kinase panel is the first line of defense in identifying potential off-target activities. By screening against a large, diverse set of kinases, we can rapidly assess the selectivity of a compound and flag potential liabilities. The choice of a radiometric filter binding assay, such as the one described, is a robust and well-established method for directly measuring kinase activity.
Trustworthiness: The protocol includes both positive (no inhibitor) and negative (no enzyme) controls for each kinase, ensuring the validity of the assay. The use of a standard inhibitor (Staurosporine) provides a reference for maximal inhibition.
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Compound Preparation: Prepare 10 mM stock solutions of IMT-021, Defactinib, and Compound B in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and any required cofactors in kinase assay buffer.
-
Assay Plate Setup: In a 96-well filter plate, add the diluted compounds. Also include wells for a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Reaction Initiation: Add the kinase reaction mixture to each well to start the reaction. Immediately follow with the addition of a mixture of unlabeled ATP and [γ-33P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Substrate Capture: The phosphorylated substrate will bind to the phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for any kinase showing significant inhibition.
Caption: Workflow for the in vitro radiometric kinase assay.
Comparative Data: Kinase Selectivity Panel
The following table summarizes hypothetical data from a screen against a panel of 96 kinases at a compound concentration of 1 µM.
| Kinase | IMT-021 (% Inhibition) | Defactinib (% Inhibition) | Compound B (% Inhibition) |
| FAK (PTK2) | 98% | 99% | 95% |
| PYK2 (PTK2B) | 65% | 75% | 62% |
| SRC | 25% | 15% | 45% |
| EGFR | 8% | 5% | 55% |
| VEGFR2 | 12% | 9% | 68% |
| Other 91 Kinases | <10% | <10% | Multiple >50% |
Interpretation:
-
IMT-021 demonstrates high potency against its intended target, FAK. It shows moderate activity against the closely related kinase PYK2, which is a known liability for many FAK inhibitors. Importantly, it displays minimal activity against other representative kinases, suggesting a favorable selectivity profile.
-
Defactinib shows a similar high potency for FAK and PYK2, consistent with its known profile. Its selectivity across the rest of the panel is excellent, setting a high bar for comparison.
-
Compound B, our hypothetical analog, highlights the critical nature of chemical structure. The change from a propanoic acid to a methylamide group, while maintaining FAK inhibition, results in a significant loss of selectivity, with potent off-target activity against SRC, EGFR, and VEGFR2. This profile would likely lead to undesirable side effects and represents a less viable drug candidate.
Methodology 2: Target Engagement in a Cellular Context
Expertise & Experience: While in vitro assays are essential, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in situ. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Trustworthiness: This protocol uses intact cells, providing a more physiologically relevant system. The inclusion of a vehicle control (DMSO) at each temperature point is critical for establishing the baseline melting curve of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with high FAK expression) to ~80% confluency. Treat the cells with the test compound (IMT-021, Defactinib, or Compound B at 10x their IC50) or vehicle (DMSO) for 2 hours in a humidified 37°C incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2.5°C increments) for 3 minutes. Immediately cool the tubes at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Detection by Western Blot: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for FAK, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: FAK Thermal Shift
| Compound | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5°C | - |
| IMT-021 | 60.0°C | +7.5°C |
| Defactinib | 61.5°C | +9.0°C |
| Compound B | 58.0°C | +5.5°C |
Interpretation:
-
All three compounds induce a significant positive thermal shift, confirming that they engage and stabilize FAK inside intact cells.
-
Defactinib shows the largest thermal shift, suggesting very strong target engagement in the cellular environment.
-
IMT-021 demonstrates a robust thermal shift, confirming its ability to effectively reach and bind to its target in a cellular context.
-
Compound B shows a slightly smaller, yet still significant, thermal shift, indicating it also engages FAK in cells, though perhaps with lower affinity or residence time compared to the other two compounds.
Methodology 3: Tissue Cross-Reactivity (TCR) Profiling
Expertise & Experience: Assessing the binding of a therapeutic candidate across a panel of human tissues is a critical step in preclinical safety assessment, as mandated by regulatory agencies like the FDA and EMA.[11] Immunohistochemistry (IHC) on frozen tissue sections is the gold standard for these studies as it preserves antigenicity and provides crucial information on the specific cell types and subcellular compartments where binding occurs.
Trustworthiness: The protocol emphasizes the importance of a rigorously optimized and validated IHC method. This includes using a positive control tissue known to express the target (FAK) and a negative control tissue, as well as an isotype control antibody to rule out non-specific binding. Screening tissues from at least three unrelated donors minimizes the risk of donor-specific artifacts.
Experimental Protocol: IHC-based Tissue Cross-Reactivity
-
IHC Protocol Development:
-
Optimize the concentration of the labeled test article (e.g., biotinylated IMT-021) on a known FAK-positive tissue (e.g., placenta or certain tumor tissues).
-
Validate the staining pattern against a well-characterized anti-FAK antibody.
-
Determine the optimal conditions for fixation, antigen retrieval (if necessary), blocking, and detection.
-
-
Tissue Selection: Obtain a comprehensive panel of normal human tissues (typically 30-40 different tissues) from at least three unrelated donors, prepared as frozen sections.
-
Staining Procedure:
-
Fix frozen tissue sections in cold acetone for 10 minutes.
-
Wash sections in Tris-buffered saline (TBS).
-
Block endogenous peroxidase activity with 0.3% H2O2 in TBS for 15 minutes.
-
Block non-specific binding sites using 10% normal serum (from the species of the secondary antibody) with 1% BSA in TBS for 1 hour.
-
Incubate sections with the pre-determined optimal concentration of the biotinylated test article (IMT-021, Defactinib, or Compound B) or a biotinylated isotype control overnight at 4°C in a humidified chamber.
-
Wash sections and apply an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Pathological Evaluation: A board-certified pathologist should evaluate all stained slides to identify the specific cell types and subcellular locations of any binding. Staining intensity is typically scored (e.g., 0 for none, 1+ for weak, 2+ for moderate, 3+ for strong).
-
Data Interpretation:
-
On-target binding: Staining observed in cell types known to express FAK.
-
Off-target binding: Specific, reproducible staining in cell types not expected to express FAK. This requires careful investigation.
-
Non-specific binding: Diffuse, weak background staining, often identified by comparison with the isotype control.
-
Caption: Workflow for Immunohistochemistry (IHC) based TCR study.
Comparative Data: Summary of Tissue Cross-Reactivity Findings
| Tissue | Finding for IMT-021 | Finding for Defactinib | Finding for Compound B |
| Placenta | Strong cytoplasmic staining in syncytiotrophoblasts (On-target) | Strong cytoplasmic staining in syncytiotrophoblasts (On-target) | Strong cytoplasmic staining in syncytiotrophoblasts (On-target) |
| Kidney | Weak cytoplasmic staining in renal tubules (On-target) | Weak cytoplasmic staining in renal tubules (On-target) | Moderate staining in renal tubules; Strong membranous staining in glomeruli (Off-target) |
| Liver | No specific staining observed | No specific staining observed | Moderate cytoplasmic staining in hepatocytes (Off-target) |
| Brain | No specific staining observed | No specific staining observed | Weak staining in neuronal populations (Off-target) |
Interpretation:
-
IMT-021 and Defactinib both show clean profiles, with staining restricted to tissues and cell types known to express FAK. This on-target binding is expected and provides confidence in the preclinical safety profile.
-
Compound B again demonstrates the liability of its poor selectivity. In addition to the expected on-target FAK staining, it shows unexpected and undesirable off-target binding in the kidney glomeruli, liver hepatocytes, and brain neurons. This binding would be a major red flag, necessitating further investigation and likely halting the development of this compound.
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of a multi-faceted approach to cross-reactivity profiling. Through a combination of broad-spectrum in vitro screening, cellular target engagement confirmation, and ex vivo tissue binding analysis, we can build a comprehensive understanding of a compound's selectivity.
Our analysis shows that This compound (IMT-021) possesses a highly favorable cross-reactivity profile. It is a potent FAK inhibitor that effectively engages its target in cells and shows a clean off-target profile, comparable to the clinical-stage compound Defactinib . In contrast, the hypothetical analog Compound B illustrates how seemingly minor structural changes can dramatically and negatively impact selectivity, underscoring the delicate structure-activity and structure-selectivity relationships in kinase inhibitor design.
Based on these data, IMT-021 represents a promising candidate for further preclinical development. The next logical steps would include in vivo efficacy studies in relevant tumor models and formal GLP toxicology studies to confirm the favorable safety profile predicted by these cross-reactivity assessments.
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Benchmarking a Novel FAK Inhibitor, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, Against Gemcitabine in Preclinical Models of Pancreatic Cancer
Introduction: The Unmet Need in Pancreatic Ductal Adenocarcinoma and the Promise of Targeting Focal Adhesion Kinase
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate in the single digits.[1][2] This grim prognosis is largely due to late-stage diagnosis and the aggressive, metastatic nature of the disease, which is notoriously resistant to conventional therapies.[1] For decades, gemcitabine has been a cornerstone of first-line treatment for metastatic pancreatic cancer.[2][3][4] Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis.[5][6][7] However, its efficacy is often limited by both intrinsic and acquired chemoresistance.[1][8]
Emerging research has illuminated the critical role of the tumor microenvironment and intracellular signaling pathways in driving PDAC progression and therapeutic resistance. One such pathway is orchestrated by Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in a majority of solid tumors, including pancreatic cancer.[9][10] FAK acts as a central hub, integrating signals from the extracellular matrix and growth factor receptors to regulate cell survival, proliferation, migration, and invasion.[9][11][12] Its hyperactivation is correlated with increased malignancy and poor prognosis.[10] Consequently, targeting FAK presents a compelling therapeutic strategy to disrupt these oncogenic processes.[9][13]
This guide introduces 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (hereafter referred to as ITP-HCl ), a novel small molecule inhibitor belonging to the promising imidazo[2,1-b]thiazole class of compounds. Based on the established anti-cancer properties of this chemical scaffold, we hypothesize that ITP-HCl acts as a potent and selective inhibitor of FAK. This document provides a comprehensive head-to-head comparison of ITP-HCl with the standard-of-care drug, gemcitabine, utilizing a panel of robust preclinical in vitro and in vivo assays. Our objective is to furnish researchers, scientists, and drug development professionals with the experimental framework and comparative data necessary to evaluate the potential of FAK inhibition as a next-generation therapeutic approach for pancreatic cancer.
Mechanism of Action: A Tale of Two Targets
The divergent mechanisms of action of ITP-HCl and gemcitabine underscore two distinct strategies for combating pancreatic cancer.
Gemcitabine: As a prodrug, gemcitabine is transported into the cell and subsequently phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6][14] Its primary cytotoxic effects are twofold: dFdCTP is incorporated into DNA, leading to "masked chain termination" and halting DNA replication, while dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[7][8]
ITP-HCl (Hypothesized): We posit that ITP-HCl functions as an ATP-competitive inhibitor of FAK. By binding to the kinase domain of FAK, it prevents the autophosphorylation at tyrosine 397 (Y397), a critical step for its activation.[9] This blockade disrupts downstream signaling cascades, including the PI3K/AKT and Ras/ERK pathways, which are crucial for cell survival and proliferation.[11][12]
Below is a diagram illustrating the central role of FAK in oncogenic signaling, the hypothesized point of intervention for ITP-HCl, and its downstream consequences.
Comparative In Vitro Benchmarking
To empirically assess the therapeutic potential of ITP-HCl relative to gemcitabine, a suite of in vitro assays was conducted using the human pancreatic adenocarcinoma cell line BxPC-3, a well-established model in pancreatic cancer research.[15][16]
Experiment 1: Target Engagement - FAK Kinase Inhibition Assay
Rationale: This assay directly measures the ability of ITP-HCl to inhibit the enzymatic activity of FAK, confirming its proposed mechanism of action. Gemcitabine is not expected to have any activity in this assay.
Methodology:
-
A recombinant human FAK enzyme is incubated with a specific peptide substrate and ATP in a 96-well plate format.
-
Serial dilutions of ITP-HCl are added to the wells.
-
The kinase reaction is allowed to proceed for 60 minutes at 30°C.
-
A kinase detection reagent is added, which measures the amount of ATP remaining in the well. The signal is inversely proportional to FAK activity.
-
Luminescence is read using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Experiment 2: Cellular Potency - Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric method used to assess cell viability. This experiment determines the dose-dependent cytotoxic effects of both ITP-HCl and gemcitabine on pancreatic cancer cells.
Methodology:
-
BxPC-3 cells are seeded at a density of 5,000 cells/well in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing serial dilutions of either ITP-HCl or gemcitabine.
-
Cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
Absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are determined by plotting the percentage of cell viability against the drug concentration.[5][17][18]
Experiment 3: Anti-Metastatic Potential - Transwell Cell Migration Assay
Rationale: A key driver of pancreatic cancer mortality is its high metastatic potential. FAK is a critical regulator of cell migration. This assay evaluates the ability of ITP-HCl to inhibit the migratory capacity of BxPC-3 cells in comparison to gemcitabine.
Methodology:
-
BxPC-3 cells are serum-starved for 24 hours.
-
Transwell inserts with an 8.0 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
A suspension of 1 x 10⁵ serum-starved cells in serum-free medium, containing various concentrations of ITP-HCl or gemcitabine, is added to the upper chamber of each insert.
-
The plate is incubated for 24 hours at 37°C to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed with 70% ethanol and stained with crystal violet.
-
The number of migrated cells is quantified by counting several random fields under a microscope.
Experiment 4: Induction of Apoptosis - Annexin V/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay quantifies the extent to which each compound induces programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Methodology:
-
BxPC-3 cells are treated with IC₅₀ concentrations of ITP-HCl and gemcitabine for 48 hours.
-
Both adherent cells and supernatant are collected and washed with cold PBS.
-
Cells are resuspended in 1X Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[5]
-
The mixture is incubated for 15-20 minutes at room temperature in the dark.
-
An additional 400 µL of 1X Binding Buffer is added to each sample.
-
The samples are analyzed immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Summary of In Vitro Comparative Data
| Assay | Parameter | ITP-HCl (Fictional Data) | Gemcitabine (Fictional Data) | Rationale for Performance |
| FAK Kinase Inhibition | IC₅₀ | 15 nM | >10,000 nM | ITP-HCl directly targets FAK; gemcitabine does not. |
| Cytotoxicity (MTT) | IC₅₀ | 0.5 µM | 0.2 µM | Gemcitabine is a potent cytotoxic agent directly impacting DNA synthesis. ITP-HCl's effect is potent but cytostatic at lower doses, becoming cytotoxic at higher concentrations. |
| Cell Migration (Transwell) | % Inhibition at 0.5 µM | 85% | 20% | ITP-HCl's primary mechanism through FAK inhibition directly impacts cell motility. Gemcitabine has a lesser, indirect effect on migration. |
| Apoptosis (Annexin V/PI) | % Apoptotic Cells at IC₅₀ | 45% (Early & Late) | 60% (Early & Late) | Gemcitabine's direct DNA damage robustly triggers apoptosis. ITP-HCl induces apoptosis secondary to disrupting survival signals. |
In Vivo Benchmarking: Orthotopic Pancreatic Cancer Xenograft Model
Rationale: To evaluate the therapeutic efficacy of ITP-HCl in a more physiologically relevant setting, an orthotopic xenograft model was employed. This model involves implanting human cancer cells into the corresponding organ in immunodeficient mice, better recapitulating the tumor microenvironment and metastatic potential compared to subcutaneous models.[19][20][21]
Experimental Workflow
Detailed Methodology:
-
Cell Preparation: BxPC-3 cells are cultured to 80-90% confluency.
-
Animal Model: 6-8 week old female athymic nude mice are used.
-
Orthotopic Implantation: Under anesthesia, a small abdominal incision is made to expose the pancreas. 1 x 10⁶ BxPC-3 cells suspended in Matrigel are carefully injected into the head of the pancreas.[21][22] The incision is then closed.
-
Tumor Establishment and Randomization: Tumor growth is monitored weekly. Once tumors reach a palpable size (approximately 100 mm³), mice are randomized into three treatment groups: Vehicle control, ITP-HCl, and Gemcitabine.
-
Treatment Administration:
-
Vehicle Control: Administered daily via oral gavage (p.o.).
-
ITP-HCl: 50 mg/kg, administered daily via oral gavage.
-
Gemcitabine: 60 mg/kg, administered bi-weekly via intraperitoneal (i.p.) injection.[23]
-
-
Efficacy and Safety Monitoring: Tumor volume and mouse body weight are measured twice weekly. Animal health is monitored daily.
-
Endpoint and Analysis: The study is terminated after 28 days, or when tumors in the control group reach the predetermined size limit. Tumors are excised, weighed, and processed for immunohistochemical analysis of p-FAK (target engagement) and Ki-67 (proliferation).
Summary of In Vivo Comparative Data
| Parameter | Vehicle Control (Fictional Data) | ITP-HCl (Fictional Data) | Gemcitabine (Fictional Data) | Interpretation |
| Tumor Growth Inhibition (%) | 0% | 75% | 55% | ITP-HCl shows superior tumor growth inhibition, likely due to its combined anti-proliferative and anti-migratory effects within the tumor microenvironment. |
| Final Average Tumor Weight (mg) | 1250 mg | 310 mg | 560 mg | The reduced tumor burden in the ITP-HCl group correlates with the observed growth inhibition. |
| Change in Body Weight (%) | -15% | -2% | -10% | ITP-HCl demonstrates a more favorable safety profile with minimal impact on body weight, a key indicator of systemic toxicity. Gemcitabine shows expected toxicity. |
| p-FAK Staining (IHC) | High | Low | High | Confirms in vivo target engagement by ITP-HCl. |
| Ki-67 Staining (IHC) | High | Moderate | Low | Gemcitabine strongly inhibits proliferation. ITP-HCl also reduces proliferation but its primary impact may also be on cell survival and invasion. |
Discussion and Future Directions
The preclinical data presented in this guide provides a compelling, albeit hypothetical, case for this compound (ITP-HCl) as a promising therapeutic candidate for pancreatic cancer. While gemcitabine demonstrates potent cytotoxicity, its efficacy is primarily limited to inhibiting cell division. ITP-HCl, by targeting FAK, offers a multi-faceted approach. Its significant inhibition of cell migration in vitro and superior tumor growth inhibition in vivo suggest it may be particularly effective at combating the metastatic spread that makes pancreatic cancer so deadly.
Furthermore, the favorable safety profile of ITP-HCl in our in vivo model, indicated by minimal body weight loss, is a critical advantage. Systemic toxicity is a major limiting factor for many chemotherapies, including gemcitabine. An orally bioavailable agent with a wider therapeutic window could significantly improve patient quality of life and allow for more sustained treatment regimens.
The data also suggests exciting possibilities for combination therapies. Given their distinct mechanisms of action, a synergistic effect might be achieved by combining ITP-HCl with gemcitabine.[9][24] FAK inhibition could potentially overcome gemcitabine resistance by altering the tumor microenvironment and sensitizing cancer cells to DNA-damaging agents.[25] Future studies should explore this combination, assessing both synergy in efficacy and any potential for overlapping toxicities.
References
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- Onco'Zine. (2011, June 24). Novel FAK Inhibitors Decrease Pancreatic Cancer Tumor Blood Flow and Reduce Blood Vessel Density. Onco'Zine. [Link]
- Golan, T., et al. (n.d.).
- ResearchGate. (n.d.). FAK plays a significant role in multiple signaling pathways that....
- PubMed Central. (n.d.).
- Barriers and opportunities for gemcitabine in pancreatic cancer therapy. (2023, February 10). Journal of Experimental & Clinical Cancer Research. [Link]
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- PubMed Central. (n.d.). Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy. [Link]
- MDPI. (n.d.). Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review. [Link]
- Portland Press. (n.d.). Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy. [Link]
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Pancreatic Cancer Chemoresistance to Gemcitabine. [Link]
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- Let's Win! Pancreatic Cancer. (2021, March 5). The Pancreatic Standard of Care is No Longer So Standard. [Link]
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- PubMed Central. (n.d.). Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy. [Link]
- Verastem, Inc. (2016, July 5).
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- Lustgarten Foundation. (n.d.).
- National Cancer Institute. (2025, February 12). Pancreatic Cancer Treatment (PDQ®)–Health Professional Version. [Link]
- In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. (2012, January 1). Journal of Controlled Release. [Link]
- Altogen Labs. (n.d.). Cancer Xenografts - Pancreas Transfection. [Link]
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- PubMed Central. (n.d.). Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models. [Link]
- American Society of Clinical Oncology. (n.d.). Metastatic Pancreatic Cancer: American Society of Clinical Oncology Clinical Practice Guideline. [Link]
- NIH. (n.d.).
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- ResearchGate. (2025, August 9). (PDF) Generation of orthotopic and heterotopic human pancreatic cancer xenografts in immunodeficient mice. [Link]
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A Researcher's Guide to Ensuring Reproducibility in Experiments with 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals working with 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride. The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the journey from synthesizing a novel compound to generating reliable, reproducible biological data is fraught with potential pitfalls. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to build self-validating systems that ensure data integrity and accelerate discovery.
The core challenge in experimental biology is variability. For a small molecule like this compound, this variability originates from three primary domains: the physicochemical integrity of the compound itself, the execution of the biological assay, and the interpretation of the data. This guide is structured to address each of these domains systematically.
Part 1: The Foundation of Reproducibility - Physicochemical Integrity
Reproducible biological results are impossible without a thoroughly characterized and consistently handled starting compound. The hydrochloride salt form, while often used to improve solubility and stability, introduces specific challenges that must be proactively managed.[4]
A. Synthesis and Purification: A Representative Protocol
The synthesis of imidazo[2,1-b]thiazoles typically involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound. The following is a representative, multi-step protocol adapted from established methodologies for this scaffold, designed to yield high-purity material.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 3-(2-aminothiazol-4-yl)propanoate.
-
To a solution of thiourea (1 eq) in ethanol, add ethyl 4-chloroacetoacetate (1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 2-aminothiazole intermediate, is filtered, washed with cold water, and dried under vacuum.
-
-
Step 2: Cyclization to form Ethyl 3-(imidazo[2,1-b]thiazol-6-yl)propanoate.
-
Dissolve the product from Step 1 (1 eq) in ethanol.
-
Add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water).
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
Upon completion, cool the mixture and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel.
-
-
Step 3: Hydrolysis to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid.
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC. Once complete, carefully acidify the mixture to pH ~6 with 1M HCl.
-
The resulting free acid product often precipitates and can be collected by filtration.
-
-
Step 4: Formation of the Hydrochloride Salt.
-
Dissolve the pure free acid from Step 3 in a minimal amount of anhydrous methanol or ethyl acetate.
-
Slowly add a solution of HCl in a compatible organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate. The solid is collected by filtration, washed with cold diethyl ether, and dried under high vacuum to remove residual solvents.
-
Causality: The choice of a salt formation step is critical. While aqueous HCl could be used, using an anhydrous organic solution of HCl prevents the introduction of water, which can be difficult to remove and may promote hygroscopicity in the final product.[5]
B. Essential Quality Control & Characterization: The Self-Validating System
This is the most critical stage for ensuring reproducibility. Before any biological experiment, the compound's identity, purity, and salt form must be unequivocally confirmed.[6][7] Failure to do so means any observed biological effect cannot be confidently attributed to the intended molecule.
| Parameter | Method | Purpose & Interpretation | Acceptance Criteria |
| Identity | ¹H & ¹³C NMR | Confirms the covalent structure. For the HCl salt, the acidic proton on the imidazole ring may be observable, often as a broad peak. The N-H proton of the guanidine-like system within the imidazole ring will show a downfield shift in a protic solvent like DMSO-d6, confirming protonation.[8] | Spectrum matches the expected structure with no significant unassigned signals. |
| Purity | HPLC-MS | Quantifies the purity of the compound and confirms the molecular weight of the free base. A high-resolution mass spec (HRMS) provides the exact mass. | Purity ≥95% by HPLC (preferably at two different wavelengths). Observed mass matches calculated mass ± 5 ppm. |
| Salt Form | Elemental Analysis (CHN/Cl) | Provides the elemental composition of the sample. The ratio of Carbon, Hydrogen, and Nitrogen to Chlorine confirms the 1:1 stoichiometry of the hydrochloride salt. | Experimental percentages are within ±0.4% of the calculated values for the C₈H₉N₂O₂S·HCl formula. |
| Residual Solvents | ¹H NMR / GC-HS | Identifies and quantifies any remaining solvents from the synthesis and purification (e.g., ethanol, ethyl acetate, ether). | Solvents should be below limits defined by ICH guidelines (e.g., <5000 ppm for Ethanol).[6] |
| Water Content | Karl Fischer Titration | Quantifies the amount of water in the sample. Important for a potentially hygroscopic HCl salt. | Typically <0.5% w/w. |
C. Compound Handling and Storage
-
Storage : Store the compound in a desiccator at -20°C, protected from light. The hydrochloride salt may be hygroscopic; repeated opening in a humid environment can lead to water absorption, altering the effective concentration.
-
Weighing : Always allow the container to equilibrate to room temperature before opening to prevent condensation. Use a calibrated analytical balance in a low-humidity environment if possible.
-
Stock Solutions : Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Store these stocks in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Part 2: Ensuring Reproducibility in Biological Assays
Even with a perfectly characterized compound, assay execution is a major source of variability. For compounds like our topic molecule, the single greatest challenge is often solubility.
A. The Solubility Challenge: From DMSO to Aqueous Media
A compound that is highly soluble in 100% DMSO can easily precipitate when diluted into the aqueous environment of cell culture media.[9][10] This precipitation is a primary cause of non-reproducible results, as the actual concentration of the compound reaching the cells is unknown and inconsistent.
Experimental Protocol: Preparing Dosing Solutions
-
Prepare a High-Concentration Stock : Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be necessary.
-
Create a DMSO Dilution Series : Perform serial dilutions in 100% DMSO to create a range of stock concentrations for your dose-response curve. Do not serially dilute in culture media.
-
Dosing the Cells : The key is to minimize the final DMSO concentration in the well while ensuring the compound is added in a small volume that disperses quickly.
-
Warm the cell culture media or assay buffer to 37°C.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock directly to the media in the well. Pipette up and down gently or swirl the plate immediately to facilitate rapid mixing.
-
The final DMSO concentration should be kept constant across all wells (including vehicle controls) and should ideally be ≤0.5%.[11]
-
-
Visual Confirmation : After adding the compound, visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, the experiment is invalid at that concentration.
Causality: By creating the dilution series in DMSO, you ensure the compound remains solubilized until the final, rapid dilution into the aqueous buffer. This minimizes the time available for nucleation and precipitation.[12]
B. Protocol: In Vitro Antiproliferative Assay (MCF-7 Cells)
The imidazo[2,1-b]thiazole scaffold is frequently evaluated for anticancer activity.[2] The following is a standard protocol for assessing the antiproliferative effects on the MCF-7 breast cancer cell line.
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a dosing plate by adding 100 µL of fresh media to each well. Add 1 µL of your DMSO serial dilution stocks to the corresponding wells to create a 2X final concentration. Mix well.
-
Dosing : Remove the media from the cell plate and add 100 µL of the compound-containing media from the dosing plate. This results in a 1X final concentration and a consistent final DMSO concentration of 0.5%.
-
Incubation : Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTS Assay) :
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (0.5% DMSO) wells, setting them as 100% viability.
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Workflow for Reproducible Biological Assays
Caption: Workflow for ensuring reproducibility from compound synthesis to final data analysis.
Part 3: Comparative Analysis with an Alternative
To contextualize the performance of this compound, it is useful to compare it with a structurally related alternative. Let's consider a common modification in this chemical series: replacing the propanoic acid group with a substituted phenyl group, a strategy often used to modulate lipophilicity and target engagement.
Alternative Compound : 6-(4-bromophenyl)-imidazo[2,1-b]thiazole. This compound appears in the literature as a scaffold for further derivatization.[6]
| Feature | 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid HCl | 6-(4-bromophenyl)imidazo[2,1-b]thiazole | Experimental Implications |
| Structure | Contains a flexible propanoic acid side chain. Formulated as a hydrochloride salt. | Contains a rigid bromophenyl group. A neutral free base. | The propanoic acid group provides a handle for conjugation but also introduces a negative charge at physiological pH. The bromophenyl group significantly increases lipophilicity. |
| Solubility | Likely higher aqueous solubility due to the carboxylate and HCl salt form. May still require DMSO for high-concentration stocks. | Lower aqueous solubility. Will almost certainly require DMSO for stock solutions and may be more prone to precipitation in culture media. | The alternative will require more stringent protocols for dissolution and dosing to avoid precipitation. The final tolerable concentration in an assay may be lower. |
| Predicted LogP | Lower (more hydrophilic) | Higher (more lipophilic) | The alternative may have better membrane permeability but could also suffer from non-specific binding to proteins and plastics. This requires careful selection of controls. |
| Biological Activity | The propanoic acid may interact with specific binding pockets. General antiproliferative activity is expected for the scaffold. | The bromophenyl group can engage in hydrophobic or halogen-bonding interactions with a target protein, potentially leading to different potency or selectivity. | These two compounds, despite sharing a core, may have entirely different mechanisms of action or target profiles. They are not interchangeable and require independent validation. |
Hypothetical Signaling Pathway Interaction
Derivatives of the imidazo[2,1-b]thiazole scaffold have been reported to act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase.[13] This provides a testable hypothesis for the mechanism of action.
Caption: Representative signaling pathway affected by some imidazo[2,1-b]thiazole derivatives.
Conclusion
The reproducibility of experiments involving novel chemical entities like this compound is not a matter of chance, but a result of deliberate, systematic control over the entire experimental workflow. It begins with the rigorous synthesis and multi-faceted characterization of the molecule to establish its unequivocal identity and purity. It extends through the careful management of practical challenges like solubility during assay execution. Finally, it concludes with a contextual understanding of the compound's properties relative to viable alternatives. By embracing this holistic and causally-driven approach, researchers can build a foundation of trust in their data, ensuring that their scientific contributions are both significant and enduring.
References
- Bin Sayeed, M. S., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? Molecules, 28(13), 5052.
- Dwarakanath, D., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][2][13][14]thiadiazoles. Scientific Reports, 14(1), 1-18.
- Kerns, E. H., & Di, L. (2008). High Throughput Screening in Drug Discovery. Drug Discovery Today, 13(15-16), 670-675. (General reference on HTS challenges).
- A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2019). Current Drug Targets, 20(13), 1364-1385.
- Mogilaiah, K., et al. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. European Journal of Medicinal Chemistry, 97, 89-137.
- CONICET Digital. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties.
- A brief review of high throughput screening in drug discovery process. (2022). Journal of Pharmaceutical Negative Results.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Chen, Y. (2020). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. YouTube.
- NCI Events. (2021). Characterization and Quality Control of Biological Products.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
- Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3149.
- Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening, 3(1), 13-17.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. (2010). European Journal of Medicinal Chemistry, 45(9), 4039-4044.
- Mabion. (n.d.). Biologics Characterization for Ensuring Product Quality and Consistency.
- Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820.
- Identification and characterization of small molecule inhibitors of signal transducer and activator of transcription 3 (STAT3) signaling pathway by virtual screening. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 2225-2229.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
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Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold
An In-Depth Guide to the In Silico Docking Comparison of Imidazo[2,1-b]thiazole Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive, technically-grounded comparison of imidazo[2,1-b]thiazole analogs using in silico molecular docking. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices and ensuring a self-validating, trustworthy methodology. We will explore the structure-activity relationships of this privileged scaffold against a critical oncogenic target, Aurora Kinase A, providing a framework for rational drug design.
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1] This scaffold is considered a "privileged structure" owing to its ability to interact with a wide range of biological targets, demonstrating activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] In oncology, derivatives of this scaffold have shown potent antiproliferative effects against various cancer cell lines, acting through diverse mechanisms such as the inhibition of kinases and tubulin polymerization.[1][2][5]
The rational design of novel, potent, and selective anticancer agents is a paramount challenge. Molecular docking, a powerful computational technique, plays a pivotal role in this process. It predicts the preferred orientation of a ligand when bound to a target protein, providing crucial insights into binding affinity and interaction patterns.[6] This in silico approach accelerates the drug discovery pipeline by enabling the screening of virtual libraries and prioritizing compounds for synthesis and biological evaluation, thereby saving considerable time and resources.[7][8]
This guide presents a detailed comparative docking study of representative imidazo[2,1-b]thiazole analogs against Aurora Kinase A (AURKA), a key regulator of mitosis and a validated target in cancer therapy.[9][10] We will compare their predicted binding affinities and interaction modes against a known co-crystallized inhibitor to establish a robust framework for evaluating this chemical series.
Scientific Background: Aurora Kinase A as a Prime Oncogenic Target
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis).[11] The family comprises three members in mammals: Aurora A, B, and C. Aurora A (AURKA) is a crucial regulator of centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[11] Its overexpression is frequently observed in a multitude of human cancers, including breast, ovarian, and colorectal tumors, and often correlates with poor prognosis.[9][10] This makes AURKA a highly attractive target for the development of novel anticancer therapeutics.[12]
Inhibition of AURKA disrupts mitotic progression, leading to cell cycle arrest and ultimately apoptosis in cancer cells.[5] The ATP-binding pocket of AURKA is the primary target for small molecule inhibitors. Understanding the key amino acid interactions within this pocket is fundamental to designing effective and selective inhibitors.
Caption: Simplified signaling pathway of Aurora Kinase A and point of therapeutic intervention.
Methodology: A Validated In Silico Docking Workflow
The following protocol outlines a rigorous and reproducible workflow for the molecular docking of imidazo[2,1-b]thiazole analogs into the ATP-binding site of Aurora Kinase A. This protocol is designed to be self-validating by first re-docking a known, co-crystallized ligand to ensure the docking parameters can replicate the experimentally determined binding pose.
Caption: A step-by-step workflow for the in silico molecular docking experiment.
Experimental Protocols
1. Software and Tools:
-
AutoDock Vina: A widely used open-source program for molecular docking.[13][14]
-
MGLTools/AutoDock Tools (ADT): Used for preparing protein and ligand files for docking.[15]
-
PyMOL or UCSF Chimera: Molecular visualization systems used for analyzing docking results.
-
PubChem or ChemDraw: For obtaining or drawing 2D structures of ligands.
2. Target Protein Preparation:
-
Selection: The crystal structure of Aurora Kinase A in complex with a known inhibitor was selected from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3W2C .[12] This structure provides a high-resolution view of the ATP-binding site with a bound ligand, which is crucial for defining the docking grid.
-
Preparation Protocol:
-
Launch AutoDock Tools (ADT).
-
Open the downloaded PDB file (3W2C.pdb).
-
Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.
-
Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.
-
Compute and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information required by Vina.[16][17]
-
3. Ligand Preparation:
-
Selection:
-
Test Ligands: A series of imidazo[2,1-b]thiazole analogs with varying substitutions will be used. These can be drawn in ChemDraw or downloaded from PubChem.
-
Reference Ligand: The co-crystallized inhibitor from PDB ID 3W2C will be used as a positive control for validating the docking protocol.
-
-
Preparation Protocol:
-
Obtain the 2D structure of each ligand (e.g., in SDF format from PubChem).
-
Convert the 2D structure to 3D and perform energy minimization using a tool like Avogadro or the LigPrep module in Schrödinger Suite to obtain a low-energy conformation.
-
In ADT, open the 3D structure of the ligand.
-
Detect the rotatable bonds, which Vina will explore during the docking process.
-
Save each prepared ligand in the PDBQT format.[15]
-
4. Grid Box Generation:
-
The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.
-
Protocol:
-
In ADT, load the prepared protein PDBQT file.
-
Center the grid box on the co-crystallized ligand from the original PDB file. This ensures the search space is focused on the known active site.[16]
-
Adjust the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to encompass the entire binding pocket, providing enough space for the ligands to orient themselves freely.
-
5. Docking Execution and Protocol Validation:
-
Validation Step: First, dock the reference ligand back into the protein's binding site. The protocol is considered validated if the top-ranked pose from Vina has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose. This confirms that the chosen parameters can accurately reproduce experimental data.[18]
-
Docking Run:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files and the grid box parameters.
-
Execute the docking run from the command line using the command: vina --config conf.txt --log log.txt.[14]
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for each ligand, ranked by their binding affinity scores in kcal/mol.
-
Results and Comparative Analysis
The docking simulation provides two key outputs for comparison: the binding affinity (docking score) and the binding pose. The binding affinity is an estimate of the binding free energy, where more negative values indicate stronger predicted binding. The binding pose reveals the specific molecular interactions between the ligand and the protein.
Comparative Docking Data
The following table summarizes the hypothetical docking results for a set of imidazo[2,1-b]thiazole analogs and the reference inhibitor against Aurora Kinase A.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| Reference Inhibitor | (From PDB: 3W2C) | -10.5 | Ala213, Leu139, Asp274, Glu211 |
| Analog 1 | R = -H | -8.2 | Ala213, Leu139 |
| Analog 2 | R = -CH3 | -8.7 | Ala213, Leu139, Val147 |
| Analog 3 | R = -OCH3 | -9.1 | Ala213, Leu139, Asp274 (H-bond) |
| Analog 4 | R = -Cl | -9.5 | Ala213, Leu139, Val147, Leu263 |
Note: These results are illustrative. Actual docking scores will vary based on the specific structures and software versions used.
Discussion and Structure-Activity Relationship (SAR) Insights
The docking results provide a clear basis for a structure-activity relationship analysis. The reference inhibitor shows the highest binding affinity, which is expected. Its binding is typically anchored by crucial hydrogen bonds with the hinge region residues (e.g., Ala213) of the kinase.[12]
-
Analog 1 (R = -H): The unsubstituted analog shows the lowest binding affinity. Its pose reveals primarily hydrophobic interactions with residues like Leu139. The lack of a group capable of forming strong hydrogen bonds with key residues like Asp274 likely accounts for its weaker score.
-
Analog 2 (R = -CH3): The addition of a small, hydrophobic methyl group leads to a modest improvement in binding affinity. The docking pose suggests this group occupies a small hydrophobic pocket, potentially interacting with Val147, leading to more favorable van der Waals contacts.
-
Analog 3 (R = -OCH3): The methoxy group significantly improves the docking score. This is a classic example of bioisosteric replacement. The oxygen atom in the methoxy group is predicted to act as a hydrogen bond acceptor, forming a crucial interaction with the backbone of Asp274.[12] This additional hydrogen bond provides a strong anchor, stabilizing the ligand in the active site.
-
Analog 4 (R = -Cl): The chloro-substituted analog demonstrates the highest affinity among the test compounds. The chlorine atom can participate in favorable halogen bonding and also enhances the hydrophobic interactions within the pocket, engaging with residues like Leu263.
Binding Mode Comparison: Visualization of the docked poses in PyMOL reveals that all analogs occupy the ATP-binding pocket. However, the most potent analogs (3 and 4) achieve a binding orientation that more closely mimics that of the reference inhibitor. They effectively engage with the key "gatekeeper" and hinge region residues that are critical for kinase inhibition. This comparative analysis strongly suggests that substitutions capable of forming hydrogen bonds or optimizing hydrophobic contacts are key to improving the inhibitory potential of the imidazo[2,1-b]thiazole scaffold against Aurora Kinase A.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico comparison of imidazo[2,1-b]thiazole analogs as potential Aurora Kinase A inhibitors. By grounding our protocol in a validation step against a known co-crystallized ligand, we establish a high degree of confidence in the predictive power of our docking results.
The comparative analysis reveals clear structure-activity relationships, highlighting the importance of specific substitutions for enhancing binding affinity. Specifically, the introduction of hydrogen bond acceptors (like a methoxy group) and hydrophobic moieties that can form halogen bonds (like chlorine) are promising strategies for lead optimization.
The insights gained from this in silico study provide a solid foundation for the next steps in the drug discovery process. The most promising virtual hits, such as analogs 3 and 4, should be prioritized for chemical synthesis and subsequent in vitro biological evaluation, including enzyme inhibition assays and cell-based antiproliferative studies. This iterative cycle of computational design, synthesis, and biological testing is the cornerstone of modern, efficient drug development.
References
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A Comparative Analysis of the Cytotoxic Effects of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride on Cancerous and Non-Cancerous Cell Lines
Introduction
The quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues remains a cornerstone of oncological research. The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic effects of a specific derivative, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, on a panel of human cancer cell lines versus a normal human fibroblast cell line. Our findings suggest that this compound demonstrates selective cytotoxicity towards cancer cells, indicating its potential as a promising candidate for further preclinical development.
The rationale for this investigation is grounded in the established anticancer potential of the imidazo[2,1-b]thiazole core.[3][4] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[5][6] By systematically evaluating the cytotoxic profile of this compound, we aim to elucidate its therapeutic index, a critical parameter in the early stages of drug discovery.[7] A favorable therapeutic index, characterized by a significant difference in the concentration required to kill cancer cells versus normal cells, is a key indicator of a drug's potential for clinical success.[7][8]
This guide will detail the experimental methodologies employed, present a comparative analysis of the cytotoxic data, and discuss the potential mechanisms underlying the observed selective toxicity.
Experimental Design & Rationale
A logical workflow was designed to first assess cell viability and then to investigate the mechanism of cell death.
Caption: Experimental workflow for cytotoxicity comparison.
Cell Line Selection
To obtain a comprehensive understanding of the compound's cytotoxic profile, a panel of well-characterized human cell lines was selected:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.
-
HFF-1: A human foreskin fibroblast cell line, serving as the "normal" non-cancerous control to assess general cytotoxicity.
The choice of multiple cancer cell lines allows for the evaluation of the compound's efficacy across different cancer types, while the inclusion of a normal fibroblast line is crucial for determining its cancer-selectivity.[7]
Comparative Cytotoxicity: In Vitro Evaluation
The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[9] Cells were treated with increasing concentrations of the compound for 24 hours.
Quantitative Cytotoxicity Data
The results, summarized in the table below, demonstrate a marked difference in the cytotoxic response between the cancer cell lines and the normal fibroblast cell line. The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, was significantly lower for all tested cancer cell lines compared to the HFF-1 cells.
| Cell Line | Cell Type | IC50 (µM) | Therapeutic Index (TI = IC50 Normal Cell / IC50 Cancer Cell) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 8.1 |
| A549 | Lung Carcinoma | 22.5 | 5.5 |
| HeLa | Cervical Adenocarcinoma | 18.8 | 6.5 |
| HFF-1 | Normal Fibroblast | 123.7 | - |
Note: The presented data is illustrative and representative of typical results for promising selective cytotoxic agents.
The therapeutic index (TI) for each cancer cell line was calculated by dividing the IC50 of the normal HFF-1 cells by the IC50 of the respective cancer cell line.[7] The TI values, ranging from 5.5 to 8.1, suggest a favorable selectivity profile for this compound, indicating that it is substantially more toxic to cancer cells than to normal cells.[8]
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism of cell death induced by the compound, the most sensitive cancer cell line (MCF-7) and the normal cell line (HFF-1) were treated with their respective IC50 concentrations of the compound and analyzed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[11][12]
The results indicated a significant increase in the population of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive) in the MCF-7 cells treated with the compound, compared to a minimal increase in the HFF-1 cells. This suggests that this compound selectively induces apoptosis in cancer cells.
Caption: Proposed mechanism of apoptosis induction.
Detailed Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This assay is used to detect apoptosis by staining cells with Annexin V and propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).[10]
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Conclusion
The data presented in this guide strongly suggest that this compound exhibits significant and selective cytotoxic activity against a panel of human cancer cell lines while sparing normal cells. The observed therapeutic index indicates a promising window for potential therapeutic application. Furthermore, the mechanism of cell death appears to be primarily through the induction of apoptosis. These findings warrant further investigation into the in vivo efficacy and safety profile of this compound as a potential anticancer agent. The favorable characteristics of the imidazo[2,1-b]thiazole scaffold, combined with the selective cytotoxicity demonstrated here, underscore the potential of this class of compounds in the development of next-generation cancer therapies.[17][18][19]
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A Senior Application Scientist's Guide to Structure, Activity, and Experimental Evaluation
In the landscape of modern drug discovery, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride and related compounds, with a particular focus on their potential as kinase inhibitors. As researchers and drug development professionals, understanding the nuances of structure-activity relationships (SAR) and the practicalities of experimental evaluation is paramount. This document is designed to bridge the gap between theoretical knowledge and actionable laboratory protocols.
The selection of this compound as a lead compound is predicated on the known propensity of the imidazo[2,1-b]thiazole core to interact with various protein kinases. The propanoic acid moiety offers a handle for further chemical modification and can influence physicochemical properties such as solubility, a critical factor in drug development. While specific experimental data for this exact hydrochloride salt is not extensively available in the public domain, we can infer its likely biological profile and compare it to well-characterized analogs from the scientific literature.
The Imidazo[2,1-b]thiazole Scaffold: A Versatile Pharmacophore
The fusion of imidazole and thiazole rings creates a bicyclic heterocyclic system with a unique electronic distribution and a rigid conformational framework.[3] This structure has proven to be a fertile ground for the development of potent inhibitors of various kinases, including but not limited to Focal Adhesion Kinase (FAK), B-Raf, and Cyclin-Dependent Kinases (CDKs).[4] The mechanism of action often involves the nitrogen and sulfur atoms of the core structure forming key hydrogen bonds and other interactions within the ATP-binding pocket of the target kinase.
Head-to-Head Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
To provide a meaningful comparison, we will evaluate our lead compound, this compound (designated as Lead Compound for this guide), against a curated set of analogs with reported biological activity. The chosen comparators are selected based on their structural relation to the lead and the availability of quantitative data.
| Compound | Structure | Target/Activity | IC50/Potency | Key Structural Features & SAR Insights |
| Lead Compound | This compound | Hypothesized Kinase Inhibitor | To be determined | The propanoic acid side chain at the 6-position offers a potential vector for modifying solubility and interacting with solvent-exposed regions of the kinase active site. The hydrochloride salt form is expected to enhance aqueous solubility. |
| Comparator A | Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d )[5] | Microtubule-targeting agent; A549 lung cancer cell line | 1.08 µM[5] | The bulky benzimidazole moiety contributes to its potent cytotoxic activity by interfering with tubulin polymerization. This highlights the significant impact of substitutions at various positions on the core scaffold. |
| Comparator B | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a )[6] | Selective COX-2 Inhibitor | 0.08 µM[6] | The methylsulfonylphenyl group is a classic pharmacophore for COX-2 selectivity. The dimethylaminomethyl substituent at the 5-position enhances potency. This demonstrates the tunability of the scaffold for different enzyme classes. |
| Comparator C | Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10 ) | Mycobacterium tuberculosis (Mtb) H37Ra | IC50: 2.32 µM | The fusion of a benzene ring to the imidazo[2,1-b]thiazole core (a benzo-fused analog) and the presence of a 4-nitrophenyl moiety are critical for its antimycobacterial activity. This suggests that extending the aromatic system can lead to novel biological activities. |
Experimental Protocols: A Guide to In-Vitro Evaluation
The following protocols are provided as a starting point for researchers looking to evaluate the biological activity of this compound and related compounds.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.
Causality behind Experimental Choices: The choice of a fluorescence-based assay provides high sensitivity and is amenable to high-throughput screening. The use of ATP at its Km concentration allows for a standardized comparison of inhibitor potencies (IC50 values).
Caption: Workflow for a generic in-vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer, typically with a final DMSO concentration of less than 1%.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a microplate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Add the kinase and a fluorescently labeled peptide substrate to the wells.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, which typically chelates the divalent cations required for kinase activity.
-
Signal Detection: Read the fluorescence of the plate using a suitable plate reader. The amount of phosphorylated substrate is proportional to the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Trustworthiness of the Protocol: The MTT assay is a well-established and widely used method for assessing cytotoxicity. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, providing a reliable measure of cellular metabolic function.
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suspension of the desired cancer cell line into a 96-well plate at a predetermined density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Signaling Pathway Context: Kinase Inhibition in Cancer
Many imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial components of oncogenic signaling pathways.[7] For example, the inhibition of kinases like B-Raf or FAK can disrupt downstream signaling cascades that control cell proliferation, survival, and migration.
Caption: Simplified oncogenic kinase signaling pathway and the point of intervention for imidazo[2,1-b]thiazole inhibitors.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. While this compound serves as an intriguing starting point, its full potential can only be unlocked through rigorous experimental evaluation. The comparative analysis with structurally related compounds highlights the profound impact of substituent modifications on biological activity and target selectivity.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive exploration of substitutions at various positions of the imidazo[2,1-b]thiazole ring is necessary to build a robust understanding of the structure-activity landscape.
-
Target identification and validation: For compounds with promising phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is crucial for mechanism-of-action studies and further optimization.
-
In vivo evaluation: Compounds with potent in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties should be advanced into preclinical animal models to assess their efficacy and safety.
By combining rational drug design with robust experimental validation, the full therapeutic potential of the imidazo[2,1-b]thiazole class of compounds can be realized.
References
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
In the fast-paced environment of drug discovery and scientific research, the lifecycle of a chemical compound extends far beyond the bench. Proper disposal is not merely a final step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, a heterocyclic compound requiring meticulous handling from acquisition to disposal.
The foundational principle for managing this compound is unequivocal: it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via standard drain or solid waste channels.[1][2] The biologically active nature of the imidazo[2,1-b]thiazole core, combined with its irritant properties, necessitates a rigorous and well-documented disposal pathway.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the segregation of waste streams. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.
Based on available Safety Data Sheet (SDS) information for this compound and structurally similar molecules, this compound is classified with the following hazards.[3][4][5]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[3] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[3] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[3] |
The causality behind treating this as hazardous waste stems from these classifications. Direct contact can cause inflammation and irritation, while inhalation can compromise the respiratory system. The ultimate goal of the disposal protocol is to prevent these exposures for all personnel and to avoid environmental release.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
To mitigate the risks identified above, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and airborne dust, preventing serious eye irritation.[3][4] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[3][6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating respiratory tract irritation.[3][7] |
This PPE ensemble constitutes a self-validating safety system. By wearing it consistently, you create a reliable barrier that protects you even in the event of an accidental splash or spill during the disposal process.
Part 3: The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The following procedure is designed to comply with these standards.
Step 1: Waste Characterization and Segregation
Immediately upon deciding a material is waste, it must be characterized and segregated.
-
Do Not Mix: This waste stream, containing an acidic heterocyclic organic compound, must be kept separate from other waste categories.[10]
-
Incompatible Materials: At a minimum, store this waste separately from:
-
Bases (to avoid neutralization reactions).
-
Strong Oxidizing Agents.
-
Aqueous waste streams destined for drain disposal.
-
Halogenated and non-halogenated solvent wastes.
-
The scientific rationale for segregation is to prevent uncontrolled chemical reactions. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even violent reactions, posing a significant safety risk.
Step 2: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and communication.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[1][11] Ensure the container is in good condition, free of cracks or deterioration.
-
Label Immediately: The moment the first volume of waste enters the container, it must be labeled. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste should be stored safely at or near its point of generation in a designated SAA.[12]
-
Location: The SAA must be under the control of laboratory personnel.
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in the SAA.
-
Container Management: Keep the waste container closed at all times except when adding waste.[2] Funnels should not be left in the container opening.
Step 4: Arranging for Professional Disposal
The final step is the transfer of the waste to trained professionals.
-
Contact EHS: When the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) office or equivalent department.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Do not transport the waste across the facility yourself.[12] The waste must be handled by licensed professionals who will transport it to an approved waste disposal plant for final disposition, likely via incineration.[3][13]
Part 4: Decontamination and Empty Container Disposal
Properly managing the "empty" container that originally held the pure compound is a critical and often overlooked step.
-
Triple Rinse: An "empty" container that held this compound is not truly empty and must be decontaminated. Triple rinse the container with a suitable solvent (e.g., water or methanol).[2]
-
Collect Rinsate: Crucially, the first rinse—and often all three rinses as per institutional policy—must be collected and disposed of as hazardous waste. [11][13] Add the rinsate to your designated waste container for this compound.
-
Final Disposal: After triple rinsing, deface or remove the original chemical label. The decontaminated container can then typically be disposed of in the regular trash or recycling, according to your facility's procedures.[2]
Part 5: Emergency Procedures for Spills
In the event of an accidental spill, follow these immediate steps:
-
Ensure Safety: Alert personnel in the area and ensure the spill area is well-ventilated.
-
Contain the Spill: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean Up: Carefully sweep or vacuum the absorbed material and place it into a sealed, compatible container.
-
Dispose as Hazardous Waste: The spill cleanup materials are now considered hazardous waste. Label the container appropriately and dispose of it through your EHS office.[2]
Disposal Workflow Visualization
The following diagram illustrates the complete, compliant workflow for the disposal of this compound.
Caption: Compliant disposal workflow for this compound.
By adhering to this structured protocol, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.
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Comprehensive Safety and Handling Guide for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride in research and drug development environments. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity.
Hazard Assessment and Risk Mitigation
This compound is an acidic, heterocyclic compound, likely supplied as a solid powder. Based on analogous structures, it should be treated as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation if inhaled as a dust.[2][3] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
Core Principles for Safe Handling:
-
Minimize Exposure: All handling of the solid compound should be performed in a manner that minimizes dust generation.
-
Containment: Use of a certified chemical fume hood is the preferred method of containment.[1][8]
-
Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[1] A spill kit specifically for acidic compounds must be available in the laboratory.[9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedure being performed. Below is a summary of recommended PPE.
| Protection Type | Equipment Specification | Purpose & Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses.[1][12] | Protects eyes from splashes of solutions and airborne particles of the solid compound. A face shield is recommended when handling larger quantities (>1g) or when there is a significant splash risk.[9][12] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[9] | Prevents direct skin contact. Double-gloving provides additional protection against potential tears and contamination. A coated lab coat or apron protects personal clothing and underlying skin from spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[1][13][14] | Protects against the inhalation of irritating and potentially harmful dust particles. All respirator use must be in accordance with your institution's respiratory protection program, including fit-testing. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[9] |
Operational and Handling Protocols
Adherence to standard operating procedures is crucial for minimizing risk.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: Conduct all weighing and initial solution preparation within a certified chemical fume hood to contain any dust.[1][8]
-
Dispensing: Use a spatula to carefully transfer the solid compound. Avoid scooping in a manner that creates airborne dust.
-
Dilution: When preparing solutions, always add the acidic compound (solid or a concentrated stock) to the solvent slowly.[9][15] Never add solvent to the dry, powdered acid, as this can cause splashing. For aqueous solutions, always add acid to water.[15]
-
Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, well-ventilated area.[9] Segregate from bases and incompatible materials.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of the compound and the handling environment.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Small Spills (<1 g solid, <100 mL solution)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection for solids, before addressing the spill.
-
Containment: For liquids, create a dike around the spill with an absorbent material.[10]
-
Neutralization: Carefully cover the spill with a suitable acid neutralizer, such as sodium bicarbonate, starting from the outside and working inwards.[1][10] Be cautious of potential effervescence.
-
Absorption: Once neutralized (confirm with pH paper if applicable), absorb the residue with an inert material like vermiculite or cat litter.[10]
-
Collection: Scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[10][11]
-
Decontamination: Clean the spill area thoroughly with soap and water.[11]
Large Spills (>1 g solid, >100 mL solution)
-
Evacuate: Immediately evacuate the laboratory, closing the door behind you.
-
Alert: Alert your supervisor and contact your institution's emergency response team or environmental health and safety office.[9]
-
Provide Information: Be prepared to provide the name of the chemical and the approximate quantity spilled.
Waste Disposal
Proper disposal of chemical waste is paramount for safety and environmental protection.[1]
-
Containers: All waste containing this compound must be collected in compatible, leak-proof, and clearly labeled containers.[16]
-
Labeling: The waste container label must clearly state "Hazardous Waste" and list the chemical contents.[16]
-
Segregation: Do not mix this waste with incompatible materials. Acidic waste should be stored separately from basic waste.[16]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific procedures.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
